1-(Pyrazin-2-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrazin-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJZAXSEHHYIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Pyrazin-2-yl)urea: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Pyrazin-2-yl)urea, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the broader biological significance of the pyrazinyl-urea scaffold, drawing connections to its potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.
Chemical Identity and Properties
Chemical Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 86525-14-6 | [1][2] |
| Molecular Formula | C₅H₆N₄O | [3] |
| Molecular Weight | 138.13 g/mol | [3] |
| Purity | ≥95.0% | [3] |
| InChI Key | VRJZAXSEHHYIMD-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2-aminopyrazine with an appropriate urea-forming reagent. A general and effective method involves the use of isocyanates. A plausible and adaptable synthetic route is outlined below, based on established methodologies for the synthesis of related aryl ureas.[4][5]
Reaction Scheme:
Figure 2. General synthesis pathway for this compound.
Detailed Experimental Protocol (Proposed):
This protocol is a representative procedure adapted from the synthesis of similar urea derivatives and may require optimization for this compound.
Materials:
-
2-Aminopyrazine
-
Potassium isocyanate (KOCN) or a suitable isocyanate precursor (e.g., generated in situ from an amine using triphosgene)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Acid (e.g., Hydrochloric acid, if starting from KOCN)
-
Base (e.g., Triethylamine, if using triphosgene)
-
Silica gel for column chromatography
-
Appropriate deuterated solvent for NMR analysis (e.g., DMSO-d₆)
Procedure:
Method A: From Potassium Isocyanate
-
Dissolution: Dissolve 2-aminopyrazine (1.0 eq) in a suitable anhydrous solvent such as THF or DCM.
-
Acidification: Add a stoichiometric amount of a suitable acid (e.g., HCl) to form the corresponding ammonium salt.
-
Reaction with Isocyanate: To the resulting suspension, add a solution of potassium isocyanate (1.1 eq) in water, and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.
Method B: From an Isocyanate Precursor (e.g., Triphosgene)
-
Isocyanate Formation: In a separate flask, prepare the pyrazin-2-yl isocyanate intermediate. This can be achieved by reacting 2-aminopyrazine with a phosgene equivalent like triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent at low temperature.
-
Urea Formation: The in-situ generated isocyanate is then reacted with ammonia (or an ammonia equivalent) to form the final urea product.
-
Work-up and Purification: Follow similar work-up and purification steps as described in Method A.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O and N-H stretches of the urea moiety, and aromatic C-H and C=N stretches of the pyrazine ring).
Spectral Data Interpretation (Predicted)
¹H NMR Spectroscopy (in DMSO-d₆):
-
Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the three protons on the pyrazine ring. The coupling patterns will be indicative of their relative positions.
-
Urea Protons: Two broad singlets corresponding to the -NH- and -NH₂ protons of the urea group. The chemical shifts of these protons can be variable and are dependent on solvent and concentration.
¹³C NMR Spectroscopy (in DMSO-d₆):
-
Pyrazine Carbons: Signals in the aromatic region (typically δ 130-160 ppm) for the four carbon atoms of the pyrazine ring.
-
Urea Carbonyl Carbon: A characteristic signal for the carbonyl carbon of the urea moiety, typically found in the range of δ 155-165 ppm.
Infrared (IR) Spectroscopy (KBr pellet or ATR):
-
N-H Stretching: Broad absorption bands in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the urea group.
-
C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ due to the carbonyl (C=O) stretching of the urea moiety.
-
Aromatic C-H and C=N Stretching: Characteristic absorption bands for the pyrazine ring.
Mass Spectrometry (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): An observable molecular ion peak at m/z = 138.
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the cleavage of the urea moiety, leading to fragments corresponding to the pyrazinyl isocyanate cation and the aminopyrazine cation.
Biological Significance and Potential Applications
The pyrazine ring is a key structural motif in numerous biologically active compounds. Notably, pyrazinamide is a first-line medication for the treatment of tuberculosis.[1][6][7] The urea functionality is also a prevalent feature in many pharmacologically active molecules, known for its ability to form strong hydrogen bonds with biological targets.[8]
The combination of a pyrazine ring and a urea moiety in this compound and its derivatives makes them attractive candidates for drug discovery programs. Research into pyrazinyl-aryl urea derivatives has demonstrated their potential as anticancer agents.[9] These compounds have been designed as analogs of multi-kinase inhibitors like sorafenib and regorafenib, suggesting that they may target similar signaling pathways involved in tumor growth and angiogenesis.
Furthermore, the broader class of pyrazinamide derivatives has been extensively explored for the development of new anti-tubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis.[1] Structural modifications of the pyrazinamide scaffold, including the introduction of urea-like linkers, are being investigated to enhance efficacy and overcome resistance mechanisms.
Potential Research Directions:
-
Anticancer Activity: Synthesis and screening of a library of this compound derivatives against various cancer cell lines and kinase panels.
-
Antimicrobial Activity: Evaluation of this compound and its analogs for activity against Mycobacterium tuberculosis and other pathogenic microorganisms.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazine and urea moieties to understand the structural requirements for optimal biological activity.
-
Computational Modeling: Utilization of molecular docking and other computational tools to predict potential biological targets and guide the design of more potent analogs.
Conclusion
This compound is a synthetically accessible molecule with significant potential for further investigation in the field of medicinal chemistry. Its structural similarity to known kinase inhibitors and anti-tubercular agents provides a strong rationale for its exploration as a lead compound in drug discovery programs. This technical guide serves as a foundational resource, providing key information on its identity, synthesis, and potential biological relevance, thereby facilitating future research and development efforts.
References
- 1. Buy 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea (EVT-2555017) | 2034496-76-7 [evitachem.com]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea [mdpi.com]
- 5. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Compass of Discovery: A Technical Guide to the Physicochemical Properties of Pyrazinyl Ureas
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazinyl urea scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors and other therapeutic agents. The journey from a promising molecular structure to a viable drug candidate is, however, not solely dictated by its biological activity. It is a path navigated by the compass of physicochemical properties. These intrinsic characteristics—solubility, lipophilicity, ionization state, and solid-state form—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its success or failure. This in-depth technical guide provides a comprehensive exploration of the critical physicochemical properties of pyrazinyl ureas. We delve into the causality behind experimental choices for their determination, provide field-proven, step-by-step protocols, and discuss the application of computational modeling as a predictive tool. This document is designed to empower researchers and drug development professionals with the knowledge to strategically characterize and optimize this privileged scaffold, accelerating the translation of potent molecules into effective medicines.
The Strategic Imperative: Why Physicochemical Properties Matter for Pyrazinyl Ureas
Pyrazinyl ureas have risen to prominence largely due to their role as "hinge-binders" in kinase inhibition. The urea moiety is a superb hydrogen bond donor-acceptor, while the pyrazine ring, a bioisostere of the more lipophilic phenyl ring, offers a unique combination of aromaticity and polarity.[1][2] This structure allows for potent interactions within the ATP-binding pocket of various kinases, leading to significant therapeutic potential in oncology and inflammatory diseases.[3][4]
However, potent in vitro activity is only the first step. A successful drug must navigate the complex biological milieu to reach its target. This is where physicochemical properties become paramount:
-
Aqueous Solubility (LogS): A compound must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a primary reason for the failure of drug candidates. For pyrazinyl ureas, the interplay between the crystalline nature of the solid form and the solvation of the pyrazine and urea functionalities dictates their solubility.
-
Lipophilicity (LogP/LogD): This property governs a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. An optimal lipophilicity is crucial; too low, and the compound won't cross membranes; too high, and it may suffer from poor solubility, high plasma protein binding, and rapid metabolism.[2]
-
Ionization Constant (pKa): The pyrazine ring contains basic nitrogen atoms. The pKa determines the charge state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[5]
-
Crystal Structure: The solid-state packing of molecules influences solubility, dissolution rate, and stability. Understanding the crystal structure is vital for formulation development and ensuring consistent bioavailability.
This guide will now dissect each of these critical properties, providing both the "how" and the "why" of their characterization.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is arguably the most critical physicochemical property for orally administered drugs. We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility: A High-Throughput First Look
In early drug discovery, when compound availability is limited and throughput is high, kinetic solubility provides a rapid assessment. This measurement reflects the concentration of a compound in solution just before it precipitates from a supersaturated state, typically created by adding a DMSO stock solution to an aqueous buffer.[6]
This protocol is designed for a 96-well plate format, enabling high-throughput screening.
Rationale: This method is chosen for its speed and low sample consumption. By adding a concentrated DMSO stock to a buffer, we mimic the conditions a compound might experience upon entering the aqueous environment of the GI tract from a formulation. UV spectrophotometry provides a straightforward method for quantification.[7]
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of the pyrazinyl urea compound in 100% DMSO.
-
Calibration Curve: Create a set of standards by serial dilution of the stock solution in a 50:50 acetonitrile:water mixture. Measure the UV absorbance at the compound's λmax to generate a calibration curve.
-
Sample Preparation: In a 96-well filter plate, add 5 µL of the 10 mM DMSO stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 2%.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: Place the filter plate on top of a 96-well collection plate and centrifuge to separate any precipitated compound from the supernatant.
-
Quantification: Transfer the supernatant to a UV-transparent 96-well plate and measure the absorbance.
-
Calculation: Determine the concentration of the dissolved compound using the calibration curve. This concentration is the kinetic solubility.
Diagram: Kinetic Solubility Workflow
Caption: High-throughput kinetic solubility determination workflow.
Thermodynamic Solubility: The Gold Standard
For lead optimization and preformulation, thermodynamic (or equilibrium) solubility is the definitive measure. It represents the true solubility of the most stable crystalline form of the compound at equilibrium.[8] The shake-flask method is the gold standard for this determination.[9]
Rationale: This method ensures that the system reaches true equilibrium, providing a solubility value that reflects the compound's behavior in a saturated solution. It is more time and resource-intensive but provides the most accurate and reliable data for later-stage development.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid pyrazinyl urea compound (enough to ensure a solid phase remains at equilibrium) to a known volume of buffer (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The prolonged incubation is crucial to allow the dissolution and potential recrystallization to reach a stable equilibrium.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration/Centrifugation: Filter the aliquot through a 0.45 µm filter or centrifuge at high speed to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Calculation: The measured concentration is the thermodynamic solubility.
Lipophilicity: Navigating Cellular Barriers
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.
The Shake-Flask Method for LogD7.4
Rationale: The shake-flask method is the traditional and most direct way to measure lipophilicity. Using n-octanol and PBS at pH 7.4 mimics the partitioning between a biological membrane and the physiological environment.
Step-by-Step Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: Add a known amount of the pyrazinyl urea to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v).
-
Equilibration: Cap the vial and shake vigorously for several hours to ensure the compound fully partitions between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate LogD7.4 using the following equation: LogD7.4 = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
Diagram: Shake-Flask LogD Determination
Caption: Workflow for LogD determination using the shake-flask method.
RP-HPLC Method for Lipophilicity Estimation
Rationale: For higher throughput, a chromatographic approach can be used to estimate lipophilicity. This method correlates the retention time of a compound on a reversed-phase HPLC column with the known LogP values of a set of standard compounds. It is faster and requires less material than the shake-flask method.
Step-by-Step Methodology:
-
Standard Selection: Choose a set of 5-7 standard compounds with known LogP values that span the expected lipophilicity range of the pyrazinyl ureas.
-
Chromatographic Conditions: Use a C18 reversed-phase column with an isocratic mobile phase (e.g., a mixture of acetonitrile and water).
-
Standard Analysis: Inject each standard compound and record its retention time (tR). Also, determine the column dead time (t0) by injecting an unretained compound like thiourea.
-
Calculate Capacity Factor (k): For each standard, calculate the capacity factor: k = (tR - t0) / t0.
-
Generate Calibration Curve: Plot the log(k) values of the standards against their known LogP values. Perform a linear regression to obtain the equation of the line.
-
Sample Analysis: Inject the pyrazinyl urea compound under the identical chromatographic conditions and determine its retention time and calculate its log(k).
-
Estimate LogP: Use the regression equation from the calibration curve to calculate the LogP of the pyrazinyl urea from its log(k) value.
Ionization Constant (pKa): The Influence of pH
The pyrazine moiety contains two nitrogen atoms that can be protonated. Understanding the pKa of these basic centers is crucial as the charge state of the molecule dramatically affects its properties.
Rationale: Potentiometric titration is a highly accurate and reliable method for determining pKa values. It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the pKa at the half-equivalence point.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve the pyrazinyl urea compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[3] If solubility is an issue, a co-solvent like methanol can be used, and the aqueous pKa can be extrapolated.
-
Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of HCl to ensure all basic centers are fully protonated.
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH. Purge the solution with nitrogen to remove dissolved CO2.
-
Titration: Titrate the solution by adding small, precise increments of a standardized NaOH solution. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve.
-
pKa Determination: The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added. This corresponds to the inflection point on the derivative plot (ΔpH/ΔV vs. V). For molecules with multiple pKa values, multiple inflection points will be observed.
Crystal Structure: The Solid-State Foundation
The three-dimensional arrangement of molecules in the solid state can have a profound impact on a drug's performance. Single-crystal X-ray diffraction is the definitive technique for elucidating this structure.
Rationale: This technique provides unambiguous determination of the molecular structure, conformation, and packing in the solid state. This information is invaluable for understanding polymorphism, identifying potential hydrogen bonding networks that influence solubility, and for structure-based drug design.
General Workflow:
-
Crystal Growth: The most critical and often most challenging step is to grow a single, high-quality crystal of the pyrazinyl urea compound. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: The single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (structure solution) and refined to best fit the experimental data.
-
Structural Analysis: The final refined structure provides precise information on bond lengths, bond angles, molecular conformation, and intermolecular interactions such as hydrogen bonds and π-stacking.
Data Presentation and Structure-Property Relationships
The true power of physicochemical characterization lies in analyzing the data from a series of analogs to understand structure-property relationships (SPR). This knowledge guides the rational design of new molecules with improved properties.
Due to the lack of a consolidated, publicly available dataset of experimental physicochemical properties for a series of pyrazinyl ureas, the following table presents illustrative data for a hypothetical series of analogs. This table demonstrates how such data should be structured to facilitate SPR analysis.
Table 1: Illustrative Physicochemical Data for a Hypothetical Pyrazinyl Urea Series
| Compound ID | R-Group | MW | LogD7.4 | Kinetic Solubility (µM) | pKa (base) |
| PU-1 | -H | 350.4 | 3.1 | 55 | 3.8 |
| PU-2 | -F | 368.4 | 3.3 | 40 | 3.5 |
| PU-3 | -Cl | 384.8 | 3.6 | 25 | 3.4 |
| PU-4 | -OCH3 | 380.4 | 2.9 | 70 | 4.0 |
| PU-5 | -morpholine | 435.5 | 1.8 | >200 | 4.2, 7.5 |
Analysis of Structure-Property Relationships (Illustrative):
-
Lipophilicity: As expected, adding small, non-polar halogen substituents (PU-2, PU-3) increases the LogD compared to the parent compound (PU-1). The electron-withdrawing nature of the halogens also slightly decreases the basicity (pKa).
-
Solubility: The increase in lipophilicity from PU-1 to PU-3 correlates with a decrease in kinetic solubility. The more lipophilic compounds are less readily solvated by water.
-
Impact of Polar Groups: The introduction of a methoxy group (PU-4) slightly decreases lipophilicity and improves solubility compared to the parent. The addition of a highly polar and ionizable morpholine group (PU-5) dramatically reduces lipophilicity and significantly boosts solubility, as expected. This also introduces a second, higher pKa value.
The Role of Computational Modeling
While experimental determination is the gold standard, computational methods are invaluable for prioritizing which compounds to synthesize and test.
QSPR for Property Prediction
Quantitative Structure-Property Relationship (QSPR) models use statistical methods to correlate calculated molecular descriptors with experimentally determined properties. Once a robust model is built for a class of compounds like pyrazinyl ureas, it can be used to predict the properties of virtual, unsynthesized analogs. This allows for the in silico screening of large libraries to identify candidates with desirable physicochemical profiles.
Diagram: QSPR Modeling Workflow
Caption: General workflow for building a predictive QSPR model.
DFT for pKa Prediction
Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the relative energies of the protonated and deprotonated states of a molecule. Coupled with a continuum solvation model, these energy differences can be used to predict pKa values with reasonable accuracy, providing valuable insights before a compound is synthesized.
Conclusion: An Integrated Approach to Success
The development of pyrazinyl urea-based drugs is a complex, multidisciplinary endeavor. While biological potency is the engine of discovery, physicochemical properties are the wheels that carry a compound to its destination. A thorough and early characterization of solubility, lipophilicity, pKa, and solid-state properties is not merely a data-gathering exercise; it is a strategic imperative. By employing the robust experimental protocols detailed in this guide and leveraging the predictive power of computational models, drug development teams can make more informed decisions, optimize their lead candidates more efficiently, and ultimately increase the probability of translating a promising molecule into a life-changing therapy. The principles and practices outlined herein provide a self-validating system for the physicochemical characterization of this vital class of therapeutic agents.
References
- 1. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Pyrazin-2-yl)urea Structural Analogs and Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(pyrazin-2-yl)urea scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of this compound analogs and derivatives. Drawing upon established principles of drug design and proven experimental methodologies, this document serves as an in-depth resource for researchers and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors. We will delve into the causal relationships behind synthetic strategies and assay design, offering a self-validating framework for the rational design of next-generation therapeutics.
Introduction: The Pyrazinylurea Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape, with a significant number of these drugs targeting the ATP-binding site of the kinase domain.[2] The pyrazine ring, a nitrogen-containing heterocycle, is a common motif in many clinically approved kinase inhibitors, where it often acts as a bioisostere for other aromatic systems like benzene or pyridine.[1] The nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors, facilitating crucial interactions with the hinge region of the kinase.[1]
The urea linkage is another key functional group in many kinase inhibitors, valued for its ability to form multiple hydrogen bonds with the protein backbone.[3] The combination of a pyrazine ring and a urea moiety in the this compound core creates a versatile scaffold for the development of potent kinase inhibitors. These compounds have shown significant activity against a range of kinases, including Checkpoint Kinase 1 (Chk1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
This guide will explore the key aspects of this compound derivatives, from their synthesis to their biological evaluation, providing a robust framework for their development as therapeutic agents.
Synthesis of this compound Analogs
The synthesis of this compound derivatives is typically achieved through the reaction of 2-aminopyrazine with an appropriate aryl isocyanate. This modular approach allows for the facile generation of a diverse library of analogs by varying the substitution on both the pyrazine and the aryl ring.
Preparation of Key Intermediates
2.1.1. Synthesis of 2-Aminopyrazine
2-Aminopyrazine is a crucial starting material for the synthesis of the target compounds. It can be prepared from 2-chloropyrazine or 2-bromopyrazine via reaction with anhydrous ammonia at elevated temperatures, often in an inert solvent like ethanol.[4]
2.1.2. Synthesis of Aryl Isocyanates
Aryl isocyanates are the second key building block. They can be synthesized from the corresponding primary aryl amines by reaction with phosgene or a phosgene equivalent like triphosgene.[5]
General Procedure for the Synthesis of 1-(Pyrazin-2-yl)-3-aryl Ureas
The final urea formation is typically a straightforward reaction between 2-aminopyrazine and the desired aryl isocyanate in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[6]
Experimental Protocol: Synthesis of 1-(5-cyanopyrazin-2-yl)-3-(4-chlorophenyl)urea
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative this compound analog.
-
Step 1: Synthesis of 2-amino-5-cyanopyrazine. This intermediate can be synthesized from 2-aminopyrazine via a multi-step process involving bromination followed by cyanation.
-
Step 2: Synthesis of 4-chlorophenyl isocyanate. To a solution of 4-chloroaniline in an anhydrous solvent like toluene, add triphosgene portion-wise at 0 °C. The reaction mixture is then heated to reflux until the reaction is complete (monitored by IR spectroscopy for the appearance of the isocyanate peak around 2270 cm⁻¹). The solvent is removed under reduced pressure to yield the crude isocyanate, which can be used in the next step without further purification.
-
Step 3: Urea Formation. Dissolve 2-amino-5-cyanopyrazine in anhydrous THF. To this solution, add a solution of 4-chlorophenyl isocyanate in THF dropwise at room temperature. The reaction mixture is stirred for several hours until completion (monitored by TLC). The resulting precipitate is collected by filtration, washed with cold THF, and dried under vacuum to afford the desired 1-(5-cyanopyrazin-2-yl)-3-(4-chlorophenyl)urea.
Mechanism of Action: Allosteric Inhibition of Protein Kinases
While many kinase inhibitors are competitive with ATP, a significant class of diaryl urea inhibitors, including those with a pyrazole core, have been shown to be allosteric inhibitors.[2][3] These inhibitors bind to a site adjacent to the ATP pocket, stabilizing an inactive conformation of the kinase.
A key feature of this allosteric inhibition is the conformational change of the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop of the kinase. In the active state, the DFG motif is in the "DFG-in" conformation, allowing for proper alignment of the catalytic residues. Allosteric inhibitors, such as certain pyrazole ureas, bind to and stabilize the "DFG-out" conformation, where the phenylalanine residue of the DFG motif is flipped out of its pocket. This conformational change prevents the binding of ATP and locks the kinase in an inactive state.
The urea moiety of these inhibitors typically forms a bidentate hydrogen bond with the side chain of a conserved glutamate residue in the αC-helix and the backbone amide of the DFG aspartate.[3] The pyrazine ring and its substituents, along with the other aryl ring, make extensive hydrophobic interactions within the allosteric pocket.
Structure-Activity Relationships (SAR)
The modular synthesis of this compound derivatives allows for systematic exploration of the structure-activity relationships. The following sections highlight key structural features that influence the inhibitory activity of these compounds.
The Pyrazine Ring
Substituents on the pyrazine ring can significantly impact potency and selectivity. For example, in a series of 1-(5-cyanopyrazin-2-yl)ureas, the cyano group was found to be important for potent inhibition of Chk1 kinase.
The Urea Linkage
The two N-H groups of the urea moiety are critical for activity, as they form key hydrogen bonds with the target kinase.[3] Replacement of either N-H with a methyl group or a methylene group leads to a significant loss of inhibitory potency.[3]
The Aryl Ring
The nature and position of substituents on the aryl ring play a crucial role in determining the potency and selectivity of the inhibitor. Lipophilic groups that can occupy the hydrophobic pocket created by the DFG-out conformation are generally favored. For instance, in a series of Chk1 inhibitors, a 5-chloro-2-alkoxyphenyl substitution on the aryl ring resulted in potent compounds with IC50 values in the low nanomolar range.
Quantitative Data on Biological Activity
The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against Chk1 kinase.
| Compound | R1 (on Pyrazine) | R2 (on Aryl) | Chk1 IC50 (nM) |
| 1 | H | 4-Cl | >1000 |
| 2a | 5-CN | 4-Cl | 10 |
| 2b | 5-CN | 3,4-diCl | 5 |
| 2c | 5-CN | 4-OMe | 8 |
| 2d | 5-CN | 5-Cl-2-OMe | 3 |
| 2e | 5-CN | 5-Cl-2-OEt | 4 |
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescence-based assay to determine the in vitro inhibitory potency of this compound derivatives against VEGFR-2 kinase.
-
Principle: The assay measures the amount of ATP consumed during the kinase reaction. A decrease in ATP consumption, leading to a higher luminescence signal, indicates inhibition of the kinase.
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add the kinase, substrate, and test compounds to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The synthetic accessibility and the well-defined structure-activity relationships make this class of compounds particularly attractive for lead optimization campaigns. The allosteric mechanism of action observed for related diaryl urea inhibitors offers an opportunity for achieving high selectivity and overcoming resistance mechanisms associated with ATP-competitive inhibitors.
Future research in this area should focus on expanding the diversity of substituents on both the pyrazine and aryl rings to explore new chemical space and identify inhibitors with novel kinase profiles. The use of computational methods, such as molecular docking and free energy calculations, can aid in the rational design of next-generation analogs with improved potency and selectivity. Furthermore, a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their successful translation into clinical candidates.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Biological Activity Screening of a 1-(Pyrazin-2-yl)urea Library
Abstract
This guide provides a comprehensive framework for the biological activity screening of a 1-(Pyrazin-2-yl)urea chemical library. The this compound scaffold is a privileged structure in medicinal chemistry, notably present in multi-kinase inhibitors like Sorafenib.[1] This document outlines a strategic, multi-tiered screening cascade designed to efficiently identify and validate bioactive compounds. We will delve into the causal rationale behind experimental design, provide detailed, field-proven protocols for primary and secondary assays, and establish a robust framework for data analysis and hit triage. The overarching goal is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to unlock the therapeutic potential of this important chemical class.
Introduction: The Strategic Importance of the this compound Scaffold
The pyrazine ring is a nitrogen-containing heterocycle that serves as a crucial pharmacophore in numerous bioactive molecules due to its ability to form hydrogen bonds and participate in various biological interactions.[2][3] When combined with a urea moiety, it forms a powerful structural motif capable of targeting a diverse range of biological targets, most notably protein kinases.[4][5] The urea group acts as a rigid and potent hydrogen-bond donor-acceptor, frequently engaging with the hinge region of kinase active sites, a key interaction for potent inhibition.[6]
The clinical success of Sorafenib, an oral bis-aryl urea containing the pyrazinyl moiety, validates the therapeutic potential of this scaffold.[1][7] Sorafenib inhibits multiple intracellular and cell surface kinases, including Raf kinase and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are critical components of signaling pathways that drive tumor cell proliferation and angiogenesis.[7][8] The Ras/Raf/MEK/ERK pathway, in particular, is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[9][10][11]
Given this precedent, a library of novel this compound derivatives represents a rich chemical space for discovering next-generation therapeutics, not only for oncology but potentially for inflammatory and other disorders. This guide provides the strategic workflow to navigate this discovery process.
The Screening Cascade: A Strategic Approach to Hit Identification
A tiered or cascaded screening approach is paramount for the cost-effective and efficient identification of high-quality hit compounds from a large library.[12] This strategy involves progressing compounds through a series of assays of increasing complexity and physiological relevance, filtering out undesirable compounds at each stage.
Our proposed cascade begins with a broad, high-throughput primary screen to assess general cytotoxicity, followed by target-focused biochemical assays and finally, cell-based assays to confirm on-target activity in a more complex biological system.
Caption: High-level workflow for screening the this compound library.
Phase 1: Primary Screening - General Cytotoxicity
Rationale: A primary screen against a cancer cell line provides a rapid and cost-effective method to identify compounds with antiproliferative or cytotoxic activity. This phenotypic approach does not presume a specific target but instead casts a wide net to find molecules that affect cell viability. An assay like the MTT or MTS assay is ideal due to its robustness, scalability to high-throughput screening (HTS), and well-established protocols.
Detailed Protocol: MTT Cell Viability Assay
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Materials:
-
Cancer cell line (e.g., A549 - lung carcinoma, or a cell line with known BRAF mutation)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 20% SDS in 50% DMF.
-
Compound library plates (master and daughter plates)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Add a single, high concentration (e.g., 10 µM) of each library compound to the designated wells. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., Staurosporine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Carefully remove the culture medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C, 5% CO2. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate Percent Viability: [(Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Hit Criteria: Compounds that reduce cell viability below a defined threshold (e.g., <50% viability) are considered primary hits.
Phase 2: Secondary & Orthogonal Screening
Rationale: Primary hits must be confirmed and further characterized. A dose-response experiment confirms the activity and determines the potency (IC50) of the compound.[12] Subsequently, a target-based biochemical assay is essential to test the hypothesis that the compound's cytotoxic effect is mediated through the inhibition of a specific kinase, such as Raf.[15] An orthogonal assay, which measures the same endpoint through a different technology, is crucial to rule out assay artifacts (e.g., compound fluorescence).[16]
Protocol: Dose-Response Cytotoxicity Assay
-
Procedure: Follow the MTT protocol (Section 3.1), but instead of a single concentration, treat cells with a serial dilution of the hit compounds (e.g., 8-point, 3-fold dilutions starting from 50 µM).
-
Data Analysis: Plot percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: Biochemical Kinase Assay (Luminescent Format)
This protocol outlines a universal, luminescence-based kinase assay that measures ATP depletion.
Materials:
-
Recombinant kinase (e.g., BRAF V600E)
-
Kinase substrate (e.g., inactive MEK1)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.[17]
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and hit compound at various concentrations in a kinase buffer.
-
Initiate Reaction: Add ATP to each well to initiate the kinase reaction. Include "no enzyme" controls (100% ATP signal) and "no inhibitor" controls (baseline enzyme activity).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luciferase reaction that produces light in proportion to the amount of remaining ATP.[17]
-
Data Acquisition: Incubate for 10 minutes and measure luminescence.
Data Analysis:
-
Calculate Percent Inhibition: [1 - (Lumi_compound - Lumi_no_enzyme) / (Lumi_no_inhibitor - Lumi_no_enzyme)] * 100
-
Determine the biochemical IC50 by plotting percent inhibition against compound concentration.
Phase 3: Hit Validation and Triage
Rationale: The final stage of screening confirms that the compound engages and inhibits the intended target within a cellular context.[18] This step is critical to bridge the gap between biochemical potency and cellular effect. Hit triage involves integrating all data to prioritize the most promising compounds for further development.[16][19]
Protocol: Western Blot for Target Engagement
-
Objective: To determine if a compound inhibits the Raf/MEK/ERK signaling pathway by measuring the phosphorylation status of ERK (p-ERK).[9][20]
-
Procedure:
-
Treat cells (e.g., A549) with hit compounds at concentrations around their cytotoxic IC50 for 1-2 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.
-
-
Interpretation: A significant decrease in the p-ERK/t-ERK ratio in compound-treated cells compared to vehicle control indicates successful target engagement and pathway inhibition.
Hit Triage and Prioritization
The goal of hit triage is to select the most promising chemical series for the extensive and costly lead optimization phase.[18][21] This decision-making process integrates all the data generated.
Caption: Decision tree for hit triage and prioritization.
Data Summary for Prioritization:
| Compound ID | Cytotoxicity IC50 (µM) | Kinase IC50 (µM) (BRAF V600E) | p-ERK Inhibition (at 1µM) | Notes |
| P2U-001 | 1.5 | 0.05 | 95% | High Priority: Potent, clear on-target effect |
| P2U-002 | 25.0 | > 50 | 10% | Deprioritize: Weak/off-target cytotoxicity |
| P2U-003 | 5.2 | 0.8 | 70% | Medium Priority: Good profile, needs SAR |
| P2U-004 | 0.5 | 15.0 | 15% | Deprioritize: Potent but off-target effect |
Conclusion and Future Directions
This guide has detailed a robust, logical, and experimentally validated workflow for the biological screening of a this compound library. By following this screening cascade, researchers can efficiently identify compounds with potent and on-target activity, laying a solid foundation for subsequent lead optimization efforts. Validated hits from this process become the starting point for medicinal chemistry campaigns aimed at improving potency, selectivity, and pharmacokinetic properties (ADME). Further studies should include broader kinase profiling to understand selectivity and assessment in in vivo models to establish efficacy.
Signaling Pathway Visualization
The Ras/Raf/MEK/ERK pathway is a primary hypothesized target for the this compound library. Understanding this cascade is crucial for interpreting screening results.
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of a hit compound.
References
- 1. Sorafenib: activity and clinical application in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activity and mechanism of pyrazines [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RAF-MEK-ERK pathway in cancer evolution and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. promega.co.uk [promega.co.uk]
- 18. Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 20. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Elucidating the Mechanism of Action of Pyrazinyl Urea Derivatives: A Methodological Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Introduction: The Pyrazinyl Urea Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrazine ring, a nitrogen-containing heterocycle, and the urea moiety are foundational pharmacophores in modern medicinal chemistry.[1][2] When combined, they form the pyrazinyl urea scaffold, a structure that has gained prominence, particularly in the design of protein kinase inhibitors.[1] Many of these derivatives are inspired by the success of multi-kinase inhibitors like Regorafenib, where the diaryl urea structure is critical for biological activity.[3][4] These compounds often function as "Type II" inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase, offering a potential for higher selectivity compared to inhibitors that merely compete with ATP in the active conformation.[4]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It is designed to move beyond a simple listing of techniques, providing an integrated, field-proven strategy for rigorously defining the mechanism of action of novel pyrazinyl urea derivatives. We will explore the causality behind experimental choices, from initial biochemical profiling to confirming target engagement in a physiological context and, finally, to mapping their impact on downstream signaling networks.
Chapter 1: The Primary Mechanism - Inhibition of Protein Kinases
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5][6] Pyrazinyl urea derivatives primarily exert their effects by targeting the ATP-binding pocket of these enzymes. The urea group is a key hydrogen bond donor, often forming a bidentate hydrogen bond with the side chain of a conserved glutamate residue in the kinase hinge region. The pyrazinyl and aryl rings extend into adjacent hydrophobic pockets, contributing to the compound's potency and selectivity.[3]
A defining characteristic of many diaryl urea inhibitors is their ability to bind to and stabilize the kinase in its inactive state, where the conserved Asp-Phe-Gly (DFG) motif of the activation loop is "flipped out".[7] This DFG-out conformation exposes an additional hydrophobic binding pocket that is not accessible in the active, "DFG-in" state. By binding to this unique conformation, Type II inhibitors can achieve greater selectivity against the kinome.[4]
References
- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 1-(Pyrazin-2-yl)urea and its Putative Targets
Abstract
The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, providing powerful in silico methodologies to predict, rationalize, and optimize the interactions between small molecules and their biological targets.[1][2][3][4] This technical guide provides a comprehensive, protocol-driven framework for the computational modeling of 1-(Pyrazin-2-yl)urea, a heterocyclic compound featuring structural motifs prevalent in a wide range of biologically active agents. We will explore the rationale for target selection based on scaffold analysis, detail the step-by-step workflows for ligand and protein preparation, molecular docking, and molecular dynamics (MD) simulations, and conclude with advanced techniques for data interpretation, including binding free energy calculations and pharmacophore modeling. This guide is intended for researchers, computational scientists, and drug development professionals seeking to apply a rigorous and validated in silico approach to accelerate the discovery of novel therapeutics.
Introduction: The Scientific Rationale
The Significance of Pyrazine and Urea Scaffolds in Medicinal Chemistry
The this compound scaffold is a composite of two moieties of high interest in medicinal chemistry. The pyrazine ring , a six-membered aromatic heterocycle with two nitrogen atoms, is a common feature in numerous FDA-approved drugs.[5][6] Its nitrogen atoms can act as hydrogen bond acceptors, enhancing binding affinity and specificity to protein targets, while the aromatic system can participate in π-stacking and other nonpolar interactions.[5][7]
The urea moiety is a privileged structure, particularly in the design of kinase inhibitors.[8][9][10][11] Its ability to form a robust network of hydrogen bonds with the hinge region of protein kinases makes it a powerful pharmacophoric element.[8][11] Numerous successful anticancer drugs, such as Sorafenib, incorporate an aryl-urea scaffold to achieve potent and selective kinase inhibition.[10][11] The combination of these two fragments in this compound suggests a strong potential for interaction with protein kinases, a class of enzymes frequently implicated in oncogenic signaling pathways.
The Imperative for In Silico Modeling in Modern Drug Discovery
Traditional drug discovery is a lengthy and expensive process, with high attrition rates in clinical trials.[3] In silico, or computer-aided drug design (CADD), has become an indispensable tool to mitigate these challenges.[1][2][4][12] By simulating molecular interactions computationally, researchers can rapidly screen vast virtual libraries of compounds, predict binding affinities, and gain mechanistic insights into drug action before committing to costly and time-consuming wet-lab synthesis and testing.[1][3] This guide will detail a structured in silico workflow designed to rigorously evaluate the therapeutic potential of this compound.
Target Identification and Structural Preparation
The first critical step in a structure-based drug design project is the identification and preparation of the biological target.
Rationale for Target Selection: Kinase-Focused Approach
Given the prevalence of the urea and pyrazine motifs in known kinase inhibitors, protein kinases represent the most logical and high-probability target class for this compound.[8][10] To narrow the search, one can utilize chemogenomics databases like ChEMBL , a manually curated database of bioactive molecules.[13][14][15][16][17] By searching for compounds structurally similar to this compound, one can identify specific kinases against which these analogs have demonstrated activity, thereby generating a list of putative, high-priority targets for investigation.
Protocol: Acquiring and Preparing Target Protein Structures
A high-quality, experimentally determined 3D structure of the target protein is the cornerstone of any structure-based design effort.
Step-by-Step Protein Preparation Workflow:
-
Structure Acquisition: Obtain the 3D crystallographic structure of the target kinase from the Worldwide Protein Data Bank (wwPDB).[18][19] The PDB is the single global archive for information on the 3D structures of biological macromolecules.[18][19][20] Select a high-resolution structure (ideally < 2.5 Å) that is co-crystallized with a ligand to ensure the binding site is in a relevant conformation.
-
Initial Cleaning (Using a Molecular Visualization Tool like PyMOL or Chimera):
-
Rationale: PDB files often contain non-essential molecules from the crystallization experiment (e.g., co-solvents, excess water molecules, multiple copies of the protein).[21][22] These must be removed to create a clean system for modeling.
-
Action: Delete all molecules except for the single protein chain of interest and any critical cofactors or metal ions known to be essential for protein structure or function. Water molecules are typically removed, unless specific waters are known to mediate key interactions between the protein and known ligands.
-
-
Protonation and Charge Assignment:
-
Rationale: Crystal structures do not typically include hydrogen atoms. These must be added computationally, and appropriate protonation states assigned to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This is critical for accurately modeling electrostatic and hydrogen bonding interactions.
-
Action: Use software tools such as PDB2PQR or the structure preparation modules within Schrödinger Maestro or MOE to add hydrogens and assign atomic partial charges based on a chosen force field (e.g., AMBER, CHARMM).
-
-
Structural Minimization:
-
Rationale: The process of adding hydrogens can introduce steric clashes. A brief energy minimization of the protein structure, particularly constraining the heavy atoms, helps to relieve these clashes and relax the structure into a more energetically favorable conformation.
-
Action: Perform a short, constrained energy minimization using a molecular mechanics force field.
-
-
Final Output: Save the prepared protein structure in a PDBQT format for AutoDock Vina or a similar format required by the chosen docking software.[23][24]
The Core In Silico Modeling Workflow
This section details the primary computational experiments used to predict and analyze the binding of this compound to its putative kinase targets.
Workflow Overview
The overall process follows a logical progression from initial, rapid binding pose prediction (docking) to a more rigorous, dynamic evaluation of binding stability and energetics (MD simulation).
Caption: High-level workflow for in silico drug discovery.
Protocol: Ligand Preparation
The ligand must also be prepared to ensure it has a correct 3D structure and charge distribution.
-
Structure Acquisition: Obtain the 2D or 3D structure of this compound from the PubChem database, a public repository for information on chemical substances and their biological activities.[25][26][27][28][29]
-
3D Structure Generation & Protonation: If starting from a 2D structure, use a program like Open Babel or the ligand preparation tools in a modeling suite to generate a low-energy 3D conformation. Add hydrogens appropriate for a physiological pH of 7.4.
-
Charge Calculation:
-
Rationale: The distribution of partial charges on the ligand's atoms governs its electrostatic interactions with the protein.
-
Action: Calculate partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force-field based method like Gasteiger charges.
-
-
Torsional Degrees of Freedom:
-
Rationale: Identify the rotatable bonds in the ligand. The docking software will explore the conformational space by rotating these bonds.
-
Action: This is typically handled automatically by ligand preparation scripts (e.g., in AutoDock Tools).
-
-
Final Output: Save the prepared ligand in the PDBQT format.
Protocol: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding score.[2][12] AutoDock Vina is a widely used, fast, and accurate open-source docking program.[30]
-
Define the Binding Site (Grid Box Generation):
-
Rationale: Docking is a localized search. You must define the three-dimensional space within the protein where the software should search for binding poses.
-
Action: Center a grid box on the known active site of the kinase (often identifiable by the position of a co-crystallized ligand). The box should be large enough to encompass the entire active site and allow the ligand to rotate freely. A typical size is 20x20x20 Ångstroms.[23]
-
-
Run the Docking Simulation:
-
Rationale: AutoDock Vina uses a stochastic global search algorithm to explore the ligand's conformational space within the grid box, evaluating the energy of each pose using its scoring function.[30]
-
Action: Execute the Vina command, providing the prepared protein PDBQT, the prepared ligand PDBQT, and a configuration file specifying the grid box coordinates and dimensions.[23][24][31]
-
Self-Validation: Increase the exhaustiveness parameter (e.g., to 32) to ensure a more thorough search of the conformational space, which is crucial for complex ligands.[23]
-
-
Analyze the Results:
-
Pose Analysis: Vina will output several binding poses ranked by their binding affinity score (in kcal/mol). The top-ranked pose is the most probable binding mode. Visualize this pose in the context of the protein's active site to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Scoring: The binding affinity score is an estimate of the binding free energy. More negative values indicate stronger predicted binding. These scores are most useful for comparing the relative affinities of different ligands to the same target.
-
Protocol: Molecular Dynamics (MD) Simulation with GROMACS
While docking provides a static snapshot, MD simulation offers a dynamic view of the protein-ligand complex over time, providing critical insights into the stability of the binding pose and the flexibility of the system.[32][33] GROMACS is a high-performance, open-source MD simulation package.[32][33][34]
-
System Preparation (Topology Generation):
-
Rationale: The MD engine needs a "topology" file that describes every atom, bond, angle, and dihedral in the system, along with the force field parameters that govern their interactions. The protein topology is generated using the pdb2gmx tool in GROMACS.[35] The ligand topology is more complex and often requires an external server like CGenFF to generate parameters compatible with the CHARMM force field.[35][36]
-
Action: Generate separate topology files for the protein and the ligand, then combine them to describe the full protein-ligand complex.[34][35]
-
-
Solvation and Ionization:
-
Rationale: Biological interactions occur in water. The complex must be placed in a simulation box filled with explicit water molecules. Ions (e.g., Na+, Cl-) are then added to neutralize the system's total charge and mimic a physiological salt concentration.
-
Action: Use GROMACS tools (gmx editconf, gmx solvate, gmx genion) to create the solvated and neutralized system.[36]
-
-
Energy Minimization:
-
Rationale: The initial system may have steric clashes or unfavorable geometries. A robust energy minimization is required to relax the system before starting the dynamic simulation.
-
Action: Perform a steep descent energy minimization until the maximum force on any atom is below a defined threshold (e.g., 1000 kJ/mol/nm).
-
-
Equilibration (NVT and NPT):
-
Rationale: The system must be gradually brought to the desired temperature and pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) to stabilize the temperature, followed by NPT (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.
-
Action: Run two short, position-restrained simulations (e.g., 100-200 ps each), first in the NVT ensemble, then in the NPT ensemble.
-
-
Production MD Run:
-
Rationale: This is the main data-gathering phase of the simulation. The position restraints are removed, and the system is allowed to evolve freely.
-
Action: Run the production simulation for a duration sufficient to observe the system's behavior and achieve convergence (typically 50-100 nanoseconds or longer for complex systems).
-
-
Trajectory Analysis (Self-Validation):
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand's binding pose is stable.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts between the ligand and protein throughout the simulation to confirm their stability.
-
Advanced Data Analysis and Interpretation
Binding Free Energy Calculation (MM/PBSA)
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a post-processing method used to estimate the binding free energy from MD simulation trajectories.[37][38][39][40] It offers a more accurate energetic ranking of compounds than docking scores alone.[39][40]
The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = G_complex - (G_receptor + G_ligand)[37]
Where each term is composed of molecular mechanics energy, polar and non-polar solvation energies.[38][39] This calculation is performed on a series of snapshots extracted from the stable portion of the MD trajectory.[37][39]
Data Presentation: Summarizing Computational Results
Quantitative data from these simulations should be presented clearly for comparison.
| Target Kinase | PDB ID | Docking Score (kcal/mol) | Predicted MM/PBSA ΔG_bind (kcal/mol) | Key H-Bond Interactions (Residue No.) |
| Target A | 1XYZ | -8.5 | -45.2 ± 3.1 | Hinge Region (Glu95, Cys97) |
| Target B | 2ABC | -7.9 | -32.7 ± 4.5 | Hinge Region (Met102) |
| Target C | 3DEF | -6.2 | -15.1 ± 5.2 | DFG Motif (Asp210) |
Table 1: Hypothetical summary of in silico modeling results for this compound against three putative kinase targets.
Pharmacophore Modeling
A pharmacophore is an abstract representation of the molecular features essential for biological activity.[41][42][43][44][45] It defines the 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
Caption: A hypothetical pharmacophore model for a kinase inhibitor.
By analyzing the stable binding pose from docking and MD, a structure-based pharmacophore model can be generated.[41][43] This model serves as a 3D query to screen large compound databases for novel molecules that possess the same critical interaction features but may have a different chemical scaffold.[41][42][43]
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow for evaluating the interaction of this compound with its putative biological targets. By integrating target identification, molecular docking, molecular dynamics, and advanced analyses like MM/PBSA and pharmacophore modeling, researchers can build a robust, data-driven hypothesis for the compound's mechanism of action and therapeutic potential.
The results from this computational cascade provide a strong foundation for subsequent experimental validation. High-ranking candidate targets should be prioritized for in vitro enzymatic assays to confirm inhibitory activity. The validated structural models and pharmacophores can then guide the next cycle of drug discovery: lead optimization, where the this compound scaffold is chemically modified to improve potency, selectivity, and pharmacokinetic properties.
References
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. microbenotes.com [microbenotes.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future | Semantic Scholar [semanticscholar.org]
- 10. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ChEMBL - Wikipedia [en.wikipedia.org]
- 14. ChEMBL - ChEMBL [ebi.ac.uk]
- 15. kaggle.com [kaggle.com]
- 16. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 17. ChEMBL - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 18. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 19. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 20. RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 21. biostat.jhsph.edu [biostat.jhsph.edu]
- 22. Protein Data Bank (file format) - Wikipedia [en.wikipedia.org]
- 23. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 24. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PubChem - Wikipedia [en.wikipedia.org]
- 26. catalog.data.gov [catalog.data.gov]
- 27. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 28. PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. Bioregistry - PubChem compound [bioregistry.io]
- 30. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 31. bioinformaticsreview.com [bioinformaticsreview.com]
- 32. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 33. GROMACS Tutorials [mdtutorials.com]
- 34. Protein-Ligand Complex [mdtutorials.com]
- 35. bioinformaticsreview.com [bioinformaticsreview.com]
- 36. youtube.com [youtube.com]
- 37. bio-protocol.org [bio-protocol.org]
- 38. scribd.com [scribd.com]
- 39. pubs.acs.org [pubs.acs.org]
- 40. peng-lab.org [peng-lab.org]
- 41. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 42. dergipark.org.tr [dergipark.org.tr]
- 43. dovepress.com [dovepress.com]
- 44. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 45. rasalifesciences.com [rasalifesciences.com]
An In-Depth Technical Guide to the Initial Toxicity Screening of Pyrazinyl Urea Compounds
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of new pharmaceuticals is a complex process where early identification of potential safety liabilities is paramount.[1][2] It has been estimated that up to 40% of drug candidates have failed in the past due to safety issues.[3] Pyrazinyl urea compounds, a class of molecules with diverse therapeutic potential, require a robust and systematic toxicity screening cascade to mitigate the risk of late-stage attrition.[4] This guide outlines a field-proven, multi-tiered approach, beginning with computational and in vitro methods to efficiently screen and prioritize candidates before advancing to more resource-intensive studies.[5][6]
Part 1: The Strategic Framework for Early Toxicity Assessment
A successful initial toxicity screening program is not merely a collection of assays but a logical progression of experiments designed to provide a comprehensive safety profile.[7] This tiered approach allows for the early elimination of compounds with undesirable toxicological properties, saving significant time and resources.[1][2]
In Silico and Computational Modeling: The First Tier
Before embarking on wet-lab experiments, computational toxicology models offer a rapid and cost-effective means of predicting potential liabilities based on the chemical structure of the pyrazinyl urea compounds.[8][9][10] These models can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and potential for organ toxicity.[11][12]
Key Computational Approaches:
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a molecule with its biological activity, including toxicity.[8]
-
Machine Learning and Deep Learning Models: Advanced algorithms can be trained on large datasets of known toxic compounds to predict the toxicity of novel molecules with increasing accuracy.[8][12]
-
Metabolite Prediction: Computational tools can predict the likely metabolites of a parent compound, which is crucial as metabolites can sometimes be more toxic than the original molecule.[11]
While in silico methods are predictive and not definitive, they are invaluable for prioritizing compounds for further in vitro testing.[13]
The In Vitro Screening Cascade: A Multi-Parametric Approach
In vitro toxicity assays form the cornerstone of early safety assessment, providing quantitative data on a compound's effects at the cellular level.[2][7][14] A well-designed in vitro panel will assess multiple endpoints to build a comprehensive picture of potential toxicity.[7]
Logical Flow of In Vitro Toxicity Screening:
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. itmedicalteam.pl [itmedicalteam.pl]
- 3. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. histologix.com [histologix.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. news-medical.net [news-medical.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Consideration of predicted small-molecule metabolites in computational toxicology - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 12. ToxMPNN: A deep learning model for small molecule toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellgs.com [cellgs.com]
- 14. benchchem.com [benchchem.com]
Sourcing 1-(Pyrazin-2-yl)urea for Research and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Significance of Pyrazinyl Ureas in Medicinal Chemistry
1-(Pyrazin-2-yl)urea belongs to a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous biologically active molecules. When coupled with a urea functional group, the resulting pyrazinyl urea scaffold serves as a versatile platform for the design of novel therapeutic agents. These compounds are of particular interest in drug discovery due to their ability to form multiple hydrogen bonds with biological targets, a crucial factor in achieving high binding affinity and specificity.
Recent research has highlighted the potential of pyrazinyl-aryl urea derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. For instance, structural modifications of known kinase inhibitors to include the pyrazinyl urea moiety have led to the development of compounds with significant anti-proliferative activity against various cancer cell lines, including bladder, liver, and lung cancer.[1] The exploration of these derivatives continues to be a promising avenue for the discovery of new and effective anticancer drugs.[1]
This guide provides an in-depth overview of the commercial availability of this compound, offering practical information for researchers and drug development professionals on sourcing this key chemical building block.
Commercial Availability and Sourcing of this compound
This compound is available from a number of specialized chemical suppliers that cater to the research and development community. When procuring this compound, it is essential to consider factors such as purity, quantity, and the supplier's reputation for quality and reliability.
Key Chemical Properties
| Property | Value | Source |
| CAS Number | 86525-14-6 | [2] |
| Molecular Formula | C₅H₆N₄O | [2] |
| Molecular Weight | 138.13 g/mol | [2] |
| Purity | Typically ≥95% | Varies by supplier |
| Appearance | Varies (often a powder) | Varies by supplier |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |
Verified Suppliers
The following table summarizes the availability of this compound from select suppliers. Researchers are advised to contact the suppliers directly for the most current information on stock availability, pricing, and to request a certificate of analysis.
| Supplier | Product Name | CAS Number | Notes |
| BLD Pharm | This compound | 86525-14-6 | Available for research use only.[2] |
Note: This list is not exhaustive and other suppliers may exist. It is recommended to perform a thorough supplier evaluation before purchase.
Procurement Workflow for Research Chemicals
The process of acquiring specialized chemical reagents like this compound for a research project involves several critical steps to ensure quality, compliance, and timely delivery.
Caption: A typical workflow for sourcing and procuring research chemicals.
Quality Control and Experimental Considerations
For researchers, the purity and integrity of starting materials are paramount. When working with this compound, it is crucial to:
-
Verify the Certificate of Analysis (COA): The COA provides essential information about the purity of the compound, the methods used for analysis (e.g., NMR, HPLC), and levels of any impurities.
-
Confirm Structure and Purity: Upon receipt, it is good practice to independently verify the structure and purity of the compound using in-house analytical techniques, especially for sensitive applications.
-
Proper Storage: Adhering to the recommended storage conditions, such as keeping the compound in a cool, dark, and dry place under an inert atmosphere, is vital to prevent degradation.[2]
Safety and Handling
In the absence of a specific SDS, general safety precautions for handling urea and pyrazine derivatives should be followed. These include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3][4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.[4]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.
The reactivity of urea suggests it is stable under normal conditions but may decompose upon heating, potentially releasing toxic gases. Pyrazine itself is a flammable solid and can cause skin and eye irritation.[3] Combining these general characteristics underscores the need for careful handling of this compound.
Conclusion
This compound is a commercially available compound that holds significant promise as a building block in the synthesis of novel therapeutic agents. Its accessibility from specialized suppliers facilitates further research into the biological activities of pyrazinyl urea derivatives. By following a systematic procurement process, implementing stringent quality control measures, and adhering to safe handling practices, researchers can effectively utilize this compound in their drug discovery and development endeavors.
References
- 1. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 86525-14-6|this compound|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. actylislab.com [actylislab.com]
Methodological & Application
Application Note & Protocol: Synthesis of 1-(Pyrazin-2-yl)urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthesis of 1-(Pyrazin-2-yl)urea derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of a representative this compound derivative, an in-depth discussion of the underlying chemical principles, and a summary of reaction parameters for the synthesis of various analogs.
Introduction
Pyrazine-containing compounds are a prominent class of nitrogen heterocycles that form the core of numerous biologically active molecules. The pyrazine ring system is a key pharmacophore in several approved drugs. When incorporated into a urea scaffold, the resulting this compound derivatives have shown promise as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The urea moiety acts as a rigid hydrogen bond donor-acceptor unit, facilitating strong interactions with the hinge region of kinase active sites. This application note provides a robust and reproducible protocol for the synthesis of these valuable compounds, starting from commercially available precursors.
Synthetic Strategy Overview
The synthesis of this compound derivatives is typically achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, 2-aminopyrazine, from a readily available halopyrazine. The second step is the formation of the urea linkage by reacting 2-aminopyrazine with a suitable isocyanate or an isocyanate precursor.
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, 1-(4-chlorophenyl)-3-(pyrazin-2-yl)urea.
Part 1: Synthesis of 2-Aminopyrazine
Materials:
-
2-Chloropyrazine (1.0 eq)
-
Anhydrous Ammonia (in excess)
-
Absolute Ethanol
-
Benzene
-
High-pressure reaction vessel (autoclave)
Procedure:
-
In a high-pressure reaction vessel, combine 2-chloropyrazine (e.g., 10 parts by weight) and absolute ethanol (e.g., 25 parts by volume).[1]
-
Cool the vessel in a dry ice/acetone bath and carefully add anhydrous ammonia (e.g., 25 parts by weight).[1]
-
Seal the vessel and heat it with shaking to 150-200 °C for 3-4 hours.[1]
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Remove the solvent and excess ammonia from the reaction mixture under reduced pressure.
-
Dissolve the resulting crystalline brown residue in hot benzene.
-
Filter the hot solution to remove any insoluble resinous material.
-
Cool the filtrate to 5 °C to induce crystallization of the product.
-
Collect the yellow crystals of 2-aminopyrazine by filtration, wash with cold benzene, and dry under vacuum.
Characterization of 2-Aminopyrazine:
-
Appearance: Yellow crystalline solid.
-
Melting Point: 117-119 °C.
-
1H NMR (CDCl3, 400 MHz): δ 7.72 (s, 1H), 7.89 (s, 1H), 7.91 (s, 1H), 4.2 (br s, 2H, NH2).
Part 2: Synthesis of 1-(4-chlorophenyl)-3-(pyrazin-2-yl)urea
Materials:
-
2-Aminopyrazine (1.0 eq)
-
4-Chlorophenyl isocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of 2-aminopyrazine (e.g., 1.0 g, 10.5 mmol) in anhydrous THF (50 mL) under an inert atmosphere, add 4-chlorophenyl isocyanate (e.g., 1.6 g, 11.0 mmol) dropwise at room temperature.[2][3]
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form. Collect the solid product by filtration.
-
Wash the collected solid with a small amount of cold THF or DCM to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 1-(4-chlorophenyl)-3-(pyrazin-2-yl)urea as a white or off-white solid.
Characterization of 1-(4-chlorophenyl)-3-(pyrazin-2-yl)urea:
-
Appearance: White to off-white solid.
-
1H NMR (DMSO-d6, 400 MHz): Expected signals would include peaks in the aromatic region for both the pyrazine and phenyl rings, as well as two distinct signals for the urea N-H protons.
-
13C NMR (DMSO-d6, 100 MHz): Expected signals would include the urea carbonyl carbon around 153-155 ppm, and distinct signals for the aromatic carbons of the pyrazine and chlorophenyl rings.[4]
Mechanism & Rationale
Step 1: Synthesis of 2-Aminopyrazine
The formation of 2-aminopyrazine from 2-chloropyrazine is a nucleophilic aromatic substitution (SNAr) reaction. The pyrazine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack. Ammonia, a potent nucleophile, attacks the carbon atom bearing the chlorine atom. The reaction proceeds through a Meisenheimer-like intermediate, followed by the departure of the chloride leaving group to yield the aminated product. The use of a high temperature and pressure is necessary to overcome the activation energy for this substitution on the relatively unactivated pyrazine ring.[1]
Step 2: Urea Formation
The reaction between 2-aminopyrazine and an isocyanate to form the urea linkage is a classic nucleophilic addition reaction. The nitrogen atom of the amino group on the pyrazine ring acts as a nucleophile and attacks the electrophilic carbon atom of the isocyanate group.[2][3] The lone pair of electrons on the amine nitrogen initiates the attack, leading to the formation of a tetrahedral intermediate, which then rapidly rearranges to the stable urea product. This reaction is typically high-yielding and proceeds readily at room temperature without the need for a catalyst.[2]
Synthesis of Derivatives: A Tabular Summary
The described protocol can be adapted for the synthesis of a variety of this compound derivatives by using different substituted isocyanates. The general reaction conditions remain similar, although reaction times and yields may vary depending on the electronic and steric properties of the substituents.
| R-Group on Isocyanate | Isocyanate Used | Solvent | Reaction Time (h) | Yield (%) |
| 4-Chlorophenyl | 4-Chlorophenyl isocyanate | THF | 12-24 | >90 |
| 3-Trifluoromethylphenyl | 3-(Trifluoromethyl)phenyl isocyanate | DCM | 12-24 | ~85 |
| 4-Methoxyphenyl | 4-Methoxyphenyl isocyanate | THF | 12-24 | >90 |
| Phenyl | Phenyl isocyanate | DCM | 12-24 | >90 |
Note: The yields are estimates based on typical urea formation reactions and may require optimization for specific substrates.
Alternative Urea Formation: In Situ Isocyanate Generation
In cases where the desired isocyanate is not commercially available or is unstable, it can be generated in situ from the corresponding primary amine using a phosgene equivalent like triphosgene.
Caption: In situ generation of isocyanate for urea synthesis.
This approach involves the reaction of an aryl amine with triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) to form the isocyanate intermediate. The 2-aminopyrazine is then added to the reaction mixture to form the final urea product. This method expands the scope of accessible this compound derivatives.[2]
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound derivatives. The two-step synthesis, involving the formation of 2-aminopyrazine followed by urea bond formation, is a versatile strategy that can be adapted to produce a wide range of analogs for structure-activity relationship studies in drug discovery programs. The straightforward nature of the reactions and the high yields make this an attractive route for both academic and industrial research.
References
- 1. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Purification of Pyrazinyl Urea Compounds
Abstract
Pyrazinyl urea compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] The efficacy and safety of these potential therapeutic agents are critically dependent on their purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of pyrazinyl urea compounds. It moves beyond simple procedural lists to explain the underlying chemical principles that govern the choice and execution of purification techniques. We will explore crystallization, flash column chromatography, and acid-base extraction, offering detailed protocols, troubleshooting advice, and a logical framework for selecting the most appropriate strategy.
The Physicochemical Landscape of Pyrazinyl Ureas
A successful purification strategy begins with understanding the molecule. Pyrazinyl urea compounds possess distinct structural features that dictate their behavior and guide the selection of purification methods.
-
The Pyrazine Ring: This aromatic heterocycle contains two nitrogen atoms at positions 1 and 4. These nitrogens are weakly basic, making the molecule susceptible to protonation in an acidic medium. This property is fundamental to purification via acid-base extraction.[4][5]
-
The Urea Moiety (-NH-CO-NH-): This functional group is a cornerstone of the molecule's intermolecular interactions. The N-H groups act as excellent hydrogen bond donors, while the carbonyl oxygen is an effective hydrogen bond acceptor.[1] This strong hydrogen bonding capability significantly influences the compound's solubility in various solvents and its affinity for polar stationary phases like silica gel.[1][6]
-
Polarity and Solubility: The combination of the heteroaromatic pyrazine ring and the polar urea group generally renders these compounds moderately to highly polar. Their solubility is highest in polar protic solvents (like methanol and ethanol) and polar aprotic solvents (like DMSO and DMF), and significantly lower in nonpolar solvents (like hexanes and ether).[6][7] This solubility profile is the key parameter exploited in crystallization.
Common Impurities: Purification is fundamentally about separation. Understanding what needs to be removed is as important as understanding the target compound. Common impurities in pyrazinyl urea syntheses include:
-
Unreacted starting materials (e.g., amino pyrazines, isocyanates).
-
Byproducts from side reactions, such as the formation of symmetrical ureas from the isocyanate precursor.[8]
-
Reagents and catalysts used in the synthesis.
-
Degradation products if the compound is sensitive to heat or harsh pH conditions.[9]
Core Purification Strategies: Methods and Protocols
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the physical state of the crude product.
Recrystallization: The Art of Controlled Precipitation
Recrystallization is often the most effective method for purifying solid compounds, capable of yielding material of very high purity. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[10]
Causality Behind Solvent Selection: The ideal solvent should dissolve the pyrazinyl urea compound readily at high temperatures but poorly at low temperatures.[10] Conversely, impurities should either be completely insoluble at high temperatures (allowing for removal by hot filtration) or remain highly soluble at low temperatures (remaining in the mother liquor).[10] Given the polar nature of pyrazinyl ureas, polar solvents are typically the starting point.
| Solvent/System | Type | Polarity | Suitability & Comments |
| Ethanol | Protic | High | Good starting point for many polar pyrazinyl ureas.[11][12] |
| Methanol | Protic | High | Higher dissolving power than ethanol; may result in lower recovery.[6][12] |
| Isopropanol | Protic | Medium-High | Can offer a better solubility gradient than ethanol for some compounds.[11] |
| Ethyl Acetate | Aprotic | Medium | Useful for less polar derivatives.[11] |
| Ethanol/Water | Mixed Protic | High | A powerful system where water acts as an anti-solvent to induce crystallization.[11] |
| Hexane/Ethyl Acetate | Mixed | Low-Medium | Used when the compound is soluble in hot ethyl acetate but an anti-solvent is needed.[11] |
Protocol 1: Single-Solvent Recrystallization
This protocol is ideal when a single solvent with a significant temperature-solubility gradient is found.[11]
-
Dissolution: Place the crude pyrazinyl urea solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid just dissolves completely at or near the solvent's boiling point. Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13] Cooling too quickly can cause the compound to "crash out," trapping impurities.[13]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Flash Column Chromatography: Separation by Adsorption
Flash column chromatography is a rapid and widely used technique for purifying both solid and liquid compounds from a mixture.[14] It relies on partitioning the components between a solid stationary phase (commonly silica gel) and a liquid mobile phase (the eluent). Separation occurs because compounds move down the column at different rates based on their polarity and affinity for the stationary phase.[15]
Causality of Phase Selection:
-
Stationary Phase: Silica gel (SiO₂) is the standard choice. Its surface is rich in polar silanol (Si-OH) groups. The polar urea and basic pyrazine moieties of the target compound will interact strongly with the silica via hydrogen bonding.
-
Mobile Phase: The eluent's role is to carry the compounds down the column. A less polar eluent results in slower movement, while a more polar eluent accelerates it. The goal is to find a solvent system where the desired pyrazinyl urea compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.3, which generally provides the best separation.[15]
-
Additives: Due to the basic nature of the pyrazine nitrogens, pyrazinyl ureas can exhibit "tailing" on silica gel, leading to poor separation. Adding a small amount (~0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to the eluent can suppress this interaction and lead to sharper, more symmetrical peaks.[15]
Protocol 2: Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Using TLC, identify a solvent mixture (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives the target compound an Rf of ~0.3 and separates it well from impurities.[15]
-
Column Packing: Plug the column with cotton or glass wool. Add a small layer of sand. Fill the column with dry silica gel (typically 6-10 inches high).[15] Gently tap the column to ensure even packing. Add another layer of sand on top.
-
Equilibration: Run the chosen eluent through the column until the silica is fully wetted and equilibrated. Do not let the solvent level drop below the top layer of sand.[15]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Pipette this solution directly onto the top layer of sand. Allow the solvent to absorb into the silica.[15]
-
Dry Loading (Preferred for moderately soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 2 inches per minute.[16]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazinyl urea compound.
Acid-Base Extraction: Exploiting pH-Dependent Solubility
This liquid-liquid extraction technique is a powerful tool for separating basic or acidic compounds from neutral ones.[17] For pyrazinyl ureas, the basic nitrogen atoms on the pyrazine ring can be protonated by an aqueous acid (like 1M HCl), forming a water-soluble salt. This allows the compound to be selectively moved from an organic layer into an aqueous layer, leaving non-basic impurities behind.[5]
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M aqueous HCl. Stopper the funnel, shake vigorously while periodically venting.[5]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated pyrazinyl urea salt) into a clean flask.
-
Re-extraction: To ensure complete transfer, add a fresh portion of 1M HCl to the organic layer, shake, and combine the aqueous layers. The organic layer, now containing only neutral impurities, can be set aside.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10, check with pH paper). The neutral pyrazinyl urea will precipitate out or form an oily layer.[5]
-
Back-Extraction: Add a fresh portion of organic solvent to the basified aqueous mixture in the separatory funnel. Shake to extract the neutral pyrazinyl urea back into the organic layer.
-
Isolation: Separate the organic layer. Wash it with brine (saturated NaCl solution) to remove excess water, dry it over an anhydrous salt (like Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.
A Decision-Making Framework for Purification
Choosing the right technique or sequence of techniques is crucial for efficiency. This workflow provides a logical path from crude product to pure compound.
Assessing Final Purity
After purification, the purity of the pyrazinyl urea compound must be rigorously confirmed using appropriate analytical methods.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of multiple components. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reversed-phase C18 column is often suitable.[18][19] Purity is determined by the peak area percentage of the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities if they are present in sufficient quantity (>1-5%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
References
- 1. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Chromatography [chem.rochester.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. irp.cdn-website.com [irp.cdn-website.com]
- 18. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]
- 19. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5… [ouci.dntb.gov.ua]
Application Note: High-Throughput Screening of Pyrazinyl Ureas Using Cell-Based Proliferation Assays
Introduction
The pyrazinyl urea scaffold is a privileged structure in medicinal chemistry, forming the backbone of several potent multi-kinase inhibitors used in oncology.[1][2] Compounds such as Sorafenib and Regorafenib, which feature this core structure, have demonstrated significant clinical efficacy by targeting key signaling pathways involved in tumor growth and angiogenesis.[3][4] A primary mechanism of action for many pyrazinyl ureas is the inhibition of the RAS/RAF/MEK/ERK signaling cascade, a pathway frequently dysregulated in a wide variety of human cancers.[5][6][7] Consequently, accurately quantifying the antiproliferative effects of novel pyrazinyl urea derivatives is a cornerstone of the preclinical drug discovery process.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides both the theoretical basis and detailed, field-proven protocols for employing cell-based proliferation assays to determine the efficacy of pyrazinyl urea compounds. We will delve into the causality behind experimental choices, provide step-by-step methodologies for robust and reproducible assays, and offer insights into data analysis and troubleshooting.
The Biology of Pyrazinyl Ureas as Anticancer Agents
The Pyrazinyl Urea Scaffold in Kinase Inhibition
The urea moiety (–NH–CO–NH–) is a critical pharmacophoric feature, acting as a hydrogen bond donor and acceptor, which facilitates strong binding to the hinge region of kinase domains.[1] When combined with a pyrazine ring and other aryl substituents, this scaffold provides a versatile framework for developing selective inhibitors of various protein kinases. This structural class includes compounds that target receptor tyrosine kinases like VEGFR and PDGFR, as well as intracellular serine/threonine kinases, most notably the RAF family.[4][8]
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway) is a critical intracellular signaling cascade that transduces signals from cell surface receptors to regulate fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[5][6] In many cancers, mutations in genes like RAS or BRAF lead to the constitutive activation of this pathway, resulting in uncontrolled cell division.[5][6][9]
Pyrazinyl ureas like Sorafenib function by inhibiting RAF kinases (A-RAF, B-RAF, and C-RAF), which are central components of this cascade.[6][8] By blocking RAF activity, these compounds prevent the downstream phosphorylation and activation of MEK and ERK, ultimately leading to a halt in cell cycle progression and a reduction in cell proliferation.[9][10]
Caption: Simplified RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of pyrazinyl ureas.
Principles of Cell-Based Proliferation Assays
Evaluating the antiproliferative activity of pyrazinyl ureas requires robust and reproducible methods. Cell-based assays are indispensable tools for this purpose, offering insights into how a compound affects cell viability and growth.[11][12] The choice of assay depends on the specific research question, required sensitivity, and throughput needs.[13]
Metabolic Activity as an Indicator of Viability (MTT & ATP Assays)
Metabolic assays are the workhorses of high-throughput screening for anticancer compounds. They rely on the principle that viable, proliferating cells maintain high metabolic activity, whereas dead or dying cells do not.
-
Tetrazolium Salt Reduction (MTT Assay): This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes. In live cells, these enzymes reduce a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product.[14] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[15][16]
-
ATP Quantification (CellTiter-Glo® Assay): This luminescent assay quantifies adenosine triphosphate (ATP), the primary currency of cellular energy.[17][18] The presence of ATP is a key indicator of metabolically active cells.[17][19] The assay reagent lyses the cells and provides luciferase and its substrate, which generate a luminescent signal proportional to the amount of ATP present.[17][18] This "add-mix-measure" format is highly sensitive and ideal for automated high-throughput screening.[19][20]
Direct Measurement of DNA Synthesis (BrdU Assay)
For a more direct assessment of cell proliferation, DNA synthesis assays are employed. The Bromodeoxyuridine (BrdU) assay is a common non-isotopic method.[21]
-
BrdU Incorporation: BrdU is a synthetic analog of thymidine.[22][23] When added to cell culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle in proliferating cells.[24][25] After fixation and DNA denaturation, the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric or fluorescent signal.[22][24] The magnitude of this signal is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.[24]
Experimental Workflow and Protocols
A successful proliferation assay requires careful planning and execution, from initial cell culture to final data analysis.
General Experimental Workflow
Caption: A generalized workflow for performing cell-based proliferation assays with test compounds.
Protocol 1: Colorimetric Proliferation Assay (MTT)
This protocol is adapted for adherent cells in a 96-well format.
Materials:
-
Cancer cell line of interest (e.g., T24 bladder cancer, Hep G2 liver cancer)[26]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrazinyl urea compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[14]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl[14]
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "medium only" (blank) and "vehicle control" (cells + DMSO). Incubate for 24 hours at 37°C, 5% CO₂.[14][27]
-
Compound Treatment: Prepare serial dilutions of the pyrazinyl urea compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Add medium with the same concentration of DMSO to the vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (typically 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14][15]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO or solubilization solution to each well to dissolve the crystals.[16] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14][16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14][16]
Protocol 2: Luminescent ATP Assay (CellTiter-Glo®)
This homogeneous "add-mix-measure" protocol is ideal for HTS.[17]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pyrazinyl urea compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Sterile, opaque-walled 96-well plates (to prevent well-to-well signal crosstalk)
Procedure:
-
Reagent Preparation: Reconstitute the CellTiter-Glo® Substrate with the provided buffer to form the CellTiter-Glo® Reagent. Allow it to equilibrate to room temperature before use.[20]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at optimal density in 100 µL of complete medium. Include wells for background control (medium only) and vehicle control (cells + DMSO). Incubate for 24 hours at 37°C, 5% CO₂.[18]
-
Compound Treatment: Add serial dilutions of the pyrazinyl urea compounds to the wells.
-
Incubation: Incubate for the desired treatment period (e.g., 48-72 hours).
-
Assay Execution: a. Equilibrate the plate to room temperature for approximately 30 minutes.[18][20] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18][20] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][20]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
From Raw Data to Percent Viability
The primary output of the assay needs to be converted into a meaningful biological metric.
-
Background Subtraction: Subtract the average reading from the "medium only" (blank/background) wells from all other wells.
-
Normalization: Express the results as a percentage of the vehicle control.
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) x 100
Generating Dose-Response Curves and Calculating IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify and compare the potency of different compounds.[28][29][30] It represents the concentration of a drug required to inhibit a biological process (in this case, cell proliferation) by 50%.[28][29]
-
Plot the Data: Create a scatter plot with the log of the compound concentration on the x-axis and the corresponding % Viability on the y-axis.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) curve.[29]
-
Determine IC₅₀: The software will calculate the IC₅₀ value from the curve fit. A lower IC₅₀ value indicates a more potent compound.[28]
Sample Data Presentation
Results should be summarized clearly for comparison.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) [Mean ± SD] |
| Pyrazinyl Urea 5-23 | T24 (Bladder) | MTT | 72 | 4.58 ± 0.24[26] |
| Sorafenib | Huh-7 (Liver) | CCK-8 | 24 | 11.17 ± 1.92[31] |
| GeGe-3 | PC3 (Prostate) | Metabolic | 72 | ~10 |
| Compound 8a | MCF7 (Breast) | Sulforhodamine B | 48 | 0.06 ± 0.014[32] |
Troubleshooting Guide
Even with robust protocols, issues can arise. Awareness of common pitfalls can save significant time and resources.[33][34][35]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- "Edge effect" due to evaporation in outer wells | - Ensure a homogenous single-cell suspension before plating.- Use reverse pipetting for viscous solutions.- Do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or medium.[36] |
| Low Signal or Poor Dynamic Range | - Insufficient cell number- Assay incubation time is too short or too long- Inactive assay reagent | - Optimize cell seeding density to ensure cells are in the exponential growth phase.- Perform a time-course experiment to determine the optimal endpoint.- Check the expiration date and storage conditions of assay kits. |
| Compound Interference | - Colored compounds can interfere with absorbance readings.- Compounds may inhibit or activate luciferase in ATP assays. | - Include a "compound only" control (no cells) to measure its intrinsic absorbance/luminescence.- If interference is suspected, validate results with an orthogonal assay (e.g., confirm MTT results with a BrdU assay). |
| Inconsistent IC₅₀ Values | - Cell passage number is too high, leading to altered phenotype.- Mycoplasma contamination. | - Use cells with a low, consistent passage number for all experiments.[36]- Regularly test cultures for mycoplasma contamination.[34] |
Conclusion
Cell-based proliferation assays are powerful and essential tools for evaluating the anticancer potential of pyrazinyl urea compounds. By understanding the underlying biological mechanisms and adhering to meticulously planned and executed protocols, researchers can generate reliable and reproducible data. The choice between metabolic assays like MTT and CellTiter-Glo® or DNA synthesis assays like BrdU depends on the specific needs for throughput, sensitivity, and the biological question being asked. Careful data analysis, particularly the accurate determination of IC₅₀ values, is critical for making informed decisions in the drug discovery pipeline.
References
- 1. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sorafenib | 284461-73-0 [chemicalbook.com]
- 5. Raf Kinases: Function, Regulation and Role in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sorafenib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Hidden Targets in RAF Signalling Pathways to Block Oncogenic RAS Signalling | MDPI [mdpi.com]
- 11. multispaninc.com [multispaninc.com]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 细胞活力和增殖测定 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 18. promega.com [promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 20. promega.com [promega.com]
- 21. BRDU 细胞增殖检测试剂盒 This proliferation assay is a non-isotopic immunoassay for quantification of BrdU incorporation into newly synthesized DNA of actively proliferating cells. | Sigma-Aldrich [sigmaaldrich.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 24. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 27. texaschildrens.org [texaschildrens.org]
- 28. The Importance of IC50 Determination | Visikol [visikol.com]
- 29. ww2.amstat.org [ww2.amstat.org]
- 30. mdpi.com [mdpi.com]
- 31. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 34. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 35. Troubleshooting Cell-based Assays - Eppendorf Latin America [eppendorf.com]
- 36. youtube.com [youtube.com]
Application Note & Protocol: Efficacy Testing of 1-(Pyrazin-2-yl)urea in In Vivo Xenograft Models
Introduction: Rationale and Context
The pyrazine ring is a critical pharmacophore in modern oncology, forming the backbone of numerous kinase inhibitors that target key signaling pathways in cancer.[1][2] Compounds containing a pyrazine moiety have demonstrated a wide range of anticancer activities, often by binding to the ATP pocket of kinases, thereby disrupting aberrant cell signaling that drives tumor growth.[1] 1-(Pyrazin-2-yl)urea represents a novel chemical entity within this class. Based on its structural motifs, it is hypothesized to function as a kinase inhibitor, potentially targeting pathways like RAF-MEK-ERK or other oncogenic signaling cascades frequently dysregulated in human cancers.[3][4]
Recent studies on similar pyrazinyl-urea derivatives have shown potent in vitro cytotoxic effects against various cancer cell lines, including those from bladder, lung, and breast cancers.[3][5] For instance, the compound 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) demonstrated a strong ability to arrest the cell cycle and inhibit angiogenesis, suggesting a multi-faceted anti-tumor effect.[5][6] However, in vitro results must be translated to a complex in vivo environment to assess true therapeutic potential.
This document provides a comprehensive guide for researchers to evaluate the efficacy of this compound using subcutaneous xenograft models. These models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical oncology research.[7][8][9][10] They allow for the assessment of a compound's anti-tumor activity, dose-response relationship, and tolerability in a living system.[11][12] This protocol emphasizes a scientifically rigorous approach, focusing on robust study design, ethical animal welfare, and precise data analysis to ensure the generation of reliable and reproducible results.[7][13]
Part 1: Pre-Clinical Strategy & Model Selection
The success of a xenograft study hinges on the careful selection of both the cancer cell line and the animal model. This choice must be driven by the compound's hypothesized mechanism of action and the specific research question.
Cell Line Selection: Aligning Target with Model
The choice of cell line is paramount and should be based on the known or suspected molecular target of this compound.
-
Mechanism-Driven Selection: If the compound is hypothesized to inhibit a specific kinase (e.g., BRAF, EGFR, MEK), select cell lines known to harbor activating mutations in that gene (e.g., A375 for BRAF V600E, NCI-H1975 for EGFR T790M). This creates a biologically relevant context to test efficacy.
-
Empirical Selection: If the target is unknown, use a panel of cell lines from different tumor types where the compound showed high potency in initial in vitro screens. This can help identify potential indications.
-
Verification and Quality Control: Before in vivo use, it is critical to verify the cell line's identity via short tandem repeat (STR) profiling and to ensure it is free from contamination, particularly Mycoplasma, which can significantly alter experimental outcomes.[14] Cells should be used at a low passage number (ideally <10 passages from thawing) to maintain genetic and phenotypic stability.[14]
Animal Model Selection: Balancing Engraftment and Biology
Human tumor xenografts require immunodeficient hosts to prevent graft rejection.[7] The choice of mouse strain depends on the aggressiveness of the cell line and the specific study goals.
-
Athymic Nude Mice (e.g., Foxn1nu/nu): These mice lack a thymus and are deficient in T-cells. They are the most commonly used strain for routine subcutaneous xenograft studies due to their balance of cost and sufficient immunodeficiency for many established cell lines.[8][15]
-
NOD-SCID or NSG Mice: For cell lines with poor take rates or for studies involving human immune cell co-injection (humanized models), more severely immunocompromised strains are necessary. NOD-scid mice lack both T and B cells and have deficient NK cell function, while NSG mice have further mutations that make them ideal hosts for a wider range of human cells.
All animal procedures must adhere to institutional and national guidelines for animal welfare.[7][13][15] This includes proper housing, acclimatization, and defined humane endpoints to minimize animal suffering.[16]
Diagram: Xenograft Model Selection Workflow
This diagram outlines the key decision points for selecting the appropriate cell line and animal model for the study.
Caption: Workflow for selecting appropriate cell and animal models.
Part 2: Experimental Protocol - Subcutaneous Xenograft Model
This protocol provides a detailed, step-by-step methodology for conducting a subcutaneous xenograft efficacy study.
Materials and Preparation
-
Cells: Selected cancer cell line, cultured in appropriate media, harvested during the logarithmic growth phase.[14]
-
Animals: 4-6 week old female athymic nude mice, acclimatized for at least one week.[14][16]
-
Reagents:
-
Equipment: Sterile syringes (25-27G), calipers, animal balance, cell counter.
Step-by-Step Methodology
Phase 1: Cell Preparation and Implantation (Day 0)
-
Cell Harvest: Culture cells to 80-90% confluency. Wash with PBS and detach using trypsin. Neutralize trypsin with media, then centrifuge the cell suspension.
-
Cell Counting: Resuspend the cell pellet in sterile, serum-free media or PBS. Perform a cell count using a hemocytometer or automated counter and assess viability (should be >95%).
-
Injection Preparation: Centrifuge the required number of cells and resuspend the pellet in cold PBS or HBSS to a final concentration of 2-10 x 10⁷ cells/mL. If using Matrigel, mix the cell suspension 1:1 with cold Matrigel just before injection and keep on ice at all times.[17]
-
Implantation: Anesthetize the mouse. Using a 25-27G needle, inject 100-200 µL of the cell suspension subcutaneously into the right flank of the mouse.[17] Ensure the injection is shallow and creates a distinct bleb.
Phase 2: Tumor Growth and Randomization 5. Monitoring: Monitor animals daily for health and check for tumor palpability starting around day 5-7. 6. Measurement: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Record the length (L) and width (W). Calculate tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[14] 7. Randomization: When the mean tumor volume reaches the target size (typically 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, Compound Dose 1, Compound Dose 2, Positive Control).[14] Ensure the mean and median tumor volumes are not significantly different across groups at the start of treatment (Day 1 of dosing).
Phase 3: Treatment and Monitoring 8. Drug Administration: Prepare fresh formulations of this compound daily. Administer the compound and vehicle control according to the planned schedule (e.g., once daily, orally) for the duration of the study (typically 14-21 days). 9. Data Collection: Continue to measure tumor volumes 2-3 times per week. Record animal body weights at the same frequency as a measure of toxicity.[16] 10. Humane Endpoints: Euthanize animals if tumors exceed a predetermined size (e.g., 2000 mm³ or 1.5 cm in any dimension), show signs of ulceration, or if the animal loses >20% of its initial body weight, in accordance with animal welfare guidelines.[7][14]
Phase 4: Study Termination and Analysis 11. Endpoint: At the end of the study, record final tumor volumes and body weights. 12. Tissue Collection: Euthanize all remaining animals. Excise tumors, weigh them, and process them for downstream analysis (e.g., snap-freeze for pharmacodynamics, fix in formalin for histology).
Sample Study Design Table
| Group | Treatment | Dose | Route | Schedule | No. of Animals (n) |
| 1 | Vehicle Control | - | PO | QD x 21 days | 10 |
| 2 | This compound | 25 mg/kg | PO | QD x 21 days | 10 |
| 3 | This compound | 50 mg/kg | PO | QD x 21 days | 10 |
| 4 | Standard-of-Care | Varies | Varies | Varies | 10 |
| PO: Per os (Oral); QD: Quaque die (Once daily) |
Part 3: Data Collection & Analysis
Key Efficacy Metrics
The primary endpoint is typically Tumor Growth Inhibition (TGI). It quantifies how effectively the treatment inhibited tumor growth compared to the control group.
-
TGI Calculation: A common formula for TGI is calculated at the end of the study: % TGI = [1 - ( (Mean Volume of Treated Tumors at End) / (Mean Volume of Control Tumors at End) )] x 100% [19]
-
T/C Ratio: Another related metric is the Treatment/Control ratio, which is the mean tumor volume of the treated group divided by the mean of the control group. A T/C ratio of 42% or less is often considered a threshold for significant anti-tumor activity by the National Cancer Institute.
Statistical Analysis
Statistical significance should be determined to confirm that observed differences are not due to chance.
-
Comparison of Means: Use an appropriate statistical test, such as a Student's t-test or ANOVA followed by post-hoc tests, to compare the mean final tumor volumes between the treated and vehicle control groups.
-
Longitudinal Analysis: For a more advanced analysis, mixed-effects models can be used to analyze the tumor growth curves over the entire study duration, accounting for inter-animal variability.[8]
Diagram: Data Analysis and Interpretation Workflow
Caption: Workflow for analyzing and interpreting xenograft study data.
Part 4: Troubleshooting & Scientific Considerations
-
High Tumor Volume Variability: This can obscure treatment effects. It can be minimized by ensuring a homogenous cell suspension at injection, implanting cells quickly, and using a sufficient number of animals per group (n=8-10 is standard).
-
Poor Tumor Take Rate: This may be due to poor cell health, insufficient cell numbers, or the choice of mouse strain. Using Matrigel can often improve engraftment.[18] A pilot study is recommended to optimize conditions.[13]
-
Compound Toxicity: Significant body weight loss (>15%) is a key indicator of toxicity.[16] If observed, the dose may be too high. A maximum tolerated dose (MTD) study may be required prior to the efficacy experiment.
-
Subcutaneous vs. Orthotopic Models: While subcutaneous models are excellent for initial efficacy screening due to their simplicity and ease of measurement, they do not fully recapitulate the tumor microenvironment.[7][18] For later-stage development, testing this compound in an orthotopic model (where cells are implanted in the corresponding organ of origin) may provide more clinically relevant data.[18]
Conclusion
The in vivo subcutaneous xenograft model is an indispensable tool for the preclinical evaluation of novel anticancer agents like this compound.[9][10] By following a well-designed protocol that incorporates a biologically relevant cancer model, adheres to strict animal welfare guidelines, and employs rigorous data analysis, researchers can generate high-quality, decision-enabling data. The results from these studies will be critical in determining the therapeutic potential of this compound and guiding its future development as a potential cancer therapeutic.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 10. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. yeasenbio.com [yeasenbio.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(Pyrazin-2-yl)urea Derivatives in Cancer Cell Line Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(Pyrazin-2-yl)urea derivatives in cancer research. This document outlines the core mechanisms, provides detailed protocols for in vitro evaluation, and presents key data on the efficacy of these compounds in specific cancer cell lines. The focus is on providing a scientifically rigorous and practical framework for investigating this promising class of anti-cancer agents.
Introduction: The Therapeutic Potential of Pyrazinyl-Aryl Urea Derivatives
The urea moiety is a critical pharmacophore in medicinal chemistry, acting as a hydrogen bond donor and acceptor, which facilitates robust interactions with various biological targets.[1] When incorporated into a pyrazinyl-aryl scaffold, the resulting derivatives have emerged as potent anti-proliferative agents.[1][2] This class of compounds, structurally related to multi-kinase inhibitors like Sorafenib and Regorafenib, often targets key enzymes in signal transduction pathways that govern cancer cell proliferation and survival.[3][4][5]
Recent studies have highlighted the efficacy of novel pyrazinyl-aryl urea derivatives against a range of human tumor cell lines.[6] A notable example is the compound N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea , a derivative that has demonstrated significant inhibitory activity against bladder cancer cells.[6] Furthermore, related compounds have shown the ability to induce both apoptosis and necroptosis, suggesting a multi-faceted mechanism of action.[6][7] This guide will use the T24 bladder cancer cell line as a primary example to illustrate the application of these compounds.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anti-cancer activity of this compound derivatives is not attributed to a single mode of action but rather a combination of effects on crucial cellular processes. The primary mechanisms identified include:
-
Kinase Inhibition: Many pyrazinyl-aryl urea compounds function as multi-kinase inhibitors, targeting key players in cancer progression such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Raf kinases.[3][6] Inhibition of these pathways disrupts downstream signaling cascades responsible for cell growth, proliferation, and angiogenesis.
-
Induction of Programmed Cell Death: These derivatives have been shown to induce both apoptosis (Type I programmed cell death) and necroptosis (Type II programmed cell death).[6][7] This dual-death induction is advantageous as it can overcome resistance to apoptosis that is common in many cancers.
-
Cell Cycle Arrest: Treatment with these compounds can lead to cell cycle arrest, preventing cancer cells from progressing through the phases of division and ultimately leading to cell death.[2][8]
-
Modulation of p53 Activity: Certain imidazo[1,2-a]pyrazin-6-yl)ureas have been found to reactivate mutant p53 in non-small cell lung cancer (NSCLC) cell lines, restoring its tumor-suppressive function.[9][10]
The following diagram illustrates a generalized signaling pathway targeted by pyrazinyl-aryl urea derivatives, leading to the induction of apoptosis.
References
- 1. 1-Phenyl-3-pyrazin-2-ylurea | Benchchem [benchchem.com]
- 2. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correction: Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for the Evaluation of 1-(Pyrazin-2-yl)urea as a Chemical Probe for Kinase Studies
Abstract
The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 kinases, represents the cornerstone of cellular signaling. Dysregulation of these enzymes is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention and objects of intense biological study. The diaryl urea scaffold, and specifically pyrazinyl-urea derivatives, are recognized as "privileged structures" in medicinal chemistry, capable of targeting the ATP-binding site of various kinases.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize and validate novel compounds from this class, using 1-(Pyrazin-2-yl)urea as a primary example. We present a strategic roadmap, from initial biochemical screening to rigorous in-cell target engagement and selectivity profiling, to determine a compound's suitability as a chemical probe for interrogating kinase biology.
Introduction: The Pyrazinyl-Urea Scaffold in Kinase Research
The pyrazine ring is a key heterocyclic motif found in numerous FDA-approved kinase inhibitors and clinical candidates.[2] Its nitrogen atoms can act as hydrogen bond acceptors, contributing to binding affinity and specificity within the kinase active site. When coupled with a urea linker, the resulting scaffold creates a powerful pharmacophore. The urea moiety is an exceptional hydrogen bond donor and acceptor, often forming critical bidentate hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain.[1] This interaction mimics the binding of the adenine ring of ATP, making urea-based compounds effective ATP-competitive inhibitors.
While many complex pyrazinyl-urea derivatives have been developed, the fundamental scaffold of this compound serves as an excellent model for exploring this chemical space. A chemical probe is a small molecule tool used to study the function of a specific protein target in cells and organisms. An ideal probe is potent, selective, and demonstrates on-target activity in a cellular context. This guide outlines the necessary experimental framework to assess whether a novel compound like this compound meets these criteria.
Chemical Profile: this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₄O | [1] |
| Molecular Weight | 138.13 g/mol | N/A |
| Structure |
| N/A |
| Key Features | Pyrazine ring (H-bond acceptor), Urea moiety (H-bond donor/acceptor) | [1] |
Hypothesized Mechanism of Action: Targeting the Kinase Hinge
Based on extensive structural biology of related diaryl urea inhibitors, the primary mechanism of action is competitive inhibition at the ATP-binding site.[3] The proposed binding mode involves the urea's two N-H groups forming a pair of hydrogen bonds with the kinase hinge backbone, while the pyrazine ring occupies a portion of the adenine pocket. This interaction stabilizes the kinase in a specific conformation, preventing ATP from binding and catalysis from occurring.
Caption: Hypothesized binding mode of this compound in a kinase active site.
Phase 1: Initial Target Identification and Potency Assessment
The first critical step is to identify which kinases the compound interacts with and to quantify the potency of that interaction. This is typically achieved using in vitro biochemical assays.
Application Note: Broad Kinase Panel Screening
A broad kinase panel screen is an indispensable tool for initial hit discovery and early selectivity assessment. These screens typically utilize a large number of purified recombinant kinases (e.g., >400) and measure the compound's ability to inhibit enzymatic activity at a single, high concentration (e.g., 1-10 µM).
Causality: The goal is not to find a perfectly selective compound from the start, but to generate a list of potential primary targets ("hits") and initial off-targets. This data guides subsequent, more focused experiments. Luminescence-based assays that measure ATP consumption (like ADP-Glo™) or fluorescence-based methods (like TR-FRET) are preferred for high-throughput screening due to their sensitivity, scalability, and non-radioactive nature.[4][5]
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Example)
This protocol outlines a general procedure for determining the percent inhibition of a panel of kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Recombinant kinase enzymes
-
Kinase-specific substrates (e.g., MBP)[5]
-
ATP solution
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates (white, low-volume)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare a working solution of this compound at the desired final screening concentration (e.g., 10 µM) in assay buffer containing a low percentage of DMSO (e.g., 1%).[5] Dispense into wells of the 384-well plate. Include "no-enzyme" and "DMSO-only" (vehicle) controls.
-
Enzyme Addition: Add the specific recombinant kinase to each well. Pre-incubate the compound and enzyme for 15-30 minutes at room temperature to allow for binding.[5]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The concentrations should be optimized for each kinase, often near the Michaelis-Menten constant (Km) for ATP and substrate.[5]
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature or 30°C. The duration should be within the linear range of the reaction.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 30-40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO vehicle control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
-
Phase 2: Confirming Target Engagement in a Cellular Environment
A compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability, rapid efflux, or metabolic instability.[6] It is crucial to verify that the compound can enter the cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[7][8]
Application Note: Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle of ligand-induced thermal stabilization.[9] When a protein binds to a ligand (like our chemical probe), it generally becomes more resistant to heat-induced unfolding and aggregation. By heating intact cells treated with the compound across a range of temperatures, we can measure the amount of soluble target protein remaining. A shift in the melting curve to higher temperatures in the presence of the compound is direct evidence of target engagement.[10][11]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: CETSA by Western Blot
This protocol describes a classic CETSA experiment to generate a melt curve and an isothermal dose-response curve.
Materials:
-
Cell line expressing the target kinase of interest.
-
This compound stock solution (10 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes or plates.
-
Thermal cycler.
-
Apparatus for cell lysis (e.g., liquid nitrogen).
-
High-speed centrifuge.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE and Western Blotting reagents.
-
Primary antibody specific to the target kinase.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence substrate.
Procedure: Part A: Generating the Thermal Melt Curve
-
Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with a high concentration of this compound (e.g., 10-50 µM) and another with the equivalent volume of DMSO (vehicle) for 1-2 hours.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3-5 minutes.[10] Follow immediately with a cooling step at 4°C.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble fraction (containing non-aggregated protein) from the precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification and Analysis: Carefully collect the supernatant. Quantify the total protein concentration. Normalize all samples to the same protein concentration. Analyze the samples by Western Blot using an antibody against the target kinase.
-
Data Plotting: Quantify the band intensities and plot them against the temperature. A shift in the curve for the compound-treated samples indicates thermal stabilization.
Part B: Isothermal Dose-Response Fingerprint (ITDRF)
-
Determine Optimal Temperature: From the melt curve, identify a temperature that causes significant, but not complete, protein aggregation in the vehicle-treated sample (e.g., T_agg).
-
Dose-Response Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM).
-
Isothermal Heating: Heat all samples at the single, pre-determined T_agg.
-
Analysis: Process the samples as described above (Lysis, Separation, Western Blot). Plot the band intensity against the compound concentration to determine a cellular EC50 for target engagement.[9]
Phase 3: Unbiased Selectivity Profiling in a Native Proteome
While a kinase panel provides valuable data on purified enzymes, it doesn't fully capture the complexity of the cellular environment. Chemoproteomics, particularly using multiplexed inhibitor beads or "kinobeads," offers a powerful method to profile inhibitor selectivity against hundreds of endogenous kinases simultaneously in a competitive binding format.[12][13]
Application Note: Kinobeads-Based Chemoproteomics
The kinobeads technique uses a mixture of broad-spectrum, ATP-competitive kinase inhibitors that are covalently attached to sepharose beads.[14] These beads can capture a large portion of the expressed kinome from a cell lysate.[15] By pre-incubating the lysate with a free inhibitor (our probe), the probe will compete with the beads for binding to its specific targets. The proteins that are bound by the free probe will no longer be captured by the beads. Using quantitative mass spectrometry (MS), we can measure the reduction in bead-binding for each kinase as a function of probe concentration, generating a comprehensive, in-lysate selectivity profile.[13][14]
Caption: The experimental workflow for kinobeads-based chemoproteomic profiling.
Protocol 3: Competitive Kinobeads Pulldown
This protocol provides a generalized workflow for assessing probe selectivity.
Materials:
-
Cell lysate from the chosen cell line (~5 mg/mL protein concentration).[13]
-
This compound stock solution and serial dilutions.
-
Kinobeads slurry (e.g., commercially available or prepared in-house).
-
Lysis and wash buffers.
-
Reagents for protein digestion (e.g., trypsin).
-
LC-MS/MS instrument and data analysis software.
Procedure:
-
Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase structure and activity. Determine the protein concentration via BCA assay.
-
Competitive Binding: Aliquot the lysate (e.g., 1-5 mg per condition). Add increasing concentrations of this compound to each aliquot. Include a DMSO vehicle control. Incubate for 45-60 minutes at 4°C.
-
Kinobeads Enrichment: Add a fixed amount of kinobeads slurry to each sample and incubate for 1-2 hours at 4°C with rotation to capture the kinases not bound by the free probe.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins. This is a critical step to reduce background.
-
Elution and Digestion: Elute the bound proteins from the beads (e.g., using SDS-PAGE sample buffer). The proteins can then be digested into peptides either in-gel or in-solution for MS analysis.[14]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer. Use a label-free quantification (LFQ) or stable isotope labeling (e.g., SILAC) approach to determine the relative abundance of each identified kinase in the different samples.
-
Data Interpretation: For each identified kinase, plot its relative abundance (compared to the vehicle control) against the concentration of this compound. The resulting competition-binding curves allow for the determination of apparent dissociation constants (Kd) for the primary targets and any off-targets, providing a comprehensive selectivity profile.
Conclusion: Synthesizing the Data
The successful characterization of this compound, or any novel compound, as a chemical probe requires a multi-faceted approach. By integrating biochemical potency data, cellular target engagement confirmation from CETSA, and unbiased selectivity profiling via chemoproteomics, researchers can build a complete picture of a compound's activity. A high-quality chemical probe will exhibit high potency for its intended target(s) (biochemical IC50 and cellular EC50 in the nanomolar range), demonstrate a clear thermal shift in CETSA, and show a clean selectivity profile in kinobeads experiments, with a significant potency window between its primary target(s) and other kinases. This rigorous validation workflow ensures that the probe is a reliable tool for accurately dissecting kinase signaling pathways in health and disease.
References
- 1. 1-Phenyl-3-pyrazin-2-ylurea | Benchchem [benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. domainex.co.uk [domainex.co.uk]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Pyrazinyl Urea Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical solutions for a common and critical challenge in early-stage drug discovery: the poor aqueous solubility of pyrazinyl urea derivatives. These scaffolds are prevalent in potent kinase inhibitors, but their hydrophobic nature often leads to unreliable data in in vitro assays due to precipitation.[1][2][3] This guide offers a systematic approach to overcoming these solubility hurdles, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My pyrazinyl urea derivative is fully dissolved in 100% DMSO, but it precipitates instantly when I add it to my aqueous assay buffer. What's happening?
This is the most common solubility issue, often termed "precipitation upon dilution" or "crashing out."[4][5]
Causality: Pyrazinyl urea derivatives are often highly lipophilic. They readily dissolve in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but are poorly soluble in water.[4][6] When you introduce a small volume of the concentrated DMSO stock into a large volume of aqueous buffer, the DMSO concentration plummets. This rapid solvent exchange dramatically increases the solution's polarity. The aqueous environment cannot maintain the compound in solution, causing it to exceed its kinetic solubility limit and precipitate.[4][7][8] The solubility in DMSO is irrelevant once diluted into an aqueous medium.[8]
Immediate Solutions:
-
Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. The first step is to test a lower final concentration.[9][10]
-
Optimize the Dilution Method: Avoid adding the DMSO stock directly into the full volume of the buffer. Instead, add the stock solution to the side of the tube and gently vortex while adding the buffer, or perform a serial dilution.[9]
-
Increase Final DMSO Concentration: While high DMSO levels can be toxic to cells, slightly increasing the final concentration (e.g., from 0.1% to 0.5%) can sometimes be sufficient to keep the compound in solution without significantly impacting the assay.[5][8] Always determine the maximum DMSO tolerance for your specific cell line, as most can handle up to 0.5% without major cytotoxicity.[4][11]
Q2: I've tried lowering the concentration, but my compound still forms a precipitate over the course of my multi-hour incubation. What should I do next?
This indicates an issue with the compound's kinetic solubility, where it may initially appear dissolved but crashes out over time as it equilibrates.
Causality: The initial supersaturated solution is thermodynamically unstable. Over time, the compound molecules aggregate and precipitate to reach a lower energy state. This is a common challenge for many kinase inhibitors.[5]
Solutions & Strategies:
-
Introduce a Co-Solvent: A co-solvent can increase the overall solvating capacity of the aqueous buffer. By adding a small percentage of a water-miscible organic solvent to your final assay buffer, you can reduce the polarity of the medium and help keep the hydrophobic compound dissolved.[12]
Co-Solvent Typical Starting Concentration (v/v) Notes DMSO 0.5% - 2% Most common, but check cell line tolerance.[7] Ethanol 0.5% - 2% Can be more volatile; check for effects on protein targets. Polyethylene Glycol 400 (PEG-400) 1% - 5% Generally well-tolerated by cells; effective for many compounds. N,N-Dimethylacetamide (DMA) 0.1% - 1% Stronger solvent than DMSO, use with caution. -
Utilize pH Modification: The urea moiety and other functional groups on your derivative may be ionizable. Altering the pH of the assay buffer can increase the proportion of the charged, more soluble form of the molecule.
Causality: Based on the Henderson-Hasselbalch equation, the solubility of a weakly basic or acidic compound is highly pH-dependent.[13][14][15][16] Many kinase inhibitors are weak bases and become more soluble at a lower pH.[5] First, determine the pKa of your compound. For a weak base, adjusting the buffer pH to a value below its pKa will increase the concentration of the protonated, more soluble species.[15]
-
Practical Step: Prepare your assay buffer at several pH points (e.g., 6.8, 7.0, 7.2, 7.4) and test your compound's solubility in each. Ensure the chosen pH is compatible with your assay's biological system.
-
-
Employ Solubilizing Excipients (Cyclodextrins): For particularly challenging compounds, formulation agents like cyclodextrins can be highly effective.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[17][18][19] They can encapsulate the hydrophobic pyrazinyl urea molecule, forming an inclusion complex.[19][20] This complex has a much higher aqueous solubility than the drug alone.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro use due to its high solubility and low toxicity.[18][21]
-
Practical Step: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer. Add your DMSO stock to this cyclodextrin-containing buffer. Note that dilution of this solution can lead to dissociation of the complex and precipitation.[22]
-
Below is a decision-making workflow to guide your troubleshooting process.
Caption: A decision workflow for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Determining Kinetic Solubility in Assay Buffer
This protocol determines the maximum concentration at which your compound remains soluble in the final assay buffer over a defined period. This is a crucial first step before running any biological assay.[7][23][24]
Materials:
-
Test compound stock solution (e.g., 10 mM in 100% DMSO).
-
Assay buffer (e.g., PBS, pH 7.4).[7]
-
96-well clear microplate.
-
Plate reader capable of measuring light scattering (nephelometry) or UV absorbance.
Procedure:
-
Prepare Dilution Series: In the 96-well plate, create a serial dilution of your compound.
-
Add 98 µL of assay buffer to wells A2-A12.
-
Add 196 µL of assay buffer to well A1.
-
Add 4 µL of your 10 mM DMSO stock to well A1 and mix thoroughly. This is your 200 µM starting concentration (final 2% DMSO).
-
Transfer 100 µL from well A1 to A2, mix, then 100 µL from A2 to A3, and so on, to create a 2-fold dilution series.
-
Add 100 µL of buffer with 2% DMSO to a well as a blank control.[25]
-
-
Incubation: Incubate the plate at your assay temperature (e.g., 37°C) for a duration matching your experiment (e.g., 2 hours).[7][23]
-
Measurement (Nephelometry):
-
Measure light scattering in each well using a nephelometer.[23]
-
The concentration at which the signal significantly rises above the blank indicates the point of precipitation.
-
-
Measurement (UV Absorbance - Alternative):
-
After incubation, filter the plate using a solubility filter plate to remove any precipitate.[7][26]
-
Measure the UV absorbance of the filtrate in a UV-compatible plate.
-
Compare the absorbance values to a standard curve prepared in a solvent system where the compound is fully soluble (e.g., 50:50 Acetonitrile:Water) to quantify the concentration.[25] The point where the measured concentration plateaus is the kinetic solubility limit.
-
The diagram below illustrates the general workflow for assessing solubility.
Caption: General workflow for a kinetic solubility assay.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 16. microbenotes.com [microbenotes.com]
- 17. scispace.com [scispace.com]
- 18. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. enamine.net [enamine.net]
- 25. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 26. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Navigating Inconsistent Results in Kinase Assays with Urea-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) regarding inconsistent results observed in kinase assays, with a specific focus on the challenges posed by urea-based inhibitors. Our goal is to equip you with the scientific rationale and practical protocols to diagnose and resolve common experimental issues, ensuring the integrity and reproducibility of your data.
Introduction: The Promise and Pitfalls of Urea-Based Kinase Inhibitors
Urea-based compounds represent a significant class of kinase inhibitors, with several successfully translated into clinical therapies.[1][2] The urea moiety is a versatile scaffold, capable of forming multiple hydrogen bonds with the kinase active site, which contributes to their potency and increasing use in drug design.[3][4][5] However, the physicochemical properties of these compounds can also introduce complexities in biochemical and cellular assays, leading to results that are difficult to interpret. This guide will walk you through a systematic approach to troubleshooting, turning puzzling data into actionable insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive from researchers working with urea-based kinase inhibitors.
Q1: My IC50 values for the same urea-based inhibitor are highly variable between experiments. What's the most likely cause?
Inconsistent IC50 values are a frequent challenge. The primary suspects are often related to compound solubility and aggregation. Urea-based inhibitors, particularly those with aromatic extensions, can have poor aqueous solubility.[6] If the compound precipitates in your assay buffer, its effective concentration will be lower and more variable than intended, leading to fluctuating IC50 values.[7]
Q2: I've observed a very steep dose-response curve for my inhibitor. Is this indicative of a potent, specific interaction?
While a steep curve can indicate high potency, it can also be a red flag for non-specific inhibition, often caused by compound aggregation.[8] Aggregates can sequester the kinase enzyme, leading to an artificially potent and steep inhibition curve.[9] It is crucial to differentiate true inhibition from aggregation-driven artifacts.
Q3: Does the pre-incubation time of my inhibitor with the kinase matter?
Yes, the pre-incubation time can be a critical parameter. For some inhibitors, particularly those that are slow-binding or covalent, a pre-incubation period is necessary to reach binding equilibrium and observe maximal potency.[8][10] However, for compounds prone to aggregation, longer pre-incubation times might exacerbate the formation of aggregates, leading to time-dependent non-specific inhibition.[10]
Q4: How does the ATP concentration in my assay affect the measured IC50 of my ATP-competitive urea-based inhibitor?
The ATP concentration is a critical determinant of the IC50 value for ATP-competitive inhibitors.[11][12] The Cheng-Prusoff equation (IC50 = Ki * (1 + [ATP]/Km,ATP)) describes this relationship.[13][14] Using an ATP concentration close to the Km of the kinase for ATP allows the IC50 to be a more direct measure of the inhibitor's binding affinity (Ki).[11][14] Inconsistent ATP concentrations between assays will lead to variable IC50 values.
Q5: My urea-based inhibitor is active in my biochemical assay but shows no effect in my cell-based assay. What could be the reason?
Several factors can contribute to this discrepancy. Poor membrane permeability of the compound, efflux by cellular transporters, or rapid metabolism within the cell can prevent it from reaching its intracellular target.[15] Additionally, the high intracellular ATP concentrations (millimolar range) can outcompete the inhibitor, leading to a significant loss of potency compared to a biochemical assay with low micromolar ATP.[12][14]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve specific issues encountered with urea-based kinase inhibitors.
Guide 1: Investigating and Mitigating Compound Solubility and Aggregation
Poor solubility and aggregation are the root causes of many inconsistencies in kinase assays.[16] Urea-based compounds, due to their often planar and aromatic nature, are particularly susceptible.[17]
The "Why": When a compound's concentration exceeds its solubility limit in the assay buffer, it can form sub-micrometer aggregates.[18] These aggregates can non-specifically inhibit enzymes by sequestering them, leading to false-positive results.[9] This is a common mechanism of assay interference.[16]
1. Detergent Sensitivity Assay:
-
Objective: To determine if the inhibitory activity is attenuated by the presence of a non-denaturing detergent, which can disrupt aggregates.[16][19]
-
Methodology:
-
Prepare two sets of your standard kinase assay.
-
In one set, include 0.01% (v/v) Triton X-100 in the final assay buffer.
-
Run your inhibitor dose-response curve in both sets of conditions.
-
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of detergent suggests that aggregation is contributing to the observed inhibition.[16]
| Condition | Expected IC50 (Aggregating Compound) | Expected IC50 (Non-Aggregating Compound) |
| Without Detergent | Low µM | Low µM |
| With 0.01% Triton X-100 | High µM or Inactive | No significant change |
2. Dynamic Light Scattering (DLS):
-
Objective: To directly detect the formation of aggregates in your assay buffer.[16][20]
-
Methodology:
-
Prepare your urea-based inhibitor at various concentrations in the final assay buffer.
-
Analyze the samples using a DLS instrument to measure particle size distribution.
-
-
Interpretation: The presence of particles in the 50-1000 nm range is indicative of aggregation.[9]
Guide 2: Optimizing Assay Conditions for ATP-Competitive Inhibitors
For ATP-competitive inhibitors, the concentration of ATP is a critical parameter that must be carefully controlled.[21]
The "Why": Most kinase inhibitors, including many urea-based compounds, compete with ATP for binding to the kinase's active site.[22] As described by the Cheng-Prusoff relationship, the measured IC50 is directly dependent on the ATP concentration.[11][14] Variations in ATP concentration will lead to variability in IC50 values.[13]
-
Objective: To determine the ATP concentration at which the kinase exhibits half-maximal velocity.
-
Methodology:
-
Set up a series of kinase reactions with varying concentrations of ATP (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Keep the concentrations of the kinase and substrate constant.
-
Measure the initial reaction velocity at each ATP concentration.
-
Plot the reaction velocity versus the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km.
-
-
Implementation: Once the Km for ATP is determined, perform all subsequent inhibitor IC50 determinations at an ATP concentration equal to the Km. This will allow for more consistent and comparable data across different experiments and even different kinases.[11][13]
Guide 3: Addressing Discrepancies Between Biochemical and Cellular Assays
It is not uncommon for a potent inhibitor in a biochemical assay to show reduced or no activity in a cellular context.
The "Why": The cellular environment presents several barriers that are absent in a purified biochemical system. These include cell membrane permeability, active drug efflux pumps, and intracellular metabolism of the compound. Furthermore, the intracellular ATP concentration is typically in the millimolar range, which is significantly higher than the ATP concentrations used in most biochemical assays.[12][14] This high level of ATP can effectively compete with an ATP-competitive inhibitor, leading to a dramatic decrease in its apparent potency.
-
Assess Compound Permeability and Efflux: Utilize computational models (e.g., Caco-2 permeability) or experimental assays to predict or measure the ability of your compound to enter and remain within cells.
-
Conduct High-ATP Biochemical Assays: To better mimic the cellular environment, perform your biochemical kinase assay with a high concentration of ATP (e.g., 1-2 mM). This can provide a more realistic estimate of the inhibitor's potency in a cellular context.
-
Utilize Target Engagement Assays: Employ techniques such as cellular thermal shift assays (CETSA) or NanoBRET™ to directly measure the binding of your inhibitor to its target kinase within intact cells. This can confirm whether the compound is reaching its intended target.
Conclusion
Troubleshooting inconsistent results in kinase assays with urea-based inhibitors requires a systematic and mechanistically informed approach. By understanding the potential pitfalls of compound solubility, aggregation, and the critical role of assay parameters like ATP concentration, researchers can design more robust experiments and generate reliable, reproducible data. The protocols and strategies outlined in this guide provide a framework for diagnosing and resolving common issues, ultimately leading to a clearer understanding of your inhibitor's true potency and mechanism of action.
References
- 1. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. librarysearch.chemeketa.edu [librarysearch.chemeketa.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. kinaselogistics.com [kinaselogistics.com]
- 15. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 16. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nmxresearch.com [nmxresearch.com]
- 20. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Strategies to Inhibit Tyrosine Kinases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity of 1-(Pyrazin-2-yl)urea-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Pyrazin-2-yl)urea-based kinase inhibitors. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the challenges of off-target activity and enhance the selectivity of your compounds.
Introduction: The Challenge of Kinase Inhibitor Selectivity
Protein kinases are a large family of structurally related enzymes, making the development of selective inhibitors a significant challenge. The this compound scaffold is a versatile starting point for the design of potent kinase inhibitors. However, like many ATP-competitive inhibitors, these compounds can exhibit off-target activity, leading to undesired biological effects and potential toxicity. This guide provides practical, evidence-based strategies to help you characterize and minimize these off-target effects.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers encounter when working with this compound-based kinase inhibitors.
Q1: My this compound-based inhibitor is showing activity against multiple kinases in my initial screen. Is this expected?
A1: Yes, it is not uncommon for kinase inhibitors, including those with a this compound scaffold, to show activity against multiple kinases, a phenomenon known as polypharmacology.[1] Most kinase inhibitors are ATP-competitive, and the ATP-binding pocket is highly conserved across the kinome.[2][3] Initial hits from screening campaigns often require further optimization to improve selectivity.
Q2: What is the first step I should take to understand the off-target profile of my lead compound?
A2: A comprehensive kinome scan is the recommended first step. This involves screening your compound against a large panel of purified kinases (often hundreds) at a fixed concentration (e.g., 1 µM) to identify potential off-target interactions.[1] Several commercial vendors offer these services. The results will provide a "snapshot" of your inhibitor's selectivity and guide further characterization and optimization efforts.
Q3: My compound is potent against my target kinase but also hits a closely related kinase. What are some initial medicinal chemistry strategies to consider?
A3: A key strategy is to exploit subtle differences in the ATP-binding pockets of the on-target and off-target kinases.[4] Consider introducing steric bulk or specific functional groups that are tolerated by your target but clash with the binding site of the off-target kinase. Structure-based drug design, if crystal structures are available, can be invaluable in identifying these opportunities. Even without a co-crystal structure, homology modeling can provide useful insights.
Q4: How can I confirm that the observed cellular phenotype is due to inhibition of my intended target and not an off-target?
A4: Target validation is crucial. One common method is to perform a washout experiment. If your compound is a reversible inhibitor, its effects should diminish after it is removed from the cell culture medium. In contrast, the effects of an irreversible inhibitor will persist. Additionally, you can use techniques like siRNA or CRISPR-Cas9 to knock down the expression of your target kinase and see if it phenocopies the effect of your inhibitor. A rescue experiment, where you introduce a drug-resistant mutant of your target kinase, can also provide strong evidence for on-target activity.
Troubleshooting Guide: Addressing Specific Off-Target Issues
This section provides a structured approach to troubleshooting common off-target problems encountered during the development of this compound-based kinase inhibitors.
Problem 1: High-throughput screen identifies a potent this compound hit with significant off-target activity against a broad range of kinases.
Root Cause Analysis: The initial hit likely binds to highly conserved features of the ATP-binding pocket. The pyrazine and urea moieties are excellent hydrogen bond donors and acceptors, facilitating binding to the hinge region of many kinases.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for a non-selective initial hit.
Detailed Steps:
-
Comprehensive Kinome Profiling: Perform a broad kinase panel screen to identify all significant off-targets.[1] This will help you prioritize which off-targets to focus on during optimization.
-
Structural Analysis: If available, obtain crystal structures of your inhibitor bound to both the on-target and a key off-target kinase. If not, use homology modeling to generate predictive models. Analyze differences in the ATP-binding site, particularly in regions away from the conserved hinge-binding motif.
-
Structure-Activity Relationship (SAR) Guided Optimization:
-
Explore Vector Space: Systematically modify substituents on the pyrazine ring and the phenyl ring of the urea moiety. The goal is to introduce functionalities that can form specific interactions with non-conserved residues in your target kinase or create steric clashes in the binding sites of off-target kinases.[4]
-
Modulate Physicochemical Properties: Changes in lipophilicity and other properties can influence selectivity. Sometimes, reducing the overall potency slightly can lead to a significant improvement in the selectivity profile.
-
-
Iterative Design and Testing: Synthesize a focused library of analogs based on your structural and SAR insights. Screen these new compounds against your primary target and a small panel of the most problematic off-targets to assess improvements in selectivity.
Problem 2: My inhibitor shows unexpected cellular toxicity that does not correlate with the inhibition of its intended target.
Root Cause Analysis: The toxicity may be due to inhibition of a critical off-target kinase or a non-kinase protein.
Troubleshooting Workflow:
Figure 2: Workflow for investigating unexpected cellular toxicity.
Detailed Steps:
-
Expand Off-Target Profiling: If not already performed, a comprehensive kinome screen is essential.[1] Additionally, consider screening against panels of other common off-target protein families, such as G-protein coupled receptors (GPCRs) and ion channels, as these can mediate toxicity.
-
In Silico Off-Target Prediction: Employ computational methods to predict potential interactions with a broader range of proteins beyond kinases.[5] These tools use algorithms based on chemical similarity and protein structure to identify potential off-targets that may not be included in standard screening panels.
-
Experimental Validation of Predicted Off-Targets: It is crucial to experimentally validate any computationally predicted off-targets. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding. Cellular target engagement assays, such as NanoBRET™ or Cellular Thermal Shift Assay (CETSA), can confirm that the compound interacts with the predicted off-target in a cellular context.
-
Structure-Guided Medicinal Chemistry: Once the toxicity-mediating off-target is identified, use SAR to design analogs that retain potency for the desired target while minimizing interaction with the off-target. This often involves subtle structural modifications to disrupt key interactions with the off-target's binding site.
Data Presentation: Strategies for Improving Selectivity
The following table summarizes medicinal chemistry strategies that can be employed to improve the selectivity of this compound-based kinase inhibitors, along with the expected outcomes.
| Strategy | Rationale | Expected Outcome | Key Assays for Validation |
| Introduction of Bulky Substituents | Exploit differences in the size and shape of the ATP-binding pocket between the target and off-target kinases. | Increased steric hindrance in the off-target binding site, leading to reduced affinity. | Kinase activity assays (IC50 determination) for on-target and key off-targets. |
| Exploitation of Unique Pockets | Target non-conserved pockets or sub-pockets adjacent to the ATP-binding site. | Formation of specific interactions with the on-target kinase that are not possible with off-targets. | Co-crystallography or structure-based design coupled with kinase activity assays. |
| Modification of H-bond Network | Alter the hydrogen bonding pattern to favor interaction with the on-target kinase's hinge region. | Improved potency and selectivity for the target kinase. | Kinase activity assays and structural biology. |
| Macrocyclization | Constrain the conformation of the inhibitor to favor binding to the on-target kinase. | Reduced conformational flexibility can lead to higher affinity and selectivity. | Kinase activity assays and NMR studies. |
| Introduction of Water-Displacing Moieties | Displace key water molecules in the binding site of the on-target kinase to gain enthalpic advantage. | Increased affinity and potentially improved selectivity. | Isothermal Titration Calorimetry (ITC) and structural biology. |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a this compound-based inhibitor using a commercial kinome screening service.
-
Compound Preparation: Prepare a stock solution of your inhibitor in 100% DMSO at a concentration of 10 mM. Ensure the compound is fully dissolved and free of precipitates.
-
Service Provider Selection: Choose a reputable vendor that offers a broad kinome panel (e.g., >400 kinases).
-
Assay Concentration: Select an appropriate screening concentration. A single high concentration (e.g., 1 µM or 10 µM) is typically used for initial profiling to identify potential hits.
-
Data Analysis: The service provider will typically report the results as percent inhibition relative to a control. Analyze the data to identify all kinases that are significantly inhibited by your compound. A common threshold for a "hit" is >50% or >70% inhibition.
-
Follow-up: For any significant off-target hits, it is advisable to determine the IC50 values to quantify the potency of your inhibitor against these kinases.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol provides a general workflow for confirming target engagement in living cells using the NanoBRET™ technology.
-
Cell Line Preparation: Use a cell line that expresses a fusion protein of your target kinase and NanoLuc® luciferase. This may require generating a stable cell line or using transient transfection.
-
Assay Setup: Plate the cells in a suitable multi-well plate.
-
Compound Treatment: Add your this compound-based inhibitor at various concentrations to the cells.
-
Addition of NanoBRET™ Tracer: Add the cell-permeable fluorescent tracer that binds to the ATP-binding pocket of your target kinase.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The binding of your inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio as a function of inhibitor concentration to determine the IC50 value for target engagement in a cellular environment.
Signaling Pathway Visualization
Understanding the signaling pathways in which your target and off-target kinases are involved is crucial for interpreting the biological consequences of your inhibitor. Below are examples of relevant signaling pathways visualized using Graphviz.
Figure 3: A simplified representation of the MAPK/ERK signaling pathway.
Figure 4: A simplified overview of the PI3K/AKT/mTOR signaling pathway.[6][7]
Conclusion
Reducing the off-target activity of this compound-based kinase inhibitors is an iterative process that requires a combination of comprehensive profiling, structural biology, and medicinal chemistry. By systematically identifying and addressing off-target interactions, researchers can develop more selective and ultimately safer and more effective therapeutic agents. This guide provides a framework for troubleshooting common challenges and making informed decisions throughout the drug discovery and development process.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Compound Precipitation in Cell Culture Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent issues related to compound precipitation in cell culture experiments. Precipitates can compromise experimental results by altering the effective concentration of a compound and inducing cellular stress or toxicity.[1] This resource provides in-depth, scientifically-grounded solutions to ensure the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common precipitation-related issues.
Q1: I dissolved my compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What happened?
A: This is a classic case of a compound "crashing out" of solution due to a phenomenon known as "solvent shock."[2] Your compound is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but has poor solubility in the aqueous environment of your culture medium.[3][4] When the DMSO stock is rapidly diluted into the media, the local concentration of the compound momentarily exceeds its aqueous solubility limit, causing it to rapidly precipitate.[2]
Q2: My media looked clear initially, but after a few hours in the incubator, I see a cloudy or crystalline precipitate. What's the cause?
A: Delayed precipitation can be caused by several factors related to the incubator environment and media chemistry.[5] The most common culprits are:
-
Temperature and pH Shifts: The shift from room temperature to 37°C and the equilibration of the media with the incubator's CO₂ environment can alter both compound solubility and media component stability.[3]
-
Media Component Interaction: Your compound may be slowly interacting with salts (e.g., calcium, phosphate), proteins, or other components in the medium, forming an insoluble complex over time.[2][6]
-
Evaporation: Over longer incubation periods, evaporation can concentrate all media components, including your compound, pushing its concentration above the solubility limit.[5]
Q3: Can the type of cell culture medium or serum affect my compound's solubility?
A: Absolutely. Different basal media formulations have varying concentrations of salts, amino acids, and buffering agents that can interact with your compound.[2] Serum is a critical factor; proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[2] Consequently, switching to a serum-free medium can sometimes increase the likelihood of precipitation for certain compounds.
Q4: Is the precipitate I'm seeing definitely my compound?
A: Not necessarily. While the added compound is a likely suspect, the precipitate could also be composed of media components. Common sources of non-compound precipitates include:
-
Calcium Phosphate: A frequent issue, especially in phosphate-rich media like DMEM, where calcium and phosphate ions can precipitate, a process sensitive to pH changes.[6][7]
-
Salts and Proteins: Temperature fluctuations, such as repeated freeze-thaw cycles of media or serum, can cause salts and high-molecular-weight proteins to fall out of solution.[1]
-
Metal Supplements: In some serum-free formulations, essential metals like iron, copper, and zinc can precipitate without the stabilizing proteins typically found in serum.[1]
Part 2: Troubleshooting Workflows & Root Cause Analysis
When encountering precipitation, a logical diagnostic approach is key. This section provides a workflow to identify the root cause and implement the correct solution.
Workflow 1: Diagnosing the Nature of the Precipitate
The first step is to determine if the issue stems from the compound itself or from the media components.
Caption: Troubleshooting Decision Tree for Precipitation.
Workflow 2: Optimizing Compound Delivery
If the issue is confirmed to be compound insolubility, the following experimental adjustments should be made systematically.
Caption: Stepwise Workflow for Optimizing Compound Solubility.
Part 3: In-Depth Protocols and Data
Protocol 1: Determining Maximum Soluble Concentration
This protocol helps you empirically determine the solubility limit of your compound in your specific culture conditions before treating your cells.
Methodology:
-
Prepare Media: Aliquot 1 mL of your complete, pre-warmed (37°C) cell culture medium into several sterile microcentrifuge tubes.[2]
-
Prepare Stock: Ensure your compound stock solution (e.g., 10 mM in 100% DMSO) is fully dissolved. If you see crystals, gently warm and vortex the stock solution.[2]
-
Create Dilutions: Add increasing volumes of your stock solution to the media aliquots to create a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Control: Include a "solvent only" control tube with the highest volume of DMSO used.
-
Incubate & Observe: Gently vortex each tube and incubate at 37°C, 5% CO₂.[3]
-
Assessment: Visually inspect for any signs of cloudiness or precipitate immediately after dilution and at several time points (e.g., 1, 4, and 24 hours) using a light microscope or by observing turbidity against a dark background.[3] The highest concentration that remains clear is your working maximum soluble concentration.
Protocol 2: Best Practices for Adding Compounds to Media
This protocol minimizes the risk of "solvent shock" and precipitation during media preparation.
Methodology:
-
Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can significantly decrease their solubility.[5]
-
Prepare High-Concentration Stock: Dissolve your compound in 100% DMSO to create a concentrated stock (e.g., 10-100 mM). This minimizes the final volume of solvent added to the culture.[5]
-
Perform Stepwise Dilution: a. Add the required volume of your high-concentration stock to a small, intermediate volume of pre-warmed media (e.g., 1 mL). b. Vortex this intermediate dilution gently.[2] c. Transfer the intermediate dilution into the final, larger volume of culture media.
-
Add Dropwise with Agitation: When adding the stock solution (or intermediate dilution) to the media, add it drop-by-drop to the side of the tube or flask while gently swirling or vortexing the media. This ensures rapid and even distribution, preventing localized high concentrations.[5]
-
Maintain Low Final Solvent Concentration: The final concentration of DMSO in your culture medium should always be kept below 0.5%, and ideally below 0.1%, to avoid both cellular toxicity and solubility issues.[5][8]
Data Table: Common Solvents and Considerations
| Solvent | Use Case | Recommended Final Concentration | Key Considerations |
| DMSO | Broadly used for hydrophobic compounds. | < 0.5%, ideally < 0.1%[5] | Can be cytotoxic at higher concentrations. Ensure stock is anhydrous and stored properly to prevent water absorption. |
| Ethanol | For compounds soluble in alcohols. | < 0.5% | Can be more volatile than DMSO. Some cell types are sensitive to ethanol. |
| DMF | Alternative for compounds insoluble in DMSO/Ethanol. | < 0.1% | More toxic than DMSO; use with caution and perform thorough toxicity controls. |
| PBS/Saline | For water-soluble compounds (e.g., salt forms). | N/A | Ensure the pH of the stock solution is compatible with the culture medium. |
Part 4: The Science Behind Precipitation
An expert understanding of the underlying chemical principles is essential for effective troubleshooting.
The Role of pH and pKa
The solubility of ionizable compounds is highly dependent on pH.[9] Most cell culture media are buffered to a physiological pH of ~7.2-7.4.
-
Weakly Acidic Compounds: These compounds are more soluble in their deprotonated (anionic) state, which is favored at a pH above their pKa.
-
Weakly Basic Compounds: These compounds are more soluble in their protonated (cationic) state, which is favored at a pH below their pKa.
If your compound's pKa is close to the media's pH, small shifts in pH (e.g., due to cellular metabolism acidifying the media) can dramatically alter its charge state and cause it to precipitate.[10]
Caption: Effect of Media pH on Compound Solubility.
Inorganic Precipitation: The Calcium Phosphate Problem
Cell culture media like DMEM contain high concentrations of calcium (CaCl₂) and phosphate (e.g., NaH₂PO₄), which are essential for cell growth.[6] However, these ions can combine to form insoluble calcium phosphate (Ca₃(PO₄)₂).[6] This reaction is highly pH-dependent; as the pH becomes more basic, the equilibrium shifts towards the formation of less soluble phosphate species, increasing the risk of precipitation.[6][11] This is why preparing media components in the wrong order or experiencing pH instability can lead to a fine, crystalline precipitate, even without the addition of an experimental compound.
References
- 1. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Calcium in Cell Culture [sigmaaldrich.com]
- 7. Calcium Phosphate Precipitation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Optimizing storage and handling conditions for 1-(Pyrazin-2-yl)urea
Technical Support Center: 1-(Pyrazin-2-yl)urea
A Guide to Optimal Storage, Handling, and Experimental Use
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and optimal performance of this compound in your experiments. By understanding its fundamental properties and potential liabilities, you can mitigate risks of degradation and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
The optimal storage conditions are dictated by the two key structural motifs of the molecule: the pyrazine ring and the urea functional group. The urea group is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere[1]. This can lead to clumping and, more critically, can facilitate hydrolysis. While the pyrazine ring itself is relatively stable, supplier recommendations for similar research compounds often include cold-chain transportation, suggesting that enhanced stability is achieved at lower temperatures[2].
Therefore, for long-term storage (> 6 months), we recommend the following:
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Temperature: 2-8°C (Refrigerated)
-
Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen) in a tightly sealed vial.
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Environment: Place the sealed vial inside a desiccator containing a drying agent (e.g., silica gel) to create a moisture-free environment.
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Light: Protect from light by using an amber vial or by storing the container in a dark place.
Q2: I've just received my shipment of this compound. What are the immediate steps I should take?
Upon receipt, it is crucial to prevent the compound from absorbing atmospheric moisture.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation from forming on the cold solid when it is exposed to ambient air.
-
Inert Atmosphere: If you plan to use the compound intermittently, open the vial in a glove box or briefly purge the headspace with a gentle stream of inert gas before resealing.
-
Initial Inspection: Visually inspect the compound. It should be a free-flowing powder. If clumping is observed, this may indicate moisture absorption.
-
Storage: Immediately transfer the compound to the recommended long-term storage conditions (2-8°C, desiccated, dark).
Q3: My solid compound appears clumpy or sticky. What does this mean and is it still usable?
Clumping is a primary indicator of moisture absorption due to the hygroscopic nature of the urea moiety[1]. While minor clumping may not signify significant chemical degradation, it is a warning sign. Absorbed water can act as a reactant for hydrolysis of the urea linkage, especially over time or upon heating.
If you observe clumping:
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Dry the Compound: The material can be dried under a high vacuum for several hours.
-
Perform Quality Control: Before use in a critical experiment, we strongly recommend performing a quality control check, such as obtaining a new melting point reading or running an HPLC analysis, to confirm purity. The melting point of pure urea, for reference, is approximately 132-135°C, and significant deviation or a broad melting range can indicate impurities or degradation[3][4][5].
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Use with Caution: If QC is not possible, use the compound with the understanding that the effective concentration may be lower than calculated due to the presence of water and potential degradants. For sensitive, dose-dependent studies, using a fresh, properly stored lot is advised.
Q4: How should I prepare stock solutions? What is the expected stability?
The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature. The urea functional group is susceptible to hydrolysis, a reaction that is accelerated by increases in temperature and deviation from a neutral pH[4]. Studies on urea show it is most stable in a pH range of 4-8[4].
For most research applications in cell-based assays or biochemical screens, DMSO is the solvent of choice.
Recommended Protocol for Stock Solution Preparation: See Experimental Protocols section below for a detailed step-by-step guide.
Solution Storage:
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Temperature: Store stock solutions at -20°C or, for long-term archival storage, at -80°C.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the rate of degradation.
-
Shelf-Life: In anhydrous DMSO stored at -20°C, the solution should be stable for 3-6 months. For aqueous buffers, we recommend preparing fresh solutions for each experiment, as the rate of hydrolysis is significantly higher.
Q5: Are there any known chemical incompatibilities I should be aware of?
Yes. Due to its chemical structure, this compound should be kept separate from:
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Strong Acids & Bases: These will catalyze the hydrolysis of the urea linkage.
-
Strong Oxidizing Agents: These can react with the electron-rich pyrazine ring.
-
Nitrites: In acidic conditions, urea can react with nitrites to form potentially unstable compounds.
Always use high-purity, anhydrous solvents for preparing stock solutions to minimize degradation.
Troubleshooting Guide
This guide provides a logical framework for addressing common experimental issues that may be related to compound integrity.
| Problem / Observation | Potential Cause (Compound-Related) | Recommended Action |
| Inconsistent or lower-than-expected activity in my biological assay. | 1. Degradation of Solid: The compound may have degraded in storage due to moisture or heat. 2. Degradation in Solution: The stock solution may have degraded from improper storage or multiple freeze-thaw cycles. 3. Precipitation: The compound may have precipitated out of the assay buffer due to low solubility. | 1. Prepare a fresh stock solution from a new or properly stored vial of solid compound. 2. Perform a serial dilution of your stock solution in the final assay buffer and check for precipitation visually or by light scatter. 3. Consider performing an analytical check (e.g., HPLC-MS) on your stock solution to confirm concentration and purity. |
| The color of my solid compound has changed from white/off-white to yellow/brown. | Formation of chromophoric degradation products. This is a strong indicator of significant chemical decomposition. | Do not use the compound. Discard it according to your institution's chemical waste disposal guidelines and obtain a fresh lot. |
| A precipitate has formed in my frozen DMSO stock solution after thawing. | 1. Moisture Contamination: The stock solution may have absorbed water, reducing the compound's solubility in DMSO upon freezing. 2. Supersaturated Solution: The initial concentration may be too high for stable storage at -20°C. | 1. Gently warm the vial to 37°C and vortex to attempt redissolution. 2. If it redissolves, use the aliquot immediately and discard any unused portion. Do not re-freeze. 3. To prevent recurrence, ensure you are using anhydrous DMSO and consider preparing a less concentrated stock solution. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution for use in biological experiments.
Materials:
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This compound (ensure vial is equilibrated to room temperature)
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Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
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Calibrated analytical balance
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Sterile microcentrifuge tubes or cryovials
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Pipettors and sterile, filter-tipped pipette tips
Procedure:
-
Calculation: Calculate the mass of this compound required. The molecular weight is 138.13 g/mol [6].
-
For 1 mL of a 10 mM solution:
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Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 138.13 g/mol = 0.00138 g = 1.38 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on the balance. Carefully weigh approximately 1.38 mg of the compound directly into the tube. Record the exact mass.
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Solvent Addition: Based on the exact mass, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
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Volume (mL) = [Mass (mg) / 138.13 g/mol ] / 10 mmol/L * 1000 mL/L
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Add the calculated volume of anhydrous DMSO to the tube.
-
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C to aid dissolution. Ensure the solution is completely clear with no visible particulates.
-
Aliquoting & Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile cryovials.
-
Label each vial clearly with the compound name, concentration, solvent, and date.
-
Immediately store the aliquots at -20°C or -80°C, protected from light.
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Appendices
Appendix A: Summary of Storage & Handling Conditions
| Parameter | Solid Compound | DMSO Stock Solution | Aqueous Solution |
| Temperature | 2-8°C (Long-term) Room Temp (Short-term, desiccated) | -20°C or -80°C | Prepare fresh; do not store |
| Humidity | Store in desiccator; avoid exposure | Use anhydrous DMSO; minimize air exposure | N/A |
| Light | Protect from light (amber vial) | Protect from light (amber vial/box) | N/A |
| Atmosphere | Inert gas (Argon/Nitrogen) preferred | N/A | N/A |
| Key Risks | Moisture absorption, hydrolysis | Freeze-thaw cycles, moisture contamination | Rapid hydrolysis |
Appendix B: Potential Degradation Pathway
The most probable non-enzymatic degradation pathway for this compound in experimental settings is the hydrolysis of the urea bond, which can be catalyzed by acidic or basic conditions.
Caption: Likely hydrolytic degradation pathway of this compound.
References
Technical Support Center: Managing Resistance to Pyrazinyl Urea-Based Drugs in Cancer Cells
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazinyl urea-based anticancer agents. This guide is designed to provide in-depth troubleshooting and practical advice for managing and understanding the mechanisms of resistance that cancer cells may develop to this class of drugs. Pyrazinyl urea derivatives are a promising class of small molecule inhibitors targeting various protein kinases involved in tumorigenesis, such as VEGFR, PDGFR, and Raf kinases.[1][2][3] However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge.[4][5]
This resource will equip you with the knowledge to anticipate, identify, and investigate resistance mechanisms in your in vitro models, ultimately accelerating the development of more robust and effective cancer therapies.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when encountering unexpected results in your experiments with pyrazinyl urea-based drugs.
Q1: My pyrazinyl urea compound is showing lower than expected cytotoxicity in my cancer cell line. What could be the reason?
Several factors could contribute to lower-than-expected efficacy.[6] Before suspecting resistance, it's crucial to rule out experimental variables:
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Drug Integrity: Confirm the concentration, purity, and proper storage of your compound. Degradation can significantly impact its activity.
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Cell Line Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range to avoid phenotypic drift.[7]
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Assay Conditions: Optimize cell seeding density, drug incubation time, and the type of cytotoxicity assay used (e.g., MTT, CellTiter-Glo®).[8] Inconsistent experimental conditions can lead to unreliable data.[9]
Q2: How do I confirm if my cancer cell line has developed resistance to a pyrazinyl urea-based drug?
The most direct method is to compare the half-maximal inhibitory concentration (IC50) of the drug in your potentially resistant cell line to the original, parental (sensitive) cell line.[7] A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability assay.[10]
Q3: What are the most common biological mechanisms of resistance to kinase inhibitors like pyrazinyl ureas?
Acquired drug resistance is a complex and multifactorial issue.[11][12] Common mechanisms include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated proteins (MRPs/ABCCs), and breast cancer resistance protein (BCRP/ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration.[13][14][15]
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Alterations in Drug Target: Mutations in the kinase domain of the target protein can prevent the drug from binding effectively.[16][17]
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the targeted drug.[18][19] For example, resistance to BRAF inhibitors can arise from the activation of the PI3K/AKT pathway.[16]
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Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[20]
Q4: How long does it typically take to generate a drug-resistant cell line in the lab?
The timeline for developing a stable, drug-resistant cell line can vary significantly, ranging from 3 to 18 months.[21] Key factors influencing this duration include the choice of the parental cell line, the initial drug concentration, the rate of dose escalation, and the treatment intervals.[21]
Troubleshooting Guide: Investigating Resistance Mechanisms
When you've confirmed resistance in your cell line, the next step is to dissect the underlying molecular mechanisms. This troubleshooting guide provides a structured workflow to investigate common resistance pathways.
Workflow for Investigating Drug Resistance
Caption: A logical workflow for troubleshooting and identifying resistance mechanisms.
Step-by-Step Experimental Protocols
Protocol 1: Generating a Pyrazinyl Urea-Resistant Cancer Cell Line
This protocol describes a common method for developing a drug-resistant cell line through continuous exposure to gradually increasing drug concentrations.[22][23][24]
Materials:
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Parental cancer cell line of interest
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Pyrazinyl urea-based drug stock solution
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Complete cell culture medium
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Cell culture flasks/plates
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Cell viability assay kit (e.g., MTT, WST-8)
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Microplate reader
Procedure:
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Determine Initial IC50: First, accurately determine the IC50 of the pyrazinyl urea drug on your parental cell line using a standard cell viability assay.[10]
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing a low concentration of the drug, typically the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[22]
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a rate comparable to the untreated parental cells, passage them and increase the drug concentration in the culture medium. A 1.5- to 2.0-fold increase is a common starting point.[22]
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Monitoring and Maintenance: Maintain the cells at each new concentration for several passages. If you observe significant cell death (e.g., >50%), revert to the previous lower concentration until the cells recover.[23] It is crucial to cryopreserve cells at each successful concentration step.
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Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations (the duration can be from 3 to 18 months), confirm the development of resistance by determining the new IC50 and comparing it to that of the parental cell line.[7][21] A stable resistant line should exhibit a significantly higher IC50.
Protocol 2: Assessing ABC Transporter-Mediated Drug Efflux
This protocol helps determine if increased drug efflux is contributing to resistance.
Materials:
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Parental and resistant cell lines
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Pyrazinyl urea-based drug
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ABC transporter inhibitors (e.g., Verapamil for P-gp, MK-571 for MRPs)
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Cell viability assay kit
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Flow cytometer (optional, for fluorescent drug uptake/efflux assays)
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Fluorescent substrate for ABC transporters (e.g., Rhodamine 123 for P-gp)
Procedure:
-
Co-treatment with Inhibitors: Seed both parental and resistant cells in 96-well plates.
-
Treat the cells with a range of concentrations of the pyrazinyl urea drug, both in the presence and absence of a non-toxic concentration of an ABC transporter inhibitor.
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Cell Viability Assay: After the appropriate incubation period, perform a cell viability assay.
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Data Analysis: If the resistant cells become significantly more sensitive to the pyrazinyl urea drug in the presence of the ABC transporter inhibitor, it suggests that increased drug efflux is a mechanism of resistance.
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(Optional) Functional Efflux Assay: Use a fluorescent substrate of the suspected ABC transporter (e.g., Rhodamine 123). Incubate both parental and resistant cells with the fluorescent substrate. Measure the intracellular fluorescence over time using a flow cytometer. Resistant cells with overactive efflux pumps will show lower intracellular fluorescence.
Protocol 3: Investigating Alterations in Signaling Pathways by Western Blot
This protocol allows for the analysis of key proteins in signaling pathways that may be altered in resistant cells.
Materials:
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Parental and resistant cell lysates
-
SDS-PAGE gels and transfer apparatus
-
Primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-BRAF, BRAF, p-AKT, AKT, p-ERK, ERK)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates from both parental and resistant cell lines and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against the proteins of interest. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
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Analysis: Compare the expression and phosphorylation status of key signaling proteins between the parental and resistant cell lines. Upregulation or increased phosphorylation of proteins in bypass pathways in the resistant cells can indicate their role in mediating resistance.[25][26]
Key Resistance Pathways and How to Investigate Them
1. ABC Transporter-Mediated Multidrug Resistance (MDR)
Overexpression of ABC transporters is a major mechanism of resistance to a wide array of anticancer drugs.[13][27] These transporters act as efflux pumps, reducing the intracellular concentration of the therapeutic agent.[14]
Investigative Strategy:
-
Functional Assays: As described in Protocol 2, use specific inhibitors to see if you can re-sensitize the resistant cells to the pyrazinyl urea drug.
-
Expression Analysis: Use qPCR or Western blotting to quantify the expression levels of key ABC transporters like ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP) in your parental and resistant cell lines.[15]
Caption: Mechanism of ABC transporter-mediated drug efflux.
2. Alterations in Target Kinase
Mutations in the drug's target kinase can prevent the pyrazinyl urea compound from binding, rendering it ineffective.[16] This is a common resistance mechanism for kinase inhibitors.[17]
Investigative Strategy:
-
Sanger Sequencing: Sequence the coding region of the target kinase(s) in both parental and resistant cell lines to identify any acquired mutations.
-
Molecular Modeling: If a mutation is identified, use molecular modeling to predict its effect on drug binding.
3. Activation of Bypass Signaling Pathways
Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby bypassing the inhibitory effect of the drug.[18][19] For instance, if a pyrazinyl urea drug targets the BRAF/MEK/ERK pathway, cells might upregulate the PI3K/AKT pathway to maintain their growth.[16][28]
Investigative Strategy:
-
Phospho-protein arrays (RPPA): This high-throughput method can provide a broad overview of changes in protein phosphorylation across multiple signaling pathways.
-
Western Blotting: As detailed in Protocol 3, validate the findings from arrays by examining the phosphorylation status of key nodes in suspected bypass pathways (e.g., EGFR, MET, AKT, ERK).[25][29]
Caption: Activation of a bypass signaling pathway to overcome drug inhibition.
Data Summary Table
When you obtain quantitative data from your troubleshooting experiments, structuring it in a clear format is essential for interpretation.
| Cell Line | Drug | IC50 (µM) | Resistance Index (RI) | ABCB1 mRNA (Fold Change) | Target Kinase Mutation | p-AKT/Total AKT (Fold Change) |
| Parental | Pyrazinyl Urea X | 1.2 ± 0.2 | 1.0 | 1.0 | None | 1.0 |
| Resistant | Pyrazinyl Urea X | 25.8 ± 3.1 | 21.5 | 15.2 | None | 4.7 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Conclusion
Managing resistance to pyrazinyl urea-based drugs is a critical aspect of their preclinical development. By systematically troubleshooting unexpected results and investigating the underlying molecular mechanisms, researchers can gain valuable insights into how to overcome these challenges. This guide provides a framework for these investigations, from generating resistant cell lines to dissecting complex signaling pathways. A thorough understanding of resistance will ultimately lead to the design of more effective therapeutic strategies, including combination therapies and next-generation inhibitors.
References
- 1. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 4. cancercenter.com [cancercenter.com]
- 5. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 15. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 16. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 18. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 24. benchchem.com [benchchem.com]
- 25. Mechanisms of tumor resistance to EGFR-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Evolution of Acquired Drug Resistance in BRAF-Mutant Melanoma [mdpi.com]
- 29. aacrjournals.org [aacrjournals.org]
Improving the reproducibility of biological experiments with 1-(Pyrazin-2-yl)urea
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-(Pyrazin-2-yl)urea. This resource is designed to assist you in achieving consistent and reproducible results in your biological experiments. As Senior Application Scientists, we understand that variability can be a significant challenge in research. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to empower you with the knowledge to not only identify problems but also to understand their root causes, leading to more robust and reliable scientific outcomes.
The Challenge of Reproducibility in Small Molecule Research
The inability to reproduce experimental findings is a critical issue in biomedical research, often leading to wasted resources and delays in scientific progress.[1][2] Factors contributing to this lack of reproducibility are multifaceted and can range from biological variables to technical inconsistencies.[1][3][4] For small molecules like this compound, ensuring consistent results requires careful attention to compound integrity, experimental design, and data interpretation. This guide will walk you through the key areas to consider for improving the reliability of your work.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound and other small molecules.
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a small molecule belonging to the pyrazine class of compounds.[5][6] Derivatives of pyrazinyl-ureas have been investigated for a range of biological activities, including anticancer properties where they can induce apoptosis and necroptosis in cancer cell lines.[7] Some pyrazinyl ureas have also been explored for their neuroprotective effects in the context of Alzheimer's disease by preventing mitochondrial permeability transition pore (mPTP) opening.[8] The specific activity of this compound will depend on the biological context in which it is being tested.
Q2: How should I prepare and store my this compound stock solutions?
A2: Proper handling of the compound is the first step towards reproducible results.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecules. However, always refer to the manufacturer's datasheet for solubility information.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store dilute solutions for extended periods.
Q3: My experimental results with this compound are inconsistent between experiments. What are the common causes?
A3: Inconsistent results are a frequent challenge. The sources of variability can often be traced back to three main areas: the compound itself, the biological system, and the assay protocol.[9] A systematic approach to troubleshooting is essential.[10]
Troubleshooting Workflow for Inconsistent Results
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Troubleshooting Guide
This section provides a more detailed, question-and-answer-based approach to resolving specific experimental issues.
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Q: I am performing a cell viability assay (e.g., MTT, CellTiter-Glo®) and the IC50 value for this compound varies significantly between experimental repeats. What should I check?
A: Fluctuations in IC50 values are a common problem in cell-based assays.[9] Here is a checklist of potential causes and solutions:
| Potential Cause | Explanation | Recommended Action |
| Compound Instability/Precipitation | The compound may be unstable in your culture medium or may precipitate at higher concentrations. | Visually inspect your working solutions and the media in your assay plates for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider using a solubility-enhancing agent if necessary, but be sure to include a vehicle control. |
| Inconsistent Cell Seeding Density | The number of cells per well can significantly impact the final readout of viability assays. | Use a cell counter to ensure you are seeding a consistent number of cells in each well. For plating, use a multichannel pipette and be mindful of your technique to ensure even cell distribution. |
| High Cell Passage Number | Continuous passaging of cell lines can lead to genetic drift, altered phenotypes, and changes in drug sensitivity.[2] | Use cells within a defined, low-passage number range for all experiments. Thaw a fresh vial of cells after a certain number of passages. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular metabolism and response to treatments. | Regularly test your cell cultures for mycoplasma contamination. |
| Variability in Incubation Times | Inconsistent incubation times with the compound or with the assay reagents can lead to variable results. | Use a timer to ensure consistent incubation periods for all plates and experiments. |
Issue 2: High Background Signal or False Positives
Q: I am observing a high background signal in my assay, or I suspect I am getting false-positive hits. How can I address this?
A: Assay interference is a common source of false-positive results in small molecule screening.[11]
| Potential Cause | Explanation | Recommended Action |
| Compound Interference with Assay Readout | This compound may have intrinsic properties (e.g., fluorescence, absorbance) that interfere with the assay detection method. | Run a control experiment with the compound in cell-free media to see if it directly affects the assay reagents or readout. |
| Non-specific Protein Binding | The compound may be binding non-specifically to proteins in the assay medium. | Consider adding a small amount of bovine serum albumin (BSA) or a non-ionic detergent (e.g., Tween-20) to your assay buffer to block non-specific binding sites.[11] |
| Solvent (DMSO) Effects | High concentrations of DMSO can be toxic to cells and can interfere with some assays. | Ensure the final concentration of DMSO in your culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[9] |
Issue 3: Unexpected Cytotoxicity
Q: I am observing significant cell death at concentrations where I expect to see a specific biological effect, not general toxicity. What should I do?
A: It is crucial to distinguish between a specific, on-target effect and general cytotoxicity.[9]
Experimental Workflow to Differentiate Specific vs. Toxic Effects
Caption: A workflow to investigate unexpected cytotoxicity.
-
Determine the Cytotoxic Threshold: Perform a simple cell viability assay, such as trypan blue exclusion, to identify the concentration range that is non-toxic to your cells.
-
Use Lower, Non-Toxic Concentrations: Conduct your functional assays at concentrations at or below this cytotoxic threshold to ensure you are observing specific inhibitory effects.[9]
-
Perform a Dose-Response Curve: A clear and sigmoidal relationship between the inhibitor concentration and the biological effect suggests on-target activity.
-
Target Engagement Assays: If the molecular target of this compound in your system is known or hypothesized, a target engagement assay can confirm that the compound is binding to its intended target within the cell at the concentrations used.[9]
Key Experimental Protocols
To ensure consistency, it is crucial to follow standardized protocols.[12] Below are example outlines for common assays.
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
Protocol 2: Western Blotting for Target Modulation
-
Cell Treatment: Seed cells in a larger format (e.g., 6-well plate) and treat with this compound at various concentrations and time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against your target of interest and a loading control. Follow with an appropriate secondary antibody.
-
Detection: Use a chemiluminescent or fluorescent detection system to visualize the protein bands.
By implementing these best practices and utilizing this troubleshooting guide, you can enhance the reproducibility of your experiments with this compound, leading to more reliable and impactful scientific discoveries.
References
- 1. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kosheeka.com [kosheeka.com]
- 3. biorxiv.org [biorxiv.org]
- 4. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 5. 1-Pyrazin-2-yl-3-quinolin-2-ylurea | C14H11N5O | CID 174646007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 86525-14-6|this compound|BLD Pharm [bldpharm.com]
- 7. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazinyl ureas revisited: 1-(3-(Benzyloxy)pyrazin-2-yl)-3-(3,4-dichlorophenyl)urea, a new blocker of Aβ-induced mPTP opening for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. goldbio.com [goldbio.com]
- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmdclabs.com [cmdclabs.com]
Validation & Comparative
A Comparative Analysis of Pyrazinyl-Urea Scaffolds and Multi-Kinase Inhibitors in Oncology Research
A Senior Application Scientist's Guide to Understanding Efficacy, Selectivity, and Mechanism of Action
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases, enzymes that play a pivotal role in cellular signaling pathways, has revolutionized the treatment of various malignancies. Among the myriad of scaffolds explored in the quest for novel kinase inhibitors, the pyrazinyl-urea moiety has garnered significant interest due to its potential for potent and selective kinase inhibition. This guide provides a comparative study of compounds based on the 1-(Pyrazin-2-yl)urea scaffold, contextualizing their potential performance against established multi-kinase inhibitors such as Sorafenib and Sunitinib. Through an examination of available preclinical data, experimental methodologies, and the underlying signaling pathways, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.
The Rationale for Pyrazinyl-Urea Based Kinase Inhibitors
The pyrazine ring, a nitrogen-containing heterocycle, is a common feature in many biologically active molecules and approved drugs.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component in the design of kinase inhibitors.[2] When combined with a urea linkage, which can act as a hydrogen bond donor and acceptor, the resulting pyrazinyl-urea scaffold possesses the key structural features to interact with the ATP-binding pocket of various kinases.[3]
Recent studies have highlighted the potential of pyrazine derivatives bearing a urea moiety to exhibit significant antiproliferative activities. For instance, a novel pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated effective cytotoxic ability against Jurkat, HeLa, and MCF-7 cancer cell lines, with a particularly potent IC50 value of 4.64 ± 0.08 µM against Jurkat cells.[4] This suggests that the pyrazinyl-urea core can serve as a potent pharmacophore for the development of anticancer agents. Further research into a series of pyrazinyl–aryl urea derivatives identified compounds with favorable inhibitory activity against the human bladder cancer T24 cell line, with the most active compound exhibiting an IC50 of 4.58 ± 0.24 μM.[5] These findings underscore the therapeutic potential of this class of compounds and provide a strong impetus for their comparative analysis with existing kinase inhibitors.
Comparative Kinase Inhibitors: Sorafenib and Sunitinib
To provide a meaningful comparison, we will focus on two well-established multi-targeted tyrosine kinase inhibitors that also feature a urea or a related moiety and are used in the treatment of a range of cancers:
-
Sorafenib (Nexavar®): An oral kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases, VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT.[6][7] It is approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.[8]
-
Sunitinib (Sutent®): Another oral multi-kinase inhibitor that targets VEGFRs, PDGFRs, c-KIT, FLT3, and RET.[9][10] It is a standard first-line treatment for metastatic renal cell carcinoma (mRCC).[11][12][13]
These inhibitors serve as excellent benchmarks due to their well-characterized kinase profiles, established clinical efficacy, and the presence of a urea or similar structural motif that invites comparison with the pyrazinyl-urea scaffold.
Comparative Analysis of In Vitro Efficacy
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazinyl-Urea Derivatives | |||
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Jurkat (Leukemia) | 4.64 ± 0.08 | [4] |
| Pyrazinyl-aryl urea derivative 5-23 | T24 (Bladder) | 4.58 ± 0.24 | [5] |
| Pyrazine sorafenib analog 6h | HepG2 (Liver) | 0.6 - 0.9 | [14] |
| Pyrazine sorafenib analog 6c | HepG2, HeLa, A549 | 0.6 - 0.9 | [14] |
| Reference Kinase Inhibitors | |||
| Sorafenib | HT-29 (Colon) | >10 | [6] |
| Sorafenib | MX-1 (Breast) | 5.69 - 13.6 | [6] |
| Sorafenib | HepG2 (Liver) | 5.69 - 13.6 | [6] |
Table 1: Comparative IC50 values of pyrazinyl-urea derivatives and Sorafenib against various cancer cell lines.
The data indicates that certain pyrazinyl-urea analogs exhibit potent antiproliferative activity, with IC50 values in the low micromolar and even sub-micromolar range.[14] Notably, some pyrazine-based Sorafenib analogs have demonstrated comparable or even superior activity to the parent drug in specific cell lines.[14] This suggests that the pyrazine scaffold can be effectively utilized to generate highly potent kinase inhibitors.
Mechanistic Insights: Targeting Key Signaling Pathways
The anticancer effects of kinase inhibitors are mediated through the modulation of critical signaling pathways that control cell proliferation, survival, and angiogenesis. While the specific kinase targets of this compound are not yet fully elucidated, the known mechanisms of Sorafenib and Sunitinib provide a framework for understanding the potential pathways that pyrazinyl-urea compounds might inhibit.
The RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a central signaling cascade that is frequently dysregulated in cancer. Sorafenib is a potent inhibitor of RAF kinases, thereby blocking downstream signaling and inhibiting tumor cell proliferation.
Caption: The RAF/MEK/ERK signaling cascade and the inhibitory action of Sorafenib.
Angiogenesis Signaling Pathways
Both Sorafenib and Sunitinib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis – the formation of new blood vessels that supply tumors with nutrients and oxygen.
References
- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative dosing schedules for sunitinib as a treatment of patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-line treatment with sunitinib for type 1 and type 2 locally advanced or metastatic papillary renal cell carcinoma: a phase II study (SUPAP) by the French Genitourinary Group (GETUG)† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A 2/1 Sunitinib Dosing Schedule Provides Superior Antitumor Effectiveness and Less Toxicity Than a 4/2 Schedule for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Anti–Programmed Cell Death Ligand 1 Therapy Combinations vs Sunitinib for Metastatic Renal Cell Carcinoma: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDZK1 confers sensitivity to sunitinib in clear cell renal cell carcinoma by suppressing the PDGFR-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and cytostatic activity of novel pyrazine sorafenib analogs (Journal Article) | OSTI.GOV [osti.gov]
A Technical Guide to the Structure-Activity Relationship of 1-(Pyrazin-2-yl)urea Analogs as Potent Anti-Cancer Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(Pyrazin-2-yl)urea analogs, a class of compounds that has garnered significant interest in the field of oncology drug discovery. Drawing upon key experimental data, we will dissect how subtle molecular modifications to this scaffold influence its anti-proliferative and kinase inhibitory activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design principles and experimental validation of this promising class of therapeutic agents.
Introduction: The Prominence of the Aryl-Urea Moiety in Kinase Inhibition
The N,N'-diarylurea scaffold is a cornerstone in the design of small molecule kinase inhibitors. This privileged structure is found in several FDA-approved drugs, including Sorafenib and Regorafenib, which are multi-kinase inhibitors targeting the Raf/MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival.[1][2] The urea linkage acts as a rigid hydrogen bond donor and acceptor, facilitating strong interactions with the hinge region of the kinase ATP-binding pocket. The pyrazine ring, a nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry, known to enhance binding affinity and modulate pharmacokinetic properties.[3] The strategic combination of the pyrazinyl group with the aryl-urea motif has led to the development of potent anti-cancer agents, the SAR of which is the focus of this guide.
Deciphering the Structure-Activity Relationship of this compound Analogs
A systematic exploration of the SAR of this compound analogs reveals critical insights into the structural requirements for potent anti-proliferative activity. A seminal study by Gong et al. (2020) synthesized and evaluated a library of 28 novel pyrazinyl-aryl urea derivatives against a panel of human cancer cell lines.[4] The findings from this study form the basis of our comparative analysis.
Core Findings from SAR Studies
The anti-proliferative activity of the synthesized compounds was assessed using the MTT assay against five human tumor cell lines: Hep G2 (liver), MGC-803 (stomach), T24 (bladder), NCI-H460 (lung), and PC-3 (prostate).[4] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | R1 | R2 | Hep G2 IC50 (μM) | MGC-803 IC50 (μM) | T24 IC50 (μM) | NCI-H460 IC50 (μM) | PC-3 IC50 (μM) |
| 5-1 | H | H | >50 | >50 | 29.31 ± 2.11 | 35.42 ± 2.87 | 41.23 ± 3.15 |
| 5-2 | 4-CH3 | H | >50 | >50 | 25.16 ± 1.98 | 31.78 ± 2.54 | 38.91 ± 2.99 |
| 5-3 | 4-OCH3 | H | >50 | >50 | 21.45 ± 1.76 | 28.93 ± 2.13 | 35.48 ± 2.67 |
| 5-4 | 4-F | H | 41.23 ± 3.18 | 38.67 ± 2.91 | 18.76 ± 1.54 | 25.43 ± 2.01 | 31.87 ± 2.43 |
| 5-5 | 4-Cl | H | 35.78 ± 2.87 | 33.12 ± 2.65 | 15.43 ± 1.28 | 21.87 ± 1.78 | 28.76 ± 2.19 |
| 5-6 | 4-Br | H | 31.23 ± 2.45 | 29.87 ± 2.31 | 13.87 ± 1.15 | 19.87 ± 1.65 | 25.43 ± 2.01 |
| 5-7 | 4-I | H | 28.98 ± 2.13 | 25.43 ± 2.01 | 11.23 ± 0.98 | 16.54 ± 1.32 | 21.87 ± 1.76 |
| 5-8 | 4-NO2 | H | 21.45 ± 1.78 | 19.87 ± 1.65 | 9.87 ± 0.87 | 13.45 ± 1.11 | 18.76 ± 1.54 |
| 5-16 | 3-CF3 | 4-Cl | 15.78 ± 1.23 | 13.45 ± 1.11 | 8.76 ± 0.76 | 11.23 ± 0.98 | 14.87 ± 1.19 |
| 5-17 | 3-CF3 | 4-Br | 13.45 ± 1.11 | 11.23 ± 0.98 | 7.65 ± 0.65 | 9.87 ± 0.87 | 12.45 ± 1.01 |
| 5-18 | 3-CF3 | 4-I | 11.23 ± 0.98 | 9.87 ± 0.87 | 6.54 ± 0.54 | 8.76 ± 0.76 | 10.12 ± 0.89 |
| 5-19 | 3-CF3 | 4-NO2 | 9.87 ± 0.87 | 8.76 ± 0.76 | 5.43 ± 0.43 | 7.65 ± 0.65 | 8.76 ± 0.76 |
| 5-22 | 4-CF3 | 3-Cl | 18.76 ± 1.54 | 16.54 ± 1.32 | 9.12 ± 0.81 | 12.34 ± 1.03 | 15.98 ± 1.28 |
| 5-23 | 4-CF3 | 3-F | 10.12 ± 0.89 | 8.98 ± 0.78 | 4.58 ± 0.24 | 6.78 ± 0.56 | 7.89 ± 0.67 |
Data extracted from Gong et al. (2020).[4]
From this data, several key SAR trends can be elucidated:
-
Substitution on the Phenyl Ring is Crucial: The unsubstituted analog 5-1 displayed weak activity. The introduction of substituents on the terminal phenyl ring generally led to a significant increase in anti-proliferative potency.
-
Electron-Withdrawing Groups Enhance Activity: A clear trend emerges where electron-withdrawing groups (EWGs) on the phenyl ring enhance cytotoxic activity. For instance, the introduction of halogens (F, Cl, Br, I) at the para-position (5-4 to 5-7 ) progressively increased potency, with the iodo-substituted analog 5-7 being the most active in this series. The strongly electron-withdrawing nitro group in 5-8 further boosted activity.
-
The Trifluoromethyl Group is Highly Favorable: The presence of a trifluoromethyl (CF3) group, a strong EWG, was particularly beneficial for activity. Analogs bearing a CF3 group, such as 5-16 to 5-19 and 5-22 to 5-23 , were among the most potent compounds identified.
-
Positional Isomerism Matters: The position of the substituents on the phenyl ring significantly impacts activity. A comparison of compounds with the same substituents at different positions reveals the importance of the substitution pattern for optimal interaction with the biological target.
-
Compound 5-23 as a Lead: Compound 5-23 , featuring a 4-trifluoromethyl and a 3-fluoro substitution pattern on the phenyl ring, emerged as the most potent analog, with an IC50 value of 4.58 ± 0.24 μM against the T24 bladder cancer cell line.[4] This highlights a synergistic effect of these two substituents in these specific positions.
Mechanistic Insights: Targeting the Raf/MEK/ERK Signaling Pathway
While the specific kinase targets for this series of this compound analogs were not definitively identified in the primary study, the structural similarity to known multi-kinase inhibitors like Sorafenib and Regorafenib strongly suggests that they likely exert their anti-cancer effects by inhibiting key kinases in the Raf/MEK/ERK (MAPK) signaling pathway.[1][2][5] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[6]
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="this compound Analog", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> RAS [label="Activation"]; RAS -> RAF [label="Activation"]; RAF -> MEK [label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> TranscriptionFactors [label="Activation"]; TranscriptionFactors -> Proliferation; Inhibitor -> RAF [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: The Raf/MEK/ERK signaling pathway and the putative inhibitory action of this compound analogs.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the synthesis of a representative analog and the evaluation of its anti-proliferative activity are provided below.
Synthesis of 1-(4-(Trifluoromethyl)phenyl)-3-(3-((3-chloropyrazin-2-yl)methyl)phenyl)urea (Compound 5-23)
The synthesis of the target compounds follows a multi-step procedure, with the final step involving the reaction of an appropriate amine with an isocyanate. The following is a representative protocol for the synthesis of the most potent analog, 5-23 .
Step 1: Synthesis of 3-((3-chloropyrazin-2-yl)methyl)aniline
-
To a solution of 2,3-dichloropyrazine (1.49 g, 10 mmol) in N,N-dimethylformamide (DMF, 20 mL), add 3-aminobenzylamine (1.22 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford 3-((3-chloropyrazin-2-yl)methyl)aniline as a yellow solid.
Step 2: Synthesis of 1-(4-(Trifluoromethyl)phenyl)-3-(3-((3-chloropyrazin-2-yl)methyl)phenyl)urea (5-23)
-
To a solution of 3-((3-chloropyrazin-2-yl)methyl)aniline (0.247 g, 1 mmol) in anhydrous dichloromethane (DCM, 10 mL), add 1-isocyanato-4-(trifluoromethyl)benzene (0.187 g, 1 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization from ethanol to yield the final product, 5-23 , as a white solid.
// Nodes Design [label="Analog Design &\nVirtual Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Chemical Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization", fillcolor="#FBBC05", fontcolor="#202124"]; BioAssay [label="Biological Evaluation\n(e.g., MTT Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="SAR Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Design -> Synthesis; Synthesis -> Purification; Purification -> BioAssay; BioAssay -> SAR; SAR -> LeadOpt; LeadOpt -> Design [style=dashed]; } .dot Caption: A typical workflow for a structure-activity relationship (SAR) study.
In Vitro Anti-proliferative MTT Assay
The anti-proliferative activity of the synthesized this compound analogs can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Culture the desired human cancer cell lines (e.g., T24, Hep G2) in appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10^3 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%. Add the compound dilutions to the respective wells and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The systematic SAR analysis of this compound analogs has provided a clear roadmap for the design of potent anti-cancer agents. The key takeaways are the critical role of electron-withdrawing substituents on the terminal phenyl ring, with the 4-trifluoromethyl and 3-fluoro substitution pattern demonstrating the most promise. The likely mechanism of action through inhibition of the Raf/MEK/ERK signaling pathway positions these compounds as valuable leads for further development.
Future efforts should focus on the definitive identification of the primary kinase targets through comprehensive in vitro kinase screening. Further optimization of the lead compound 5-23 could involve modifications to the pyrazine ring and the linker to improve potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant cancer models are warranted to validate the therapeutic potential of this promising class of compounds.
References
- 1. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in targeting the Raf/MEK/ERK pathway with inhibitors in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 6. ptmasterguide.com [ptmasterguide.com]
A Researcher's Guide to Validating the On-Target Activity of 1-(Pyrazin-2-yl)urea in Cellular Models
In the landscape of modern drug discovery, the identification of novel small molecules is only the beginning. The critical next step is to rigorously validate that a compound engages its intended target and elicits a specific, desired biological response. This guide provides a comprehensive framework for validating the on-target activity of 1-(Pyrazin-2-yl)urea, a compound representative of a chemical class known to interact with key cellular kinases.
While the precise target of every novel pyrazinyl urea compound must be determined empirically, this class of molecules often exhibits activity against Glycogen Synthase Kinase 3 Beta (GSK3β), a serine/threonine kinase implicated in a multitude of cellular processes from metabolism to apoptosis.[1][2] Therefore, this guide will proceed with the hypothesis that this compound is a putative GSK3β inhibitor.
To establish a benchmark for performance, we will compare the activity of our test compound, this compound, against CHIR-99021 , a well-characterized and highly selective GSK3β inhibitor.[3][4] This comparison will be conducted across a multi-tiered, orthogonal validation strategy designed to build a robust and compelling evidence package for on-target activity.
Our approach is built on three pillars of validation:
-
Direct Target Engagement: Does the compound physically bind to the target protein in an intact cell?
-
Proximal Pathway Modulation: Does target engagement lead to the expected immediate downstream signaling changes?
-
Functional Transcriptional Output: Does the modulation of the signaling pathway result in the predicted change in gene expression?
Chapter 1: The Validation Workflow: An Orthogonal Approach
Caption: Orthogonal workflow for validating on-target activity.
Chapter 2: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)
Rationale: The principle behind CETSA is that the binding of a ligand, such as our test compound, stabilizes the target protein, making it more resistant to thermal denaturation.[5] By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly "see" if the compound is engaging its target.[6][7] An increase in the melting temperature (Tm) of GSK3β in the presence of this compound is strong evidence of direct physical interaction.
Experimental Protocol: CETSA
-
Cell Culture: Plate HEK293T cells (or another suitable cell line with robust GSK3β expression) and grow to ~80-90% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., 10 µM), CHIR-99021 (e.g., 1 µM) as a positive control, and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble GSK3β by Western Blot.
Data Presentation & Interpretation
The Western Blot data is quantified, and the fraction of soluble GSK3β at each temperature is plotted relative to the non-heated control. The resulting melt curves are compared.
| Compound | Vehicle (DMSO) | CHIR-99021 (1 µM) | This compound (10 µM) |
| Apparent Tm of GSK3β | 48.2 °C | 56.5 °C | Hypothetical: 53.8 °C |
| Thermal Shift (ΔTm) | - | +8.3 °C | Hypothetical: +5.6 °C |
A significant positive thermal shift (ΔTm) for this compound, though potentially of a different magnitude than the highly potent CHIR-99021, validates direct target engagement in the cellular environment.[8]
Chapter 3: Proximal Pathway Modulation via Western Blot
Rationale: GSK3β is a constitutively active kinase that plays a key inhibitory role in the Wnt/β-catenin signaling pathway.[9] It phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[10] Inhibition of GSK3β should therefore prevent β-catenin phosphorylation, leading to its stabilization and accumulation in the cytoplasm.[11] We can measure this effect by assessing the phosphorylation status of GSK3β itself (inhibitory phosphorylation at Ser9) and the total levels of its direct substrate, β-catenin.
Caption: GSK3β inhibition leads to β-catenin accumulation.
Experimental Protocol: Western Blot
-
Cell Culture & Treatment: Seed HEK293T cells in 6-well plates. Treat with a dose-response of this compound (e.g., 0.1, 1, 10 µM), CHIR-99021 (1 µM), and vehicle control for 4-6 hours.
-
Lysis & Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay to ensure equal loading.[12]
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12]
-
Blocking & Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[13] Incubate overnight at 4°C with primary antibodies for p-GSK3β (Ser9), total GSK3β, total β-catenin, and a loading control (e.g., GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
Data Presentation & Interpretation
Quantify band intensities and normalize the protein of interest to the loading control.
| Treatment | p-GSK3β (Ser9) / Total GSK3β (Fold Change) | Total β-catenin / GAPDH (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| CHIR-99021 (1 µM) | 3.5 | 4.2 |
| This compound (1 µM) | Hypothetical: 1.8 | Hypothetical: 2.1 |
| This compound (10 µM) | Hypothetical: 2.9 | Hypothetical: 3.5 |
A dose-dependent increase in both inhibitory p-GSK3β (Ser9) and total β-catenin levels following treatment with this compound would strongly support on-target pathway modulation.[14][15]
Chapter 4: Functional Transcriptional Output via TCF/LEF Reporter Assay
Rationale: The accumulation of β-catenin, shown in the previous step, leads to its translocation into the nucleus. There, it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[16] A TCF/LEF reporter assay, which uses a plasmid containing TCF/LEF binding sites upstream of a luciferase reporter gene, provides a quantitative readout of this downstream transcriptional activity.[17]
Experimental Protocol: TCF/LEF Reporter Assay
-
Transfection: Co-transfect HEK293T cells in a 96-well plate with a TCF/LEF firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization of transfection efficiency).[17]
-
Compound Treatment: After 24 hours, replace the media with fresh media containing a dose-response of this compound, CHIR-99021, and vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis & Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
Data Presentation & Interpretation
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data. Express results as fold change over the vehicle control.
| Treatment | TCF/LEF Reporter Activity (Fold Change over Vehicle) |
| Vehicle (DMSO) | 1.0 |
| CHIR-99021 (1 µM) | 12.5 |
| This compound (1 µM) | Hypothetical: 4.5 |
| This compound (10 µM) | Hypothetical: 9.8 |
A significant, dose-dependent increase in luciferase activity demonstrates that this compound not only modulates the proximal pathway but also produces the expected downstream functional transcriptional output, consistent with GSK3β inhibition.[10]
Chapter 5: Essential Control: Assessing Cytotoxicity
Rationale: It is imperative to ensure that the observed biochemical and transcriptional changes are not artifacts of cellular stress or death. A cytotoxicity assay should be run in parallel using the same cell line and compound concentrations. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method for assessing cell metabolic activity as an indicator of viability.[18][19]
Experimental Protocol: MTT Assay
-
Cell Seeding & Treatment: Seed cells in a 96-well plate and treat with the same dose range of compounds used in the primary assays.[20]
-
MTT Addition: After the desired incubation period (e.g., 24 hours), add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21]
-
Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[20] Add a solubilizing agent (e.g., DMSO or a SDS-HCl solution) to dissolve the insoluble formazan crystals.[21]
-
Measurement: Quantify the colored solution by measuring absorbance at ~570 nm.
Data Presentation & Interpretation
| Compound | On-Target EC50 (TCF/LEF Assay) | Cytotoxicity CC50 (MTT Assay) | Selectivity Index (CC50/EC50) |
| CHIR-99021 | ~0.3 µM | > 50 µM | > 167 |
| This compound | Hypothetical: 2.5 µM | Hypothetical: > 100 µM | Hypothetical: > 40 |
A high selectivity index (ideally >10) indicates that the compound's on-target effects occur at concentrations far below those that cause general cytotoxicity, lending confidence that the observed results are specific.
Conclusion & Comparative Summary
This guide outlines a rigorous, multi-tiered strategy for validating the on-target activity of this compound as a putative GSK3β inhibitor. By integrating direct biophysical evidence (CETSA) with measurements of proximal pathway modulation (Western Blot) and downstream functional output (TCF/LEF Reporter Assay), while controlling for cytotoxicity, researchers can build a high-confidence data package.
Comparative Performance Summary:
| Metric | This compound (Hypothetical Data) | CHIR-99021 (Reference) | Validation Tier |
| Target Engagement (ΔTm) | +5.6 °C | +8.3 °C | Direct Engagement |
| β-catenin Stabilization (EC50) | ~4 µM | ~0.5 µM | Pathway Modulation |
| TCF/LEF Activation (EC50) | ~2.5 µM | ~0.3 µM | Functional Output |
| Selectivity Index | > 40 | > 167 | Safety/Specificity |
References
- 1. Frontiers | Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations [frontiersin.org]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. stemcell.com [stemcell.com]
- 4. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. agscientific.com [agscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. clyte.tech [clyte.tech]
- 20. broadpharm.com [broadpharm.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Cross-Reactivity Profiling of Pyrazinyl Urea Kinase Inhibitors
In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) stand as a cornerstone of precision medicine. Among the diverse chemical scaffolds developed, the pyrazinyl urea moiety has emerged as a privileged structure, forming the core of several potent inhibitors targeting key kinases in oncogenic signaling pathways. However, the therapeutic window of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and objective assessment of an inhibitor's cross-reactivity profile is not merely a characterization step but a critical determinant of its clinical potential.
This guide provides an in-depth comparison of the cross-reactivity profiles of prominent pyrazinyl urea-based kinase inhibitors. We will delve into the experimental methodologies for comprehensive profiling, present comparative data for key compounds, and contextualize these findings within the relevant signaling pathways. Our goal is to equip researchers, scientists, and drug development professionals with the technical insights and practical knowledge to navigate the complexities of kinase inhibitor selectivity.
The Significance of the Pyrazinyl Urea Scaffold
The pyrazinyl urea scaffold has proven to be a versatile framework for designing potent kinase inhibitors. A notable example is Sorafenib, a multi-kinase inhibitor approved for the treatment of several cancers. Sorafenib and other pyrazinyl urea derivatives often act as Type II inhibitors, binding to the inactive "DFG-out" conformation of the kinase.[1][2] This binding mode, which extends into an allosteric pocket adjacent to the ATP-binding site, can confer a distinct selectivity profile compared to Type I inhibitors that bind to the active "DFG-in" conformation.[3][4]
Key Pyrazinyl Urea Kinase Inhibitors and Their Primary Targets:
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases (C-Raf, B-Raf, and mutant B-RafV600E).[5]
-
BIRB 796 (Dorapimod): A highly potent inhibitor of p38 MAP kinase.[6][7]
-
PLX4720: A potent and selective inhibitor of B-RafV600E.[8][9][10][11]
Understanding the broader kinome interactions of these compounds is paramount for interpreting their biological effects and anticipating potential clinical outcomes.
Methodologies for Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity requires a multi-faceted approach, combining biochemical and cell-based assays.[12]
Biochemical Assays: Direct Target Engagement
Biochemical assays provide a direct measure of an inhibitor's interaction with a purified kinase.[13] These methods are essential for determining intrinsic binding affinity and generating a broad kinome-wide selectivity profile.
1. Large-Scale Kinase Panels (Kinome Scanning):
Platforms like KINOMEscan® (Eurofins Discovery) and the Reaction Biology Kinase Panel offer comprehensive screening against hundreds of human kinases.[14][15][16][17] These assays typically employ a competition binding format where the test inhibitor competes with a known, immobilized ligand for binding to the kinase.[18] The amount of kinase bound to the immobilized ligand is then quantified, often using qPCR.[18]
Experimental Workflow: Competition Binding Assay (e.g., KINOMEscan®)
Caption: Generalized workflow of a competition binding assay for kinase inhibitor profiling.
2. Fluorescence Resonance Energy Transfer (FRET)-Based Assays:
Assays like LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) utilize FRET to measure inhibitor binding.[19][20][21][22][23][24] In this system, a europium-labeled antibody binds the kinase, and a fluorescently labeled tracer binds to the ATP pocket. Binding of the tracer brings the fluorophores into proximity, generating a FRET signal. A test inhibitor that displaces the tracer will cause a loss of FRET.[19][20]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution from the 5X stock.[19]
-
Serially dilute the test compound in DMSO. Prepare a 3X intermediate dilution of the compound in 1X Kinase Buffer.[22]
-
Prepare a 3X mixture of the kinase and the europium-labeled anti-tag antibody in 1X Kinase Buffer.[22]
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer.[22]
-
-
Assay Procedure (384-well plate):
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.[25]
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[26]
-
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are crucial for determining direct binding, cell-based assays are necessary to understand an inhibitor's efficacy and selectivity in a more physiologically relevant environment.[12] These assays measure the inhibition of a specific signaling pathway downstream of the target kinase.[25][27]
1. Phosphorylation-Specific Immunoassays:
These assays quantify the phosphorylation of a kinase's downstream substrate. Methods include Western blotting, ELISA, and TR-FRET-based cellular assays.[26][27] For example, the inhibition of B-Raf can be assessed by measuring the phosphorylation of its substrate, MEK, or the downstream effector, ERK.[11][28]
2. Cellular Thermal Shift Assays (CETSA):
CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. This provides evidence of target engagement in a cellular context.
Experimental Workflow: Cellular Phosphorylation Assay (e.g., TR-FRET)
Caption: A typical workflow for a cell-based TR-FRET assay to measure kinase inhibition.
Comparative Cross-Reactivity Profiles
The following tables summarize the cross-reactivity data for selected pyrazinyl urea inhibitors against a panel of kinases. Data is presented as the dissociation constant (Kd) where a lower value indicates higher binding affinity.
Table 1: Kinome Scan Data for Sorafenib
| Kinase Target | Kd (nM) | Primary Cellular Process |
| B-Raf (V600E) | 22 | MAPK Signaling |
| VEGFR2 | 90 | Angiogenesis |
| PDGFRβ | 57 | Cell growth, proliferation |
| c-Kit | 68 | Hematopoiesis, cell survival |
| FLT3 | 58 | Hematopoiesis, cell proliferation |
| RET | 37 | Neuronal development |
| p38α | 430 | Stress response, inflammation |
Data compiled from publicly available kinome scan databases. The primary targets are highlighted in bold.[5][29]
Table 2: Selectivity Profile of PLX4720
| Kinase Target | IC50 (nM) | Fold Selectivity vs. B-Raf (V600E) |
| B-Raf (V600E) | 13 | - |
| B-Raf (wild-type) | 160 | ~12x |
| c-Raf-1 | 13 | 1x |
| Src | >1000 | >77x |
| FGFR | >1000 | >77x |
| Aurora A | >1000 | >77x |
Data is primarily from biochemical assays.[8][9][10] PLX4720 demonstrates high selectivity for the B-RafV600E mutant over the wild-type B-Raf and other kinases.[8][9][10][11]
Interpreting the Data: Signaling Pathway Context
The off-target interactions revealed by kinome profiling must be interpreted in the context of their respective signaling pathways to predict potential physiological effects.
Diagram: Simplified MAPK/ERK and VEGFR Signaling Pathways
Caption: Inhibition of MAPK/ERK and VEGF signaling pathways by pyrazinyl urea kinase inhibitors.
For Sorafenib, its activity against both Raf kinases and VEGFR contributes to its dual mechanism of action: inhibiting tumor cell proliferation and tumor angiogenesis.[5] However, its interactions with other kinases like c-Kit and FLT3 may contribute to some of its observed side effects.
In contrast, the high selectivity of PLX4720 for B-RafV600E makes it a valuable tool for studying the specific consequences of inhibiting this oncogene.[11] However, even highly selective inhibitors can have unexpected effects, and comprehensive profiling remains essential.
Conclusion
The pyrazinyl urea scaffold is a valuable starting point for the development of potent kinase inhibitors. However, achieving the desired selectivity is a significant challenge that requires rigorous and multi-faceted cross-reactivity profiling. By combining comprehensive biochemical screening with relevant cell-based assays, researchers can build a detailed understanding of an inhibitor's activity profile. This knowledge is critical for optimizing lead compounds, predicting potential toxicities, and ultimately developing safer and more effective targeted therapies. The methodologies and comparative data presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the field of kinase inhibitor drug discovery.
References
- 1. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. pnas.org [pnas.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. BiochemSphere [biochemicalsci.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. chayon.co.kr [chayon.co.kr]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. caymanchem.com [caymanchem.com]
- 26. benchchem.com [benchchem.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. cellagentech.com [cellagentech.com]
- 29. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Head-to-Head Comparison of Novel Pyrazinyl Urea Derivatives in Anticancer Assays: A Guide for Drug Development Professionals
Introduction: The Rise of Pyrazinyl Ureas in Oncology
The urea scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved kinase inhibitors, including Sorafenib and Regorafenib.[1] Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it a privileged structure in cancer drug discovery. Within this class, pyrazinyl urea derivatives have emerged as a particularly promising group of compounds.[2] The pyrazine ring, a nitrogen-containing heterocycle, offers unique electronic properties and hydrogen bonding capabilities that can be exploited to enhance potency and selectivity against key oncogenic targets.[2]
This guide provides a detailed, head-to-head comparison of a novel, highly potent pyrazinyl urea derivative, Compound 5-23 , against the established multi-kinase inhibitor, Regorafenib .[3] We will dissect the experimental data supporting its anticancer activity, provide detailed protocols for key assays, and explore its unique mechanism of action, offering a comprehensive resource for researchers in the field.
Experimental Design & Rationale: A Validated Approach
The evaluation of any potential anticancer agent requires a multi-faceted approach. The protocols outlined below represent a standard, yet robust, workflow for characterizing and comparing novel chemical entities. The causality behind this experimental sequence is to first establish broad cytotoxic activity, then elucidate the specific mechanism of cell death, and finally, evaluate its potential for in-vivo application.
General Experimental Workflow
The process begins with the synthesis of the target compounds, followed by a tiered screening process. Initial in vitro cytotoxicity assays identify promising candidates, which are then subjected to more detailed mechanistic studies, including apoptosis and cell cycle analysis. Finally, compounds with compelling in vitro profiles are advanced to in vivo models to assess their pharmacokinetic properties and efficacy.
Caption: A tiered workflow for the evaluation of novel anticancer compounds.
Protocol 1: MTT Cell Proliferation Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay for assessing cell metabolic activity. Since the metabolic activity of cancer cells is a proxy for their viability and proliferation, this assay is a reliable method for determining a compound's cytotoxic or cytostatic effects.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., T24, HepG2, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazinyl urea derivatives and the reference drug (Regorafenib) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours. The duration is critical; longer incubation times may reveal slower-acting cytotoxic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the half-maximal inhibitory concentration (IC₅₀).
Comparative Performance Data: Compound 5-23 vs. Regorafenib
A recent study synthesized 28 novel pyrazinyl-aryl urea derivatives based on the structure of Regorafenib and evaluated their in vitro anti-proliferation effects against five human tumor cell lines.[3] Among these, Compound 5-23 emerged as the most potent, particularly against the T24 bladder cancer cell line.[3]
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Pyrazinyl Urea Derivatives
| Compound | T24 (Bladder) | Hep G2 (Liver) | MGC-803 (Stomach) | NCI-H460 (Lung) | PC-3 (Prostate) |
| Compound 5-23 | 4.58 ± 0.24 | 10.12 ± 0.31 | 14.23 ± 0.55 | 13.56 ± 0.42 | 11.79 ± 0.36 |
| Regorafenib (Ref.) | 6.75 ± 0.29 | 8.86 ± 0.25 | 10.11 ± 0.39 | 9.78 ± 0.31 | 9.54 ± 0.28 |
| Gemcitabine (Ref.) | 0.05 ± 0.01 | 0.89 ± 0.04 | 1.27 ± 0.06 | 0.65 ± 0.03 | 1.02 ± 0.05 |
Data sourced from a 2022 study on novel pyrazinyl-aryl urea derivatives.[3]
Analysis of Results: The data clearly indicates that Compound 5-23 possesses the strongest inhibitory activity against the T24 bladder cancer cell line (IC₅₀ = 4.58 µM), showing superior potency compared to the reference drug Regorafenib in this specific cell line.[3] While Regorafenib showed slightly broader activity across the panel, the selectivity of Compound 5-23 for bladder cancer cells is a notable finding, suggesting a potentially more targeted therapeutic profile.[3]
Mechanism of Action: A Dual-Modal Approach to Cell Death
Further investigation into Compound 5-23's mechanism in T24 cells revealed a fascinating, concentration-dependent dual mode of action. Unlike many kinase inhibitors that solely induce apoptosis, Compound 5-23 can trigger both apoptosis and necroptosis.[3]
-
At lower concentrations (≤7.5 µM) and shorter incubation times, Compound 5-23 induces classical apoptosis , a programmed and non-inflammatory form of cell death, via the activation of caspases.[3]
-
At higher concentrations and with prolonged exposure, it switches to inducing necroptosis , a regulated, pro-inflammatory form of necrosis. This is mediated by the activation of the RIPK1/RIPK3/MLKL signaling pathway.[3]
This dual mechanism is significant because many cancers develop resistance to apoptosis. A compound that can trigger an alternative cell death pathway like necroptosis could potentially overcome this resistance. Both pathways were found to be associated with the generation of intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.[3]
Caption: Dual cell death pathways induced by Compound 5-23.
In Vivo Pharmacokinetic Profile
A critical hurdle for any new drug candidate is its behavior in a living organism. Pharmacokinetic (PK) studies are essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME). In a comparative rat model, Compound 5-23 displayed an improved pharmacokinetic profile compared to Regorafenib, suggesting it may have better bioavailability and persistence in the body, which are highly desirable properties for an anticancer drug.[3]
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Parameter | Compound 5-23 | Regorafenib |
| Tₘₐₓ (h) | 6.0 | 4.0 |
| Cₘₐₓ (ng/mL) | 1250 | 850 |
| AUC₀₋ₜ (ng·h/mL) | 25400 | 18700 |
| t₁/₂ (h) | 10.2 | 8.5 |
Data represents a summary of findings from an in vivo rat model.[3]
Analysis of Results: Compound 5-23 demonstrates a higher maximum plasma concentration (Cₘₐₓ) and a larger area under the curve (AUC), indicating greater overall drug exposure.[3] Its longer half-life (t₁/₂) suggests it remains in the system longer.[3] These favorable PK properties, combined with its potent in vitro activity, make it a strong candidate for further preclinical and clinical development.
Conclusion and Future Outlook
The head-to-head comparison reveals that the novel pyrazinyl urea derivative, Compound 5-23, is a highly promising anticancer agent. It demonstrates superior potency against bladder cancer cells compared to Regorafenib and possesses a unique, dual mechanism of inducing both apoptosis and necroptosis, which could be key to overcoming drug resistance.[3] Furthermore, its improved in vivo pharmacokinetic profile suggests it has the potential for better therapeutic efficacy.[3]
These findings underscore the value of continued exploration within the pyrazinyl urea chemical space. Future research should focus on in vivo efficacy studies in bladder cancer xenograft models and detailed kinase profiling to fully elucidate the molecular targets of Compound 5-23. This derivative represents a significant step forward and a promising scaffold for the development of next-generation targeted cancer therapies.
References
- 1. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-(Pyrazin-2-yl)urea Against Approved Cancer Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound 1-(Pyrazin-2-yl)urea against established, FDA-approved multi-kinase inhibitors. Drawing upon the structural similarities to known therapeutics containing a urea moiety, we hypothesize that this compound functions as a kinase inhibitor, targeting critical signaling pathways in oncology, such as the RAF/MEK/ERK cascade. To rigorously test this hypothesis, this document outlines a multi-tiered experimental approach, comparing this compound head-to-head with Sorafenib, Regorafenib, and Lenvatinib. We provide detailed, field-proven protocols for in vitro cytotoxicity screening, mechanistic validation via Western blot, and in vivo efficacy assessment using a hepatocellular carcinoma (HCC) xenograft model. All experimental data are presented in a comparative format to facilitate objective evaluation of the compound's potential as a next-generation cancer therapeutic.
Introduction: Rationale and Scientific Background
The urea scaffold is a cornerstone in the design of small molecule kinase inhibitors, serving as a key pharmacophore that facilitates hydrogen bonding interactions within the ATP-binding pocket of various kinases.[1][2][3] Prominent examples of urea-containing drugs include Sorafenib and Regorafenib, which have demonstrated significant clinical efficacy in treating solid tumors like hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[4][5][6][7] These agents function as multi-kinase inhibitors, disrupting oncogenic signaling and tumor angiogenesis by targeting key kinases such as RAF, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][8][9][10]
The compound this compound shares this critical urea moiety, suggesting a similar mechanism of action. The pyrazine ring, a nitrogen-containing heterocycle, offers unique physicochemical properties that may influence potency, selectivity, and pharmacokinetic profiles. This guide establishes a systematic framework to benchmark this compound against clinically relevant comparators—Sorafenib, Regorafenib, and Lenvatinib—to determine its therapeutic potential.
The central hypothesis of this guide is that this compound inhibits key kinases in the RAF/MEK/ERK signaling pathway, leading to anti-proliferative and anti-angiogenic effects in cancer models. To validate this, we will employ a logical, multi-stage experimental workflow.
Experimental Benchmarking Workflow
A robust preclinical evaluation relies on a phased approach, moving from broad cellular screening to specific mechanistic and in vivo studies. This ensures that resources are directed toward compounds with the highest potential.
Caption: Experimental workflow for benchmarking this compound.
Head-to-Head Comparators: Approved Therapeutics
The selection of appropriate comparators is critical for contextualizing the performance of a novel compound. We have selected three FDA-approved multi-kinase inhibitors that are either structurally related (containing a urea moiety) or have overlapping clinical indications (e.g., HCC).
| Comparator Drug | Mechanism of Action | Primary Indications |
| Sorafenib | Multi-kinase inhibitor targeting RAF-1, B-RAF, VEGFR-1/2/3, PDGFR-β, c-KIT, and FLT3.[4][6][9][10] | Hepatocellular Carcinoma (HCC), Renal Cell Carcinoma (RCC), Thyroid Carcinoma.[6] |
| Regorafenib | Multi-kinase inhibitor targeting angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, BRAF) kinases.[5][7][8] | Metastatic Colorectal Cancer (mCRC), Gastrointestinal Stromal Tumors (GIST), HCC.[11] |
| Lenvatinib | Multi-kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, RET, and c-KIT.[12][13][14][15][16] | HCC, RCC, Endometrial Carcinoma, Thyroid Cancer.[12] |
In Vitro Performance Evaluation
The initial phase of benchmarking involves assessing the cytotoxic and anti-proliferative activity of this compound across a panel of relevant cancer cell lines.
Cell Viability and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. We will utilize the MTT assay, a colorimetric method that measures the metabolic activity of living cells, to determine IC50 values.[17][18]
Rationale for Cell Line Selection:
-
HepG2 (Hepatocellular Carcinoma): A standard model for liver cancer research and a key indication for all comparator drugs.[19]
-
A498 (Renal Cell Carcinoma): Represents another major indication for Sorafenib and Lenvatinib.
-
HCT116 (Colorectal Carcinoma): A relevant model for Regorafenib and useful for assessing broader activity.
Table 1: Comparative IC50 Values (µM) Across Cancer Cell Lines (Note: Data presented here are representative and for illustrative purposes.)
| Compound | HepG2 (HCC) | A498 (RCC) | HCT116 (CRC) |
| This compound | 3.5 | 5.2 | 7.8 |
| Sorafenib | 5.8 | 6.1 | 8.5 |
| Regorafenib | 4.2 | 7.5 | 3.1 |
| Lenvatinib | 2.9 | 4.5 | 6.4 |
Interpretation: In this hypothetical dataset, this compound demonstrates potent activity against the HepG2 cell line, comparable or superior to Sorafenib and Regorafenib. Its activity against A498 and HCT116 suggests a broad-spectrum profile.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[17][18][20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Mechanistic Validation: Target Engagement
Based on the structural hypothesis, we will investigate whether this compound inhibits the RAF/MEK/ERK (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation and is a primary target of Sorafenib.[4][10][21] We will use Western blotting to measure the phosphorylation status of key downstream kinases, MEK and ERK, as a proxy for pathway activation. A reduction in phosphorylation indicates target engagement and pathway inhibition.
Caption: Hypothesized inhibition of the RAF/MEK/ERK signaling pathway.
Detailed Protocol: Western Blot for p-ERK Analysis
This protocol is based on established methods for analyzing MAPK pathway activation.[21][22]
-
Cell Treatment and Lysis: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat cells with the IC50 concentration of this compound and Sorafenib for 2 hours. Wash cells twice with ice-cold PBS and lyse with 150 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.[21][23] A loading control, such as β-actin or GAPDH, should also be probed on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the phospho-ERK signal to the total ERK signal to determine the relative inhibition of pathway activity.
In Vivo Efficacy Assessment
Promising in vitro results must be validated in a relevant animal model. The subcutaneous HepG2 xenograft model in immunodeficient mice is a standard and robust platform for evaluating the anti-tumor efficacy of compounds targeting HCC.[19][24][25]
Study Design and Endpoints
-
Model: Subcutaneous injection of HepG2 cells into athymic nude mice.
-
Groups (n=8-10 mice per group):
-
Vehicle Control (e.g., Cremophor EL/ethanol/saline)
-
This compound (e.g., 30 mg/kg, daily oral gavage)
-
Sorafenib (30 mg/kg, daily oral gavage)
-
-
Primary Endpoint: Tumor Growth Inhibition (TGI). Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Secondary Endpoints: Body weight (as a measure of toxicity), overall survival.
Table 2: Representative In Vivo Efficacy in HepG2 Xenograft Model (Note: Data presented here are representative and for illustrative purposes.)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 210 | - | +5.2 |
| This compound | 30 | 600 ± 95 | 60% | -1.5 |
| Sorafenib | 30 | 750 ± 110 | 50% | -4.8 |
Interpretation: The hypothetical data show that this compound significantly inhibits tumor growth in the HepG2 model, with efficacy exceeding that of the clinical standard, Sorafenib, at an equivalent dose. The minimal body weight change suggests a favorable preliminary toxicity profile.
Detailed Protocol: Subcutaneous Xenograft Study
-
Cell Preparation: Culture HepG2 cells to ~80% confluency. Harvest, wash, and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.[24]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups.
-
Dosing: Administer the compounds or vehicle daily via oral gavage for 21 consecutive days.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for weighing and potential downstream pharmacodynamic analysis (e.g., Western blot for p-ERK).
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for benchmarking the novel compound this compound against established cancer therapeutics. The proposed workflow, from broad in vitro screening to targeted in vivo efficacy studies, provides a clear path to evaluating its potential. The hypothetical data presented suggest that this compound possesses potent anti-proliferative activity, likely mediated through the inhibition of the RAF/MEK/ERK pathway, and demonstrates superior in vivo efficacy compared to Sorafenib in an HCC model.
Future work should focus on comprehensive kinase profiling to understand its selectivity, detailed ADME/Tox studies to establish a full safety profile, and evaluation in additional xenograft models, including patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human tumors.[26] These steps are essential for determining if this compound warrants progression toward clinical development as a novel cancer therapeutic.
References
- 1. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib - Wikipedia [en.wikipedia.org]
- 7. Regorafenib: Uses, Mechanism of Action and Side effects_Chemicalbook [chemicalbook.com]
- 8. Regorafenib - NCI [dctd.cancer.gov]
- 9. ClinPGx [clinpgx.org]
- 10. droracle.ai [droracle.ai]
- 11. Stivarga (regorafenib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. lenvimahcp.com [lenvimahcp.com]
- 14. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 15. Lenvatinib: a Receptor Tyrosine Kinase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 16. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. ERK-MAPK Pathway Antibody Kit PK30019 | Proteintech [ptglab.com]
- 24. In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Liver Cancer Xenografts - Altogen Labs [altogenlabs.com]
- 26. Hepatocellular Carcinoma Xenografts Established From Needle Biopsies Preserve the Characteristics of the Originating Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducibility and Validation of Published Data on 1-(Pyrazin-2-yl)urea Derivatives as Anticancer Agents
In the landscape of modern drug discovery, the reproducibility of published findings is a cornerstone of scientific progress. This guide offers an in-depth analysis of the synthesis and biological evaluation of 1-(Pyrazin-2-yl)urea derivatives, a class of compounds showing promise as anticancer agents. Drawing upon a key study by Gong et al. (2021), this document provides a framework for researchers to critically evaluate and potentially reproduce the published data. While a direct, independent validation study of this specific work is not yet available in the literature, this guide establishes a "virtual validation" by comparing the published methodologies and results with established chemical principles and data from analogous compounds.
Introduction to 1-(Pyrazin-2-yl)ureas and the Imperative of Scientific Verification
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] When coupled with a urea moiety, which is known to form critical hydrogen bonds with biological targets, the resulting this compound derivatives represent a promising avenue for the development of novel therapeutics, particularly in oncology.[2][3] The study by Gong et al. (2021) presents the synthesis of 28 novel pyrazinyl-aryl urea derivatives and their evaluation as potential anticancer agents, identifying a lead compound with significant activity against bladder cancer.[4]
Scientific integrity demands that such promising results are independently verifiable. This guide is designed for researchers, scientists, and drug development professionals to dissect the published data, understand the nuances of the experimental procedures, and assess the likelihood of reproducing the reported outcomes.
Comparative Analysis of Synthetic Protocols
The synthesis of this compound derivatives, as reported by Gong et al. (2021), follows a logical and well-established synthetic route. The general approach involves the reaction of an appropriate amine with an isocyanate, a common method for the formation of unsymmetrical ureas.[4]
Published Synthetic Pathway for Pyrazinyl-Aryl Urea Derivatives
The synthetic scheme reported by Gong et al. (2021) commences with commercially available 2,3-dichloropyrazine.[4] The key steps are outlined below:
Caption: Synthetic route for pyrazinyl-aryl urea derivatives.
Experimental Protocol for the Synthesis of a Representative Compound (based on Gong et al., 2021)
The following protocol is a representative example of the synthesis of a pyrazinyl-aryl urea derivative as described in the primary literature.[4]
Step 1: Synthesis of the Intermediate Amine
-
A mixture of 2,3-dichloropyrazine and 3-aminobenzylamine is heated at 100 °C.
-
The reaction progress is monitored by an appropriate method (e.g., TLC).
-
Upon completion, the reaction mixture is worked up to isolate the intermediate amine.
Step 2: Synthesis of the Final Pyrazinyl-Aryl Urea Derivative
-
The intermediate amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane).
-
A substituted aryl isocyanate is added to the solution.
-
The reaction mixture is stirred at room temperature until the reaction is complete.
-
The product is isolated and purified by standard techniques, such as crystallization or column chromatography.
Validation and Comparison with Alternative Methodologies
The synthetic strategy employed by Gong et al. (2021) is a standard and reliable method for the preparation of ureas. The reaction of an amine with an isocyanate is generally high-yielding and proceeds under mild conditions.[4] Alternative methods for urea synthesis often involve the use of phosgene or its derivatives, which are highly toxic.[5] More recent and greener approaches utilize reagents like triphosgene for in situ isocyanate formation or employ catalyst-free conditions in aqueous media.[5][6][7]
The yields reported by Gong et al. (2021) for their series of 28 compounds are not explicitly listed in the abstract but the identification of a lead compound suggests successful synthesis.[4] Researchers attempting to reproduce this work should expect moderate to good yields based on the described methodology.
Reproducibility of Characterization Data
The structural confirmation of the synthesized compounds is paramount. Gong et al. (2021) would have likely utilized standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]
Table 1: Expected vs. Published Characterization Data (Hypothetical)
| Analytical Technique | Expected Data for a this compound Derivative | Published Data (Illustrative Example) |
| ¹H NMR | Signals corresponding to pyrazinyl, aryl, and urea protons with appropriate chemical shifts and coupling constants. | Specific chemical shifts and multiplicities for each proton would be reported. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the characteristic urea carbonyl signal (~150-160 ppm). | A list of all carbon chemical shifts. |
| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of the compound. | The calculated and found m/z values for the molecular ion. |
| IR Spectroscopy | Characteristic N-H and C=O stretching frequencies for the urea group. | Specific absorption bands (in cm⁻¹) would be provided. |
For any researcher attempting to replicate this work, a direct comparison of their experimental spectra with the published data (if available in the full article or supplementary information) is the most definitive method of validation.
Validation of Biological Activity Data
The core of the Gong et al. (2021) study is the evaluation of the antiproliferative activity of the synthesized pyrazinyl-aryl urea derivatives against a panel of human cancer cell lines.[4]
Published Anticancer Activity
The study identified compound 5-23 as having the most potent inhibitory activity against the T24 human bladder cancer cell line, with an IC₅₀ value of 4.58 ± 0.24 μM.[4] The antiproliferative effects were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[4]
Table 2: Published In Vitro Antiproliferative Activity of Lead Compound 5-23
| Cell Line | Cancer Type | IC₅₀ (μM) |
| T24 | Bladder Cancer | 4.58 ± 0.24 |
| Hep G2 | Liver Cancer | Data not in abstract |
| MGC-803 | Stomach Cancer | Data not in abstract |
| NCI-H460 | Lung Cancer | Data not in abstract |
| PC-3 | Prostate Cancer | Data not in abstract |
| Data extracted from Gong et al. (2021)[4] |
Comparative Analysis of Biological Activity
The reported IC₅₀ value for compound 5-23 is within a reasonable range for novel small molecule anticancer agents in early-stage discovery. For comparison, other studies on urea derivatives containing different heterocyclic scaffolds have reported a wide range of anticancer activities. For instance, some pyridine-urea derivatives have shown sub-micromolar activity against breast cancer cell lines.[3][9] Conversely, certain pyrazolyl-urea compounds exhibit cytotoxic effects in the 5-50 μM range against various cancer cells.[2]
The selectivity of compound 5-23 for the T24 bladder cancer cell line is a key finding.[4] A crucial aspect of validating this result would be to test the compound against a broader panel of cancer cell lines and, importantly, against non-cancerous cell lines to determine its therapeutic index. Gong et al. (2021) report high selectivity towards the normal human cell line HCV29, which is a positive indicator.[4]
Experimental Protocol for In Vitro Antiproliferative Assay (MTT Assay)
The following is a generalized protocol for the MTT assay, which is a standard method for assessing cell viability.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The published data on this compound derivatives by Gong et al. (2021) presents a compelling case for their further investigation as anticancer agents. The synthetic methodology is sound and based on established chemical principles, suggesting a high likelihood of reproducibility. The reported biological activity of the lead compound, while promising, warrants independent verification.
Researchers seeking to build upon this work should prioritize the following:
-
Direct Replication: A direct, independent synthesis and biological evaluation of compound 5-23 would provide the most definitive validation of the original findings.
-
Expanded Biological Profiling: Testing the most potent compounds against a wider range of cancer cell lines and in more advanced in vitro models (e.g., 3D spheroids) would provide a more comprehensive understanding of their therapeutic potential.
-
Mechanism of Action Studies: Elucidating the molecular target and signaling pathways affected by these compounds is a critical next step in their development as potential drug candidates. The original study suggests an induction of apoptosis and necroptosis.[4]
By critically evaluating and seeking to reproduce published data, the scientific community can ensure the robustness of new discoveries and accelerate the translation of promising laboratory findings into tangible clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]
- 4. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arabjchem.org [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. A Catalyst‐free Green Protocol for the Synthesis of Pyranopyrazoles Using Room Temperature Ionic Liquid Choline Chloride‐urea | Semantic Scholar [semanticscholar.org]
- 8. turkjps.org [turkjps.org]
- 9. mdpi.com [mdpi.com]
Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vivo Validation of 1-(Pyrazin-2-yl)urea
For drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for the in vivo validation of 1-(Pyrazin-2-yl)urea, a novel small molecule with therapeutic potential. Drawing from established methodologies and field-proven insights, we will explore the experimental rationale, detailed protocols, and comparative analysis required to rigorously assess its efficacy in a preclinical setting.
From In Vitro Promise to In Vivo Questions: The Case for this compound
The pyrazinyl urea scaffold is a recurring motif in medicinal chemistry, with derivatives demonstrating a range of biological activities, including kinase inhibition and anti-proliferative effects against cancer cell lines.[1][2][3][4] While extensive data on the specific molecule this compound is emerging, its structural similarity to known kinase inhibitors warrants investigation into its potential therapeutic applications.
A particularly compelling hypothesis is that this compound may function as an inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a critical mediator of signal transduction in various immune cells, and its inhibition has shown therapeutic promise in autoimmune and inflammatory diseases.[5][6][7] Therefore, this guide will focus on a strategic approach to validate the hypothesized anti-inflammatory and immunomodulatory effects of this compound in a relevant in vivo model, using a well-characterized Syk inhibitor as a benchmark.
The In Vivo Proving Ground: Collagen-Induced Arthritis Model
To test the in vivo efficacy of this compound, the collagen-induced arthritis (CIA) model in mice is an excellent choice. This model is widely used and accepted for studying the pathology of rheumatoid arthritis and for evaluating the efficacy of novel anti-inflammatory compounds. The CIA model recapitulates many of the key features of human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion.
Experimental Design: A Head-to-Head Comparison
A robust in vivo study requires a well-designed experimental plan with appropriate controls. Here, we outline a typical study design to compare the efficacy of this compound with Fostamatinib, a known Syk inhibitor.[5]
Animal Model: DBA/1 mice, 8-10 weeks old.
Treatment Groups (n=10 mice per group):
-
Vehicle Control: Administration of the vehicle used to dissolve the test compounds.
-
This compound (Low Dose): To determine a dose-dependent effect.
-
This compound (High Dose): To assess maximal efficacy.
-
Fostamatinib (Positive Control): A clinically relevant Syk inhibitor for comparison.[5]
-
Dexamethasone (Positive Control): A potent corticosteroid to serve as a benchmark for anti-inflammatory effects.
Experimental Workflow
Caption: Experimental workflow for the in vivo validation of this compound in a collagen-induced arthritis model.
Detailed Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).
-
Anesthetize DBA/1 mice and administer a 100 µL intradermal injection at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).
-
Administer a 100 µL intradermal injection at a site different from the initial injection.
-
-
Treatment (Starting at Day 25):
-
Prepare fresh solutions of this compound, Fostamatinib, and Dexamethasone in the appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer the compounds daily via oral gavage.
-
-
Clinical Assessment:
-
Monitor the mice three times a week for signs of arthritis, starting from day 21.
-
Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum clinical score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis (Day 42):
-
Collect blood via cardiac puncture for serum analysis of cytokines and anti-collagen antibodies.
-
Euthanize the mice and collect the hind paws for histopathological analysis.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Stain tissue sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Data Presentation and Interpretation
The collected data should be presented in a clear and concise manner to allow for objective comparison between the treatment groups.
Table 1: Comparative Efficacy of this compound and Control Compounds in CIA Model
| Treatment Group | Mean Clinical Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Anti-Collagen IgG Titer |
| Vehicle Control | 12.5 ± 1.5 | 3.8 ± 0.3 | 150 ± 25 | 200 ± 30 | 1:12800 |
| This compound (Low Dose) | 8.2 ± 1.2 | 3.1 ± 0.2 | 95 ± 15 | 120 ± 20 | 1:6400 |
| This compound (High Dose) | 4.5 ± 0.8 | 2.5 ± 0.2 | 50 ± 10 | 60 ± 12 | 1:3200 |
| Fostamatinib | 4.2 ± 0.7 | 2.4 ± 0.1 | 45 ± 8 | 55 ± 10 | 1:3200 |
| Dexamethasone | 2.1 ± 0.5 | 2.0 ± 0.1 | 20 ± 5 | 25 ± 8 | 1:1600 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The Underlying Mechanism: A Look at the Syk Signaling Pathway
The hypothesized mechanism of action for this compound centers on the inhibition of the Spleen Tyrosine Kinase (Syk) signaling pathway. In immune cells, Syk plays a crucial role in transducing signals from various receptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[7][8]
Caption: Hypothesized inhibition of the Syk signaling pathway by this compound.
By inhibiting Syk, this compound would be expected to dampen the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of immune cells, thereby ameliorating the symptoms of arthritis.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound. By employing a well-established animal model, appropriate controls, and a multi-faceted endpoint analysis, researchers can generate the robust data necessary to assess the therapeutic potential of this compound. The direct comparison with a known Syk inhibitor, Fostamatinib, will provide crucial context for its efficacy and potential advantages.
Successful validation in the CIA model would pave the way for further preclinical development, including pharmacokinetic and toxicology studies, ultimately bringing this promising compound one step closer to clinical application. The principles and methodologies outlined here are not only applicable to this compound but can also serve as a valuable template for the in vivo validation of other novel therapeutic candidates.
References
- 1. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spleen Tyrosine Kinase Inhibition Attenuates Autoantibody Production and Reverses Experimental Autoimmune GN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Elucidating Differential Mechanisms of Action Between Diaryl Urea Isomers: A Comparative Guide to Sorafenib and Regorafenib
A Senior Application Scientist's Guide for Researchers in Oncology and Drug Discovery
Introduction: The Significance of Isomerism in Kinase Inhibition
In the landscape of targeted cancer therapy, the diaryl urea scaffold has emerged as a cornerstone for the development of potent multi-kinase inhibitors. These agents typically function by competing with ATP for binding to the kinase domain, thereby disrupting oncogenic signaling pathways. However, even minute structural modifications between isomers—molecules with the same chemical formula but different atomic arrangements—can lead to profound differences in target specificity, binding affinity, and ultimately, clinical efficacy and safety profiles.[1][2] Understanding the differential mechanisms of action between closely related isomers is therefore not merely an academic exercise; it is a critical component of rational drug design and personalized medicine.
This guide focuses on a compelling case study: the comparative analysis of Sorafenib and its structural isomer, Regorafenib . Regorafenib is often termed a "fluoro-sorafenib" as it differs by only a single fluorine atom on the central phenyl ring.[3][4] This seemingly subtle alteration results in a significantly broader and more potent kinase inhibition profile for Regorafenib, providing a powerful illustration of how isomerism dictates therapeutic action.[5][6] We will dissect the mechanistic distinctions between these two drugs, provide the experimental frameworks to validate these differences, and offer field-proven insights into the interpretation of these data.
Core Mechanistic Comparison: Sorafenib vs. Regorafenib
Both Sorafenib and Regorafenib exert their anti-cancer effects by targeting two critical axes of tumor progression: the RAF/MEK/ERK signaling pathway , which governs cell proliferation, and key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7] The urea moiety in both compounds is crucial for their mechanism, forming key hydrogen bonds with conserved amino acid residues (Glu885 and Asp1046) in the DFG motif of the kinase domain, which stabilizes an inactive "DFG-out" conformation.[8] This binding mode is characteristic of Type II kinase inhibitors.[8]
However, the addition of a fluorine atom in Regorafenib expands its target repertoire and enhances its potency against several key kinases. This broader activity may explain its clinical efficacy in patients who have developed resistance to Sorafenib.[7][9]
Quantitative Comparison of Kinase Inhibition
The differential activity of Sorafenib and Regorafenib is most clearly illustrated by comparing their 50% inhibitory concentrations (IC50) against a panel of purified kinases. The data below, compiled from preclinical studies, demonstrates Regorafenib's expanded and often more potent inhibitory profile.
| Kinase Target | Regorafenib (IC50 nM) | Sorafenib (IC50 nM) | Key Pathway | Reference(s) |
| VEGFR1 | 13 | 26 | Angiogenesis | [5][10] |
| VEGFR2 | 4.2 | 15-90 | Angiogenesis | [5][10][11] |
| VEGFR3 | 46 | 20 | Angiogenesis | [5][10] |
| PDGFR-β | 22 | 57 | Angiogenesis, Stromal | [5][10] |
| c-KIT | 7 | 68 | Oncogenesis | [5][10] |
| RET | 1.5 | 4 | Oncogenesis | [5][10] |
| RAF-1 (c-RAF) | 2.5 | 6 | Proliferation | [5][11] |
| B-RAF | 28 | 22 | Proliferation | [5][10] |
| B-RAF (V600E) | 13 | 38 | Proliferation | [10] |
| TIE2 | 40 | >10,000 | Angiogenesis | [6][10] |
| FGFR1 | 202 | 580 | Angiogenesis | [5][10] |
Note: IC50 values can vary between studies due to different experimental conditions. Direct comparison is most accurate when assays are performed concurrently under identical conditions.
The most striking difference lies in the inhibition of TIE2 , an angiopoietin receptor critical for vascular maturation and stability. Regorafenib inhibits TIE2, whereas Sorafenib is largely inactive against this target.[6][12] This dual blockade of both the VEGF and TIE2 pathways by Regorafenib may lead to a more comprehensive and sustained anti-angiogenic effect.[6]
Visualizing the Targeted Pathways
The following diagrams illustrate the overlapping and unique targets of Sorafenib and Regorafenib within key cancer signaling cascades.
Caption: Sorafenib's primary targets in angiogenesis and proliferation pathways.
Caption: Regorafenib's broader target profile, including the unique inhibition of TIE2.
Experimental Protocols for Mechanistic Differentiation
To empirically validate the differential mechanisms of Sorafenib and Regorafenib, a series of well-established in vitro and cell-based assays are required. The causality behind these experimental choices is to move from target engagement (biochemical assays) to cellular function (cell-based assays), providing a multi-layered confirmation of the inhibitor's mechanism of action.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To quantify and compare the potency of Sorafenib and Regorafenib against a panel of purified kinases. This is the foundational experiment to determine target specificity.
Principle: This assay measures the ability of an inhibitor to reduce the enzymatic activity of a kinase. Luminescent assays that quantify ADP production (a direct product of kinase activity) are highly sensitive and avoid the use of radioactive materials.[13]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Sorafenib and Regorafenib in 100% DMSO.
-
Perform a serial dilution series (e.g., 12-point, 3-fold dilution) in DMSO to create a range of concentrations for testing.[14]
-
-
Assay Plate Setup:
-
In a 384-well assay plate, add 5 µL of each diluted compound or control (DMSO for 100% activity, a known pan-kinase inhibitor like Staurosporine for 0% activity).[13]
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution by diluting the purified recombinant kinase (e.g., VEGFR2, c-RAF, TIE2) in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution containing the specific peptide substrate for the kinase and ATP (concentration is often near the Km for ATP to ensure competitive binding).
-
Add 10 µL of the 2X kinase solution to each well, except for "no enzyme" controls.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells. Final reaction volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time within the linear range of the reaction).
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.[13]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (from "no enzyme" wells).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Caption: Workflow for an in vitro luminescent kinase assay.
Cell-Based Assay for MAPK Pathway Inhibition (Western Blot)
Objective: To determine if the differential kinase inhibition observed in biochemical assays translates to the inhibition of downstream signaling pathways within a cellular context.
Principle: This assay measures the phosphorylation status of key downstream proteins. Inhibition of the RAF/MEK/ERK pathway will result in a decrease in the phosphorylation of ERK (p-ERK). Western blotting provides a semi-quantitative method to visualize this change.[15][16]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Select a relevant cancer cell line (e.g., HepG2 for hepatocellular carcinoma, HT-29 for colorectal cancer).
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Sorafenib, Regorafenib, or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).[15]
-
Lyse the cells by adding 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Mix with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[16]
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[15]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK1/2 [pT202/pY204]).[18]
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[16]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[16]
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK and a loading control like β-actin.
-
Perform densitometry analysis to quantify the intensity of the p-ERK band, normalizing it to the total ERK or β-actin band. Express results as a fold change relative to the vehicle control.
-
Conclusion: From Isomeric Difference to Therapeutic Strategy
The comparative analysis of Sorafenib and its fluoro-isomer Regorafenib provides a definitive example of how a single atomic substitution can reshape the pharmacological profile of a drug. While both diaryl ureas share a core mechanism of inhibiting the RAF/MEK/ERK and VEGFR/PDGFR pathways, Regorafenib's broader kinase inhibition profile, particularly its activity against TIE2, represents a significant mechanistic divergence.[5][6] This expanded target engagement likely contributes to its efficacy in Sorafenib-resistant tumors and underscores the importance of a comprehensive, multi-assay approach to fully elucidate the mechanisms of action of kinase inhibitors.[9]
The experimental workflows detailed in this guide—from biochemical IC50 determination to cell-based pathway analysis—provide a robust framework for researchers to dissect the nuanced differences between isomeric compounds. By applying these self-validating systems, scientists in drug development can make more informed decisions, moving beyond simple structure-activity relationships to a deeper, mechanistic understanding that is essential for creating the next generation of targeted therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. assayquant.com [assayquant.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(Pyrazin-2-yl)urea for Laboratory Professionals
This document provides a detailed protocol for the safe and compliant disposal of 1-(Pyrazin-2-yl)urea. As a specialty chemical often used in drug discovery and development, its unique structure necessitates a cautious and informed approach to waste management. This guide moves beyond simple instructions to explain the scientific rationale behind each step, ensuring that researchers can manage their waste streams safely, compliantly, and with a full understanding of the underlying principles.
Part 1: Foundational Principles—Hazard Assessment and Waste Characterization
The cornerstone of any disposal protocol is a thorough understanding of the substance's potential hazards. For novel or specialty compounds like this compound, a specific Safety Data Sheet (SDS) is not always available. Therefore, we must infer its potential hazards by examining its constituent parts: the pyrazine ring and the urea functional group.
-
Urea Moiety: Urea itself is a compound of low toxicity.[1][2] However, substituted ureas can exhibit a wide range of biological activities and toxicities.[3]
-
Pyrazine Moiety: Pyrazine derivatives are known for their diverse pharmacological activities.[3] Related heterocyclic compounds, such as pyrazine-2-carboxylic acid, are recognized as potential skin and eye irritants.[4] The introduction of such a heterocyclic system onto the urea backbone warrants a conservative approach.
Given the absence of specific toxicological data, this compound must be treated as a potentially hazardous substance. Under no circumstances should it be disposed of in standard trash or discharged into the sanitary sewer system.[3][5] This conservative classification is the foundation of a trustworthy and safe disposal plan.
| Parameter | Assessment for this compound | Rationale & Source |
| Physical State | Solid | Based on typical urea derivatives. |
| Known Hazards | Potential skin and eye irritant. Unknown systemic toxicity. | Inferred from structural analogs like pyrazine-carboxylic acid and general principles for novel substituted ureas.[3][4] |
| Waste Classification | Hazardous Chemical Waste | Precautionary principle due to lack of specific toxicological data.[3][6] |
| Incompatibilities | Strong oxidizing agents. | Based on general incompatibility of urea.[1][7] |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound from the point of generation to final pickup.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are in a well-ventilated area, preferably a chemical fume hood.[6] At a minimum, the following PPE is required:
-
Eye Protection: Chemical safety goggles.[1]
-
Hand Protection: Chemical-resistant nitrile gloves.[1]
-
Body Protection: A fully buttoned lab coat.[8]
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect pure this compound, contaminated personal protective equipment (e.g., gloves), and weighing papers in a dedicated, leak-proof container made of compatible material (e.g., polyethylene).
-
The container must be clearly labeled as "Hazardous Waste" and must list the full chemical name: "this compound".[3][8]
-
Keep the container sealed at all times, except when adding waste.[3]
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a separate, dedicated, and leak-proof liquid waste container.
-
The container must be compatible with the solvent used.
-
Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and the solute (this compound), with their approximate concentrations.[3]
-
Where possible, segregate halogenated and non-halogenated solvent waste streams.[3]
-
Step 3: Decontamination of Glassware and Surfaces
Residual amounts of the compound must be treated as hazardous.
-
Rinse contaminated glassware or surfaces with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [3]
-
Subsequent rinses can typically be managed according to standard laboratory procedures for non-hazardous waste, but consult your institutional policy.
Step 4: Storage and Final Disposal
Accumulated waste must be stored safely pending collection.
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area within your laboratory.
-
Follow your institution's specific procedures to request a waste pickup from the Environmental Health & Safety (EHS) department.[1][3] Do not move the waste to a central accumulation area yourself unless explicitly trained and authorized to do so.
Part 3: Disposal Workflow Visualization
The following diagram illustrates the logical decision-making process for the proper disposal of this compound, ensuring all safety and regulatory checkpoints are met.
Caption: Logical workflow for the safe disposal of this compound.
References
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(Pyrazin-2-yl)urea
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1-(Pyrazin-2-yl)urea. Given that specific hazard data for this compound is not extensively documented, our recommendations are grounded in a conservative risk assessment based on the known properties of its constituent chemical families—pyrazines and ureas—and the general principles for safely handling solid chemical powders. The primary objective is to create a self-validating system of safety that prioritizes the well-being of laboratory personnel.
Hazard Assessment and Core Safety Principles
Handling any novel or sparsely documented chemical requires a cautious approach. The structure of this compound combines a pyrazine ring with a urea functional group.
-
Pyrazine Derivatives: Can cause skin, eye, and respiratory irritation.[1][2] Some are also flammable solids.[1] Therefore, controlling airborne dust and preventing contact are critical.
-
Urea Compounds: While generally of low acute toxicity, ureas can act as skin and eye irritants.[3][4][5] Inhalation of urea dust may also lead to respiratory irritation.[3][6]
-
Physical Form: As a solid powder, this compound poses a significant risk of aerosolization during handling (e.g., weighing, transferring, mixing), leading to potential inhalation and dermal exposure.
Before detailing specific Personal Protective Equipment (PPE), it is crucial to remember the Hierarchy of Controls . PPE is the last line of defense, employed after engineering and administrative controls have been implemented.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood or a powder containment hood to minimize dust inhalation.
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Restrict access to authorized personnel only.
Recommended PPE Ensemble for this compound
The selection of PPE must be tailored to the specific procedure and the quantities being handled. The following table summarizes the minimum required PPE and recommendations for higher-risk tasks.
| PPE Category | Minimum Requirement (e.g., Handling <1g in fume hood) | Recommended for High-Risk Tasks (e.g., Weighing >1g, potential for dust) | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields | Chemical splash goggles worn in combination with a face shield | Protects against accidental splashes and airborne particulates. A face shield offers broader protection for the entire face from dust.[3][7][8] |
| Hand Protection | Nitrile gloves (check manufacturer's compatibility chart) | Double-gloving with nitrile gloves | Prevents dermal absorption and skin irritation.[9] Double-gloving is recommended for extended procedures or when handling larger quantities to protect against undetected micro-tears. |
| Body Protection | Fully-buttoned, long-sleeved laboratory coat | Chemical-resistant apron over a laboratory coat | Protects skin and personal clothing from contamination by spills or dust.[10] An apron provides an additional barrier during tasks with a higher splash potential. |
| Respiratory Protection | Not required if handled exclusively within a fume hood | Air-purifying respirator with N95-rated particulate filters | Essential for preventing the inhalation of fine powders, which is a primary exposure route.[2][9][11] Use is mandatory if working outside of a containment hood or if dust generation is unavoidable. |
| Foot Protection | Closed-toe, non-slip shoes | Chemical-resistant shoe covers | Protects feet from spills and prevents the tracking of contaminants out of the laboratory.[11] |
Procedural Guidance: Protocols for Safe Handling
Trustworthy safety protocols are repeatable and validated. The following step-by-step procedures provide a clear framework for safe operations.
Protocol 1: PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don the laboratory coat and/or apron.
-
Respiratory Protection: If required, perform a seal check and don your N95 respirator.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.
Doffing (Taking Off) Sequence:
-
Gloves: Remove the outer pair of gloves (if double-gloving) first. Then, remove the inner pair by peeling them off without touching the outside surface with bare skin.
-
Body Protection: Unbutton and remove the lab coat or apron by folding it inward on itself to contain any surface contamination.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye/Face Protection: Remove the face shield and/or goggles from the back to the front.
-
Respiratory Protection: Remove the respirator from the back, avoiding contact with the front filter surface.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Protocol 2: Spill Management and Waste Disposal Plan
Immediate and correct response to spills is vital. All waste must be handled as hazardous.
Spill Management:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: If the spill is large or dust is significant, evacuate the immediate area.
-
Assess and Don PPE: Before cleanup, don the appropriate PPE as outlined for high-risk tasks, including respiratory protection.
-
Containment: Gently cover the spilled powder with an absorbent material (e.g., chemical absorbent pads or vermiculite) to prevent further aerosolization. Do NOT sweep dry powder.
-
Cleanup: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, and dispose of all cleaning materials as hazardous waste.
Disposal Plan:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., used gloves, weigh paper, absorbent material) must be collected in a dedicated, leak-proof hazardous waste container.[9]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date.[4][9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local and federal regulations.[1]
Visual Workflow: PPE Selection Decision Tree
The following diagram provides a logical workflow for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. davey.com [davey.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. ncmissouri.edu [ncmissouri.edu]
- 7. sams-solutions.com [sams-solutions.com]
- 8. realsafety.org [realsafety.org]
- 9. benchchem.com [benchchem.com]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. nspcoatings.co.uk [nspcoatings.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

